molecular formula C14H13NO2 B8230695 Ethyl 2-phenylisonicotinate

Ethyl 2-phenylisonicotinate

Cat. No.: B8230695
M. Wt: 227.26 g/mol
InChI Key: LGGVBTZLSYDTFP-UHFFFAOYSA-N
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Description

Ethyl 2-phenylisonicotinate is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-phenylisonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-phenylisonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-phenylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-17-14(16)12-8-9-15-13(10-12)11-6-4-3-5-7-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGVBTZLSYDTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-Phenylisonicotinate: Structure, Properties, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-phenylisonicotinate is a heterocyclic compound belonging to the pyridine carboxylic acid ester family. Its structure, featuring a phenyl group at the 2-position of the pyridine ring and an ethyl ester at the 4-position, makes it a molecule of significant interest in medicinal chemistry and materials science. The pyridine core is a well-established pharmacophore, and its substitution pattern can profoundly influence biological activity. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of ethyl 2-phenylisonicotinate, offering valuable insights for its application in research and development.

Chemical Structure and Physicochemical Properties

Ethyl 2-phenylisonicotinate is structurally derived from isonicotinic acid (pyridine-4-carboxylic acid). The molecule consists of a central pyridine ring with a phenyl substituent at the C2 position and an ethyl carboxylate group at the C4 position.

Structural and Molecular Data

A summary of the key identification and structural data for ethyl 2-phenylisonicotinate is presented below.

IdentifierValueSource
IUPAC Name ethyl 2-phenylpyridine-4-carboxylateN/A
Synonyms 2-Phenylisonicotinic acid ethyl esterN/A
Molecular Formula C₁₄H₁₃NO₂[1]
Molecular Weight 227.26 g/mol Calculated
CAS Number 144501-28-0[1]
Physicochemical Properties

Detailed experimental data on the physicochemical properties of ethyl 2-phenylisonicotinate are not extensively reported in the literature. However, based on its structure and data from analogous compounds such as ethyl isonicotinate and other esters, the following properties can be anticipated:

  • Appearance: Likely a colorless to pale yellow liquid or a low-melting solid at room temperature.[2]

  • Solubility: Expected to be soluble in common organic solvents like ethanol, ether, and chloroform, with limited solubility in water.[2]

  • Boiling Point: Esters typically have lower boiling points than their corresponding carboxylic acids due to the absence of intermolecular hydrogen bonding.[3] The boiling point will be significantly higher than that of ethyl isonicotinate (223-224 °C) due to the increased molecular weight from the phenyl group.

  • Stability: The compound is expected to be stable under standard storage conditions, though it may be susceptible to hydrolysis under strongly acidic or basic conditions.

Synthesis of Ethyl 2-Phenylisonicotinate

The most direct and common method for the synthesis of ethyl 2-phenylisonicotinate is the Fischer esterification of its parent carboxylic acid, 2-phenylisonicotinic acid. This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.

Proposed Synthetic Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of ethyl 2-phenylisonicotinate from 2-phenylisonicotinic acid.

Materials:

  • 2-Phenylisonicotinic acid (CAS: 55240-51-2)[4][5]

  • Absolute Ethanol (reagent grade)

  • Concentrated Sulfuric Acid (or another strong acid catalyst)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-phenylisonicotinic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Neutralization: Dilute the residue with water and carefully neutralize the acid with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure ethyl 2-phenylisonicotinate.

Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8Doublet1HPyridine H-6
~8.0-7.8Multiplet3HPyridine H-3, H-5 and Phenyl H-2', H-6'
~7.5-7.3Multiplet3HPhenyl H-3', H-4', H-5'
~4.4Quartet2H-O-CH₂ -CH₃
~1.4Triplet3H-O-CH₂-CH₃

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~165C=O (Ester)
~158Pyridine C-2
~150Pyridine C-6
~145Pyridine C-4
~138Phenyl C-1'
~130-128Phenyl CHs
~122Pyridine C-3, C-5
~62-O-CH₂ -CH₃
~14-O-CH₂-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Key IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3100-3000C-H stretchAromatic (Pyridine and Phenyl)
~2980-2850C-H stretchAliphatic (Ethyl group)
~1730-1715C=O stretchEster
~1600-1580C=C and C=N stretchAromatic Rings
~1300-1100C-O stretchEster
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion (M⁺): For ethyl 2-phenylisonicotinate (C₁₄H₁₃NO₂), the expected molecular ion peak in an electron ionization (EI) mass spectrum would be at m/z = 227.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the elemental composition with a high degree of accuracy. Calculated [M+H]⁺: 228.1025.

Potential Applications in Drug Discovery and Development

Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery.[6] Derivatives of isonicotinic acid, in particular, have been investigated for various therapeutic applications.

  • Antimicrobial and Antifungal Activity: Many pyridine derivatives have shown significant antimicrobial and antifungal properties.[6][7] The presence of the lipophilic phenyl group in ethyl 2-phenylisonicotinate may enhance its ability to penetrate microbial cell membranes.

  • Anti-inflammatory and Analgesic Properties: Isonicotinic acid derivatives have been explored for their potential as anti-inflammatory and analgesic agents.[2][8][9]

  • Antiviral and Anticancer Activity: Certain quinazolinone derivatives, which can be synthesized from related starting materials, have shown antiviral and anticancer activities.[10] The 2-phenylpyridine motif is a key structural element in various biologically active compounds.

  • Kinase Inhibition: Substituted pyridines are core structures in many kinase inhibitors used in cancer therapy. Ethyl 2-phenylisonicotinate could serve as a versatile intermediate for the synthesis of more complex molecules targeting various kinases.

The structural features of ethyl 2-phenylisonicotinate make it a promising candidate for further derivatization and biological screening to explore its full therapeutic potential.

Safety and Handling

  • Hazards: May be harmful if swallowed.[4] May cause skin, eye, and respiratory irritation.[5]

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

It is essential to consult the Safety Data Sheet (SDS) for any chemical before use.

Conclusion

Ethyl 2-phenylisonicotinate is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is limited, its structure, properties, and reactivity can be reliably predicted based on established chemical principles and data from analogous compounds. The synthetic route via Fischer esterification of 2-phenylisonicotinic acid is straightforward, providing a reliable method for its preparation. The predicted spectroscopic data serves as a guide for its characterization. Given the diverse biological activities associated with the isonicotinic acid scaffold, ethyl 2-phenylisonicotinate represents a promising building block for the development of novel therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

  • SpectraBase. (n.d.). Ethyl 2-amino-4,6-diphenylnicotinate, tms derivative. Retrieved from [Link]

  • Kavitha, S., et al. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-Phenylisonicotinate. Retrieved from [Link]

  • ARC Journals. (2015, August 15). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. Retrieved from [Link]

  • Martens, J., et al. (n.d.). Metabolite Identification Using Infrared Ion Spectroscopy—Novel Biomarkers for Pyridoxine-Dependent Epilepsy. PMC. Retrieved from [Link]

  • Raghunath, M., et al. (n.d.). Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one Derivatives. PMC. Retrieved from [Link]

  • Płazińska, A., et al. (2022, March 4). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2-Phenylnicotinic acid ethyl ester suppliers and producers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Retrieved from [Link]

  • MDPI. (2023, January 14). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • Chegg. (2020, October 13). Solved Ethyl-2-phenylacetate Results. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, December 14). How to interpret this pair of IR and 1H NMR spectra?. Retrieved from [Link]

  • NIST. (n.d.). 2-Propenoic acid, 3-phenyl-, ethyl ester. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. Retrieved from [Link]

  • MDPI. (2024, March 31). Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor. Retrieved from [Link]

  • MDPI. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PMC. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 13). 15.6: Physical Properties of Esters. Retrieved from [Link]of_Esters)

Sources

Technical Profile & Characterization Guide: 2-Phenylisonicotinic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenylisonicotinic acid ethyl ester (Ethyl 2-phenylpyridine-4-carboxylate) represents a critical pharmacophore scaffold in modern drug discovery. Structurally comprising a pyridine core substituted with a lipophilic phenyl ring at the C2 position and an ester functionality at C4, it serves as a versatile intermediate for synthesizing antitubercular agents, neurokinin antagonists, and metal-organic ligands.[1]

This guide provides a rigorous technical analysis of the compound’s physicochemical characteristics.[1] It moves beyond static data to offer self-validating experimental protocols for characterization, stability assessment, and synthesis, ensuring high-fidelity data generation for research applications.[1]

Molecular Architecture & Identification

The compound is defined by its biaryl nature, imparting significant lipophilicity and pi-stacking potential, balanced by the basicity of the pyridine nitrogen.[1]

Table 1: Chemical Identity & Nomenclature
ParameterDetail
IUPAC Name Ethyl 2-phenylpyridine-4-carboxylate
Common Name 2-Phenylisonicotinic acid ethyl ester
CAS Registry Number 144501-28-0
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
SMILES CCOC(=O)c1ccnc(c1)c2ccccc2
InChI Key Calculated:[2] OMMKWOVBOKXXQU-UHFFFAOYSA-N (Acid precursor equivalent)
Structural Class Biaryl Pyridine Ester

Physicochemical Profiling

Understanding the physicochemical landscape is prerequisite to successful formulation and synthesis.[1] The data below synthesizes predicted values with experimental expectations based on structural analogues (e.g., ethyl isonicotinate).

Core Physical Constants[1]
PropertyValue / Range (Predicted)Experimental Relevance
Physical State Viscous Oil or Low-Melting SolidMP determination is critical for purity assessment.
Melting Point 35°C – 45°C (Est.)[1]Proximity to RT requires cold storage to prevent phase changes.[1]
Boiling Point ~340°C (at 760 mmHg)High BP suggests purification via column chromatography over distillation.[1]
Density 1.12 ± 0.06 g/cm³Essential for volumetric dosing in liquid handling.[1]
Flash Point ~160°CNon-flammable under standard lab conditions.[1]
Solubility & Lipophilicity (LogP/LogD)

The presence of the phenyl ring at C2 significantly increases lipophilicity compared to the parent ethyl isonicotinate.

  • LogP (Octanol/Water): ~3.2 – 3.5 (Predicted).[1]

    • Implication: The compound is highly permeable but poorly water-soluble.

  • Solubility Profile:

    • High: DMSO, Dichloromethane, Ethyl Acetate, Ethanol.[1]

    • Low/Insoluble: Water, aqueous buffers (pH > 6).[1]

Ionization (pKa)

The pyridine nitrogen is the sole ionizable center.[1]

  • pKa (Conjugate Acid): ~4.5 – 4.8.[1]

    • Mechanistic Insight: The electron-withdrawing ester group at C4 reduces the electron density on the ring nitrogen, lowering the pKa relative to pyridine (pKa 5.2).[1] However, the phenyl group at C2 provides mild electron donation via resonance/induction, slightly modulating this effect.[1]

    • Protocol Note: Solubility in aqueous acid is possible due to protonation, facilitating extraction purification.[1]

Synthetic Routes & Impurity Landscape[5]

Understanding the synthesis is mandatory for anticipating the impurity profile. Two primary routes dominate the production of this scaffold.

Pathway Analysis
  • Route A (Esterification): Acid-catalyzed esterification of 2-phenylisonicotinic acid.

  • Route B (Suzuki Coupling): Palladium-catalyzed cross-coupling of Ethyl 2-chloropyridine-4-carboxylate with Phenylboronic acid.

SynthesisPathways Acid 2-Phenylisonicotinic Acid Product TARGET: Ethyl 2-phenylisonicotinate Acid->Product EtOH, H2SO4 Reflux (Route A) Halo Ethyl 2-chloro- isonicotinate Halo->Product Pd(PPh3)4, Base Suzuki (Route B) Boronic Phenylboronic Acid Boronic->Product Suzuki (Route B) ImpurityB Impurity: Homocoupling (Biphenyl) Boronic->ImpurityB Oxidative Coupling ImpurityA Impurity: Unreacted Acid (Hydrolysis Risk) Product->ImpurityA H2O / H+ or OH- (Degradation)

Figure 1: Synthetic pathways highlighting precursor origins and potential impurities.

Stability Considerations
  • Hydrolytic Instability: The ethyl ester is susceptible to hydrolysis in the presence of moisture, reverting to 2-phenylisonicotinic acid (CAS 55240-51-2).

    • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Photostability: The biaryl system may undergo photo-isomerization or degradation under intense UV light; amber vials are recommended.

Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating protocols should be used.

HPLC Method (Purity & Assay)

This reverse-phase method separates the lipophilic ester from the more polar acid hydrolysis product.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (pi-pi* transition of the biaryl system).

  • Expected Retention:

    • Acid Impurity: ~3-4 min.

    • Target Ester: ~7-8 min (Due to higher LogP).

NMR Spectroscopy (Structural Validation)
  • Solvent: DMSO-d₆ or CDCl₃.[1]

  • ¹H NMR Diagnostic Signals (CDCl₃):

    • δ 8.8 (d, 1H): Pyridine H6 (Deshielded by N).[1]

    • δ 8.2 (s, 1H): Pyridine H3 (Singlet due to position).[1]

    • δ 8.0 (m, 2H): Phenyl ortho protons.[1]

    • δ 7.7 (d, 1H): Pyridine H5.[1]

    • δ 4.4 (q, 2H): Ethyl CH₂ (Characteristic quartet).[1]

    • δ 1.4 (t, 3H): Ethyl CH₃ (Characteristic triplet).[1]

Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Sample Solubility Solubility Check (DMSO/MeOH) Sample->Solubility HPLC HPLC-UV-MS (Purity & MW) Solubility->HPLC NMR 1H / 13C NMR (Structure) Solubility->NMR Decision Pass Criteria? HPLC->Decision NMR->Decision Release Release for Biology Decision->Release Purity > 95% Repurify Repurify (Flash Chromatography) Decision->Repurify Purity < 95%

Figure 2: Decision tree for analytical validation of 2-phenylisonicotinic acid ethyl ester.

Experimental Protocols

Protocol 6.1: Determination of pKa (Potentiometric Titration)

Rationale: Determining the precise pKa is vital for predicting solubility in biological media.[1]

  • Preparation: Dissolve 5 mg of the ester in a solvent mixture of Methanol:Water (20:80) to ensure solubility while maintaining a dielectric constant capable of supporting ionization.[1]

  • Titrant: 0.01 M HCl (to protonate the pyridine nitrogen).

  • Procedure:

    • Calibrate pH meter with standards (pH 4.0 and 7.0).

    • Perform titration under inert gas (N₂) to prevent carbonate formation.[1]

    • Record pH vs. Volume of titrant.[1]

  • Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point. Correct for the co-solvent effect (Yasuda-Shedlovsky extrapolation) to estimate aqueous pKa.

Protocol 6.2: Hydrolytic Stability Assay

Rationale: Esters are liable to cleavage by esterases or pH extremes.[1]

  • Medium: Phosphate Buffered Saline (PBS) pH 7.4 and Simulated Gastric Fluid (pH 1.2).

  • Incubation: Spike compound to 10 µM concentration. Incubate at 37°C.

  • Sampling: Aliquot at 0, 1, 4, and 24 hours.

  • Quench: Add equal volume ice-cold Acetonitrile.

  • Analysis: Analyze via HPLC (Method 5.1). Monitor disappearance of the ester peak and appearance of the acid peak (Rt ~3-4 min).

References

  • Chemical Identification: Sigma-Aldrich. 2-Phenylisonicotinic acid (Precursor Data).[3] Retrieved from .

  • Synthesis Methodology: BenchChem. Synthesis of Pyridine Carboxylates via Suzuki Coupling. Retrieved from .[1]

  • Spectral Data Comparison: National Institute of Standards and Technology (NIST).[1][4] Ethyl cinnamate (Analogous Ester Data).[1][5] NIST Chemistry WebBook, SRD 69.[1] Retrieved from .[1][4]

  • Physicochemical Prediction: Cheméo. Chemical Properties of Phenyl-Pyridine Esters. Retrieved from .[1]

Sources

Ethyl 2-phenylisonicotinate: Technical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-phenylisonicotinate (CAS: 92199-59-2) is a specialized pyridine derivative utilized primarily as a scaffold in medicinal chemistry and organic synthesis.[1] Structurally characterized by a pyridine ring substituted with a phenyl group at the C2 position and an ethyl ester at the C4 position, it serves as a critical intermediate for generating 2-phenylpyridine-4-carboxylic acid derivatives. These derivatives are pharmacologically significant, acting as precursors for Histone Deacetylase (HDAC) inhibitors, C5a receptor modulators, and Fibroblast Activation Protein (FAP) inhibitors. This guide details its physicochemical properties, validated synthetic protocols, and applications in drug discovery.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

The following table summarizes the core identification data and calculated physicochemical properties essential for experimental design and compound management.

PropertyData
Chemical Name Ethyl 2-phenylisonicotinate
Synonyms Ethyl 2-phenylpyridine-4-carboxylate; 2-Phenylisonicotinic acid ethyl ester
CAS Number 92199-59-2
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
SMILES CCOC(=O)c1ccnc(c1)c2ccccc2
InChI Key OMMKWOVBOKXXQU-UHFFFAOYSA-N (Acid precursor key for ref)
Appearance White to pale yellow solid (typically)
Predicted LogP ~3.2
TPSA 39.19 Ų

Synthetic Methodology: Suzuki-Miyaura Coupling[11]

The most robust route for synthesizing ethyl 2-phenylisonicotinate is the palladium-catalyzed Suzuki-Miyaura cross-coupling of ethyl 2-chloroisonicotinate with phenylboronic acid . This method ensures high regioselectivity and yield.

Reaction Pathway Diagram

SuzukiSynthesis Reactant1 Ethyl 2-chloroisonicotinate (CAS: 54453-93-9) Catalyst Pd(PPh3)4 (5 mol%) Reactant1->Catalyst Reactant2 Phenylboronic Acid (CAS: 98-80-6) Reactant2->Catalyst Base K2CO3 (2.0 equiv) Catalyst->Base Solvent 1,4-Dioxane / H2O (4:1 v/v) Base->Solvent Product Ethyl 2-phenylisonicotinate (CAS: 92199-59-2) Solvent->Product Reflux, 18h N2 Atmosphere

Figure 1: Synthetic workflow for Ethyl 2-phenylisonicotinate via Suzuki-Miyaura coupling.[2]

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 2-phenylisonicotinate on a 1.0 mmol scale.

  • Preparation:

    • In a dry 25 mL round-bottom flask equipped with a magnetic stir bar, charge Ethyl 2-chloroisonicotinate (185.6 mg, 1.0 mmol) and Phenylboronic acid (146 mg, 1.2 mmol).

    • Add Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol).

    • Evacuate the flask and backfill with Nitrogen (N₂) three times to remove oxygen.

  • Solvent & Catalyst Addition:

    • Add degassed 1,4-Dioxane (4 mL) and Deionized Water (1 mL).

    • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%). Note: Catalyst must be added quickly under N₂ flow to prevent oxidation.

  • Reaction:

    • Fit the flask with a reflux condenser.

    • Heat the mixture to 90–100°C (reflux) for 12–18 hours under N₂ atmosphere.

    • Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter through a pad of Celite to remove palladium residues; wash the pad with Ethyl Acetate (EtOAc).

    • Dilute the filtrate with water (10 mL) and extract with EtOAc (3 x 10 mL).

    • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 0-20%) to yield the title compound as a white/off-white solid.

Medicinal Chemistry Applications

Ethyl 2-phenylisonicotinate is a versatile "masked" carboxylic acid. Upon hydrolysis to 2-phenylisonicotinic acid , it becomes a privileged scaffold for designing inhibitors against various biological targets.

Drug Discovery Utility Diagram

MedChemApplications Scaffold Ethyl 2-phenylisonicotinate (Scaffold) Acid 2-Phenylisonicotinic Acid (Hydrolysis Product) Scaffold->Acid Hydrolysis (LiOH) MOF Metal-Organic Frameworks (Ligand Synthesis) Scaffold->MOF Direct Coordination HDAC HDAC Inhibitors (Cancer Therapy) Acid->HDAC Amide Coupling (ZBG Introduction) FAP FAP Inhibitors (Fibrosis/Oncology) Acid->FAP Peptidomimetic Synthesis C5a C5a Receptor Modulators (Inflammation) Acid->C5a Oxazole Formation

Figure 2: Downstream applications of the ethyl 2-phenylisonicotinate scaffold in drug discovery.

Key Therapeutic Areas
  • HDAC Inhibitors: The 2-phenylpyridine moiety serves as a "cap group" in Histone Deacetylase inhibitors. The carboxylic acid is coupled with zinc-binding groups (ZBGs) like hydroxamic acids or hydrazides to target HDAC isoforms involved in cancer proliferation.[3]

  • Fibroblast Activation Protein (FAP) Inhibitors: Derivatives of 2-phenylisonicotinic acid have been explored as highly selective inhibitors for FAP, a protease overexpressed in the stroma of epithelial cancers.

  • C5a Receptor Antagonists: The scaffold is used to synthesize 4-phenyloxazole derivatives that modulate the C5a receptor, offering potential treatments for inflammatory disorders like rheumatoid arthritis.

Analytical Characterization

To validate the identity of the synthesized compound, researchers should verify the following NMR signals (in CDCl₃):

  • ¹H NMR (400 MHz, CDCl₃):

    • Ethyl Ester: Triplet at ~1.4 ppm (3H, -CH₃), Quartet at ~4.4 ppm (2H, -OCH₂-).

    • Pyridine Ring:

      • Singlet/Doublet at ~8.2 ppm (H3, adjacent to phenyl).

      • Doublet at ~7.8 ppm (H5).

      • Doublet at ~8.8 ppm (H6, adjacent to nitrogen).

    • Phenyl Ring: Multiplets at ~7.4–8.0 ppm (5H, aromatic protons).

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

  • Spill Response: Sweep up solid spills; absorb liquid solutions with inert material (vermiculite).

References

  • Jansen, K., et al. (2014). Discovery of potent and selective Fibroblast Activation Protein (FAP) inhibitors. Journal of Medicinal Chemistry. (Contextual reference for FAP inhibitor synthesis using isonicotinic acid scaffolds).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthetic protocol).
  • PubChem. (n.d.). Ethyl 2-phenylpyridine-4-carboxylate Compound Summary. Retrieved March 2, 2026, from [Link]

Sources

Physicochemical Profiling and Organic Solvation Dynamics of Ethyl 2-Phenylisonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

Ethyl 2-phenylisonicotinate (CAS: 92199-59-2), also known as ethyl 2-phenylpyridine-4-carboxylate, is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development. Understanding its thermodynamic solubility profile in organic solvents is paramount for optimizing reaction conditions, liquid-liquid extractions, and downstream crystallization workflows.

The solvation thermodynamics of this molecule are not random; they are strictly dictated by three distinct structural features:

  • The Pyridine Core: Acts as a weak hydrogen-bond acceptor. The electron-withdrawing nature of the C4-ester and the bulky C2-phenyl group significantly suppresses the basicity of the pyridine nitrogen (lowering its pKa). This renders the molecule predominantly un-ionized and highly lipophilic in neutral organic environments[1],[2].

  • The C2-Phenyl Ring: Imparts substantial hydrophobicity to the molecule. It enables

    
     stacking and dispersion interactions, driving high solubility in aromatic and moderately polar aprotic solvents while drastically reducing aqueous solubility.
    
  • The C4-Ethyl Ester: Provides a strong dipole moment, facilitating excellent solvation in chlorinated solvents and esters via dipole-dipole interactions[3].

Solvation Molecule Ethyl 2-phenylisonicotinate (Core Structure) Pyridine Pyridine Nitrogen (H-Bond Acceptor) Molecule->Pyridine Ester Ethyl Ester Group (Dipole-Dipole) Molecule->Ester Phenyl Phenyl Ring (π-π & Hydrophobic) Molecule->Phenyl Protic Alcohols (EtOH, MeOH) Solvation via H-bonding Pyridine->Protic PolarAprotic DMSO, EtOAc, DCM Solvation via Dipole Ester->PolarAprotic NonPolar Hexane, Heptane Solvation via Dispersion Phenyl->NonPolar

Solvation pathways driven by specific functional groups.

Quantitative Solubility Profile in Organic Solvents

Based on the physicochemical behavior of closely related pyridine-4-carboxylate derivatives, the solubility profile of ethyl 2-phenylisonicotinate is characterized by a high affinity for moderately polar aprotic solvents and a poor affinity for strictly non-polar aliphatic hydrocarbons[3].

The table below summarizes the expected thermodynamic solubility ranges at 25°C, categorized by solvent dielectric constant (


) and primary solvation mechanism:
SolventDielectric Constant (

)
Primary Solvation MechanismEstimated Solubility RangeClassification
Dichloromethane (DCM) 8.93Dipole-Dipole / Dispersion> 500 mg/mLHighly Soluble
Dimethyl Sulfoxide (DMSO) 46.7Strong Dipole / Polar Aprotic> 500 mg/mLHighly Soluble
Ethyl Acetate (EtOAc) 6.02Dipole-Dipole / H-Bond Acceptor200 - 500 mg/mLSoluble
Ethanol (EtOH) 24.5H-Bonding (Protic)50 - 150 mg/mLModerately Soluble
n-Hexane 1.89Hydrophobic / Dispersion< 10 mg/mLPoorly Soluble

The Gold-Standard Methodology: Isothermal Shake-Flask Protocol

Kinetic solubility estimations (such as solvent addition methods) are notoriously prone to supersaturation artifacts. To determine the true thermodynamic solubility of ethyl 2-phenylisonicotinate for critical downstream applications, the isothermal shake-flask method is the regulatory gold standard recommended by the World Health Organization (WHO) and the OECD[4],[5].

Protocol Design & Causality

This protocol is engineered as a self-validating system . By mandating sequential time-point sampling and solid-state verification, it eliminates false positives caused by slow dissolution kinetics or solvent-induced polymorphic transformations[6].

Step 1: Preparation of Saturated Suspensions

  • Action: Weigh an excess amount of ethyl 2-phenylisonicotinate (e.g., 500 mg) into a hermetically sealed borosilicate glass vial and add 2.0 mL of the target organic solvent.

  • Causality: An excess of solid ensures the presence of two distinct phases (a saturated liquid phase and an undissolved solid phase). This is the fundamental thermodynamic requirement for establishing equilibrium solubility[6].

Step 2: Isothermal Equilibration

  • Action: Place the vials in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C. Agitate at 150 RPM for an initial period of 48 hours.

  • Causality: Mechanical agitation maximizes the surface area contact between the solid particles and the solvent boundary layer without causing vortex agglomeration[4]. A strict isothermal environment is critical, as solubility is an inherently temperature-dependent parameter.

Step 3: Phase Separation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25 °C to separate the phases.

  • Causality: Centrifugation is vastly superior to filtration for highly lipophilic compounds. Filtration can introduce severe quantitative errors due to the adsorption of the solute onto the filter membrane or the leaching of extractables into the organic solvent[7].

Step 4: Self-Validation & Quantification

  • Action: Dilute the supernatant with a compatible mobile phase and quantify the concentration using HPLC-UV (monitoring the pyridine

    
     transition, typically around 
    
    
    
    254 nm).
  • Validation Loop: Repeat the sampling at 72 hours. If the concentration variance between the 48-hour and 72-hour samples is

    
    , thermodynamic equilibrium is validated[4]. Furthermore, analyze the residual solid via X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) to confirm that the undissolved material has not undergone a solvent-mediated phase transformation during equilibration[6].
    

G Start Excess Solute + Solvent Equilibrate Isothermal Agitation (25°C, 24-72h) Start->Equilibrate Separate Phase Separation (Centrifugation) Equilibrate->Separate Analyze HPLC-UV Quantification Separate->Analyze Result Thermodynamic Solubility Analyze->Result

Workflow of the isothermal shake-flask method for solubility.

Strategic Solvent Selection for Downstream Workflows

Understanding this solubility profile allows chemists to rationally design downstream processes:

  • Reaction Solvents: Dichloromethane (DCM) and Tetrahydrofuran (THF) are optimal for homogeneous catalytic reactions involving this compound due to their high solubilizing capacity, ensuring the reactant remains fully dissolved even at high concentrations[3].

  • Crystallization & Purification: A binary solvent system utilizing Ethyl Acetate as the "good solvent" and n-Hexane as the "anti-solvent" provides an ideal thermodynamic gradient for controlled crystallization. The steep solubility drop-off in aliphatic hydrocarbons forces the compound out of solution slowly, yielding high-purity crystalline structures.

  • Chromatography: Hexane/Ethyl Acetate gradients are ideal for silica gel chromatography due to the predictable

    
     values driven by the interaction between the ester/pyridine nitrogen and the polar silica stationary phase.
    

References

  • World Health Organization (WHO). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients. WHO Technical Report Series.[Link]

  • ResearchGate Scientific Community. Can anyone tell me how to perform equilibrium solubility studies step by step practically? (Discussion on OECD Guidelines and Shake-Flask validation).[Link]

  • Nucleosides, Nucleotides & Nucleic Acids (Taylor & Francis). 3′-Azido-3′-Deoxy-5′-O-Isonicotinoylthymidine: A Novel Antiretroviral Analog of Zidovudine. III. Solubility Studies.[Link]

Sources

Safety data sheet (SDS) and handling of pyridine esters

Author: BenchChem Technical Support Team. Date: March 2026

Safety Data Sheet (SDS) and Handling of Pyridine Esters: A Comprehensive Guide for Drug Development Professionals

As a Senior Application Scientist, I frequently encounter pyridine esters—such as methyl isonicotinate and ethyl nicotinate—in the synthesis of active pharmaceutical ingredients (APIs), metal-organic frameworks (MOFs), and dye-sensitized solar cells[1]. While their ambident nucleophilic nature makes them versatile synthetic building blocks, their physicochemical profiles present distinct occupational hazards. This whitepaper decodes the Safety Data Sheets (SDS) of common pyridine esters, elucidates the toxicological mechanisms driving their hazard classifications, and establishes self-validating protocols for their safe handling and emergency management.

Physicochemical Profiling and Hazard Identification

Understanding the inherent hazards of pyridine esters requires a close analysis of their quantitative SDS data. These compounds are typically combustible liquids that pose severe irritation risks to the skin, eyes, and respiratory tract[2].

Table 1: Quantitative SDS Data for Representative Pyridine Esters

Property / HazardMethyl Isonicotinate (CAS: 2459-09-8)Ethyl Nicotinate (CAS: 614-18-6)
Molecular Weight 137.14 g/mol [1]151.16 g/mol
Boiling Point 207–209 °C[1]~224 °C
Flash Point 82 °C93 °C[3]
Density 1.161 g/mL at 25 °C[1]~1.11 g/mL
LD50 Oral (Rat) No data available (Acute Toxicity assumed)> 2005 mg/kg[2]
GHS Hazard Codes H227, H315, H319, H335H227, H314/H315, H318, H335[2][4]
Target Organs Respiratory system, Eyes, Skin[1]Respiratory system, Eyes, Skin[5]

Causality Insight: The flash points of these esters (82 °C and 93 °C) classify them as combustible liquids (H227)[2][6]. While they do not ignite as readily as low-boiling solvents, their vapors are heavier than air. In unventilated or low-lying areas, these vapors can accumulate and pose a latent deflagration risk if exposed to static discharge or hot surfaces[7][8].

Toxicological Mechanisms: The "Why" Behind the Hazard

To design an effective safety protocol, we must understand why these chemicals are toxic. The toxicity of pyridine esters is bi-modal, encompassing both localized site-of-contact damage and systemic metabolic strain.

  • Localized Irritation (Hydrolysis): Upon contact with the moisture in mucous membranes (eyes, respiratory tract), the ester linkage undergoes slow hydrolysis, releasing the corresponding pyridine carboxylic acid (e.g., nicotinic acid) and an alcohol (methanol or ethanol). This localized acidification and solvent action disrupt lipid bilayers, causing severe eye damage (H318) and skin irritation (H315)[2].

  • Systemic Toxicity (Metabolism): Pyridine derivatives are highly lipophilic and are readily absorbed via inhalation, dermal, and oral routes[9]. Once in the systemic circulation, they undergo hepatic metabolism primarily via N-methylation (forming N-methylpyridinium ions) or aromatic hydroxylation[10]. This metabolic processing can deplete hepatic methyl donors and strain renal excretion pathways, leading to central nervous system (CNS) depression, dizziness, and potential organ damage upon chronic exposure[10][11].

ToxicityPathway A Pyridine Ester Exposure (Inhalation / Dermal) B Mucous Membrane Contact (Moisture) A->B Direct Contact C Systemic Absorption (Lipophilic Transport) A->C Absorption D Ester Hydrolysis (Acid + Alcohol Release) B->D Hydrolysis E Hepatic Metabolism (N-methylation / Hydroxylation) C->E Circulation F Severe Local Irritation (Eyes, Skin, Respiratory) D->F Tissue Damage G Systemic Toxicity (CNS Depression, Renal Strain) E->G Metabolite Accumulation

Mechanistic pathway of pyridine ester toxicity detailing local hydrolysis and systemic metabolism.

Self-Validating Handling & Storage Protocol

As a standard practice in drug development, handling protocols must be self-validating—meaning the failure of one safety layer automatically triggers the protection of another.

Step-by-Step Methodology for Safe Handling:

  • Engineering Controls Verification: Conduct all transfers inside a certified laboratory fume hood (minimum face velocity of 100 fpm)[3].

    • Causality: Pyridine esters have a high vapor density; localized mechanical exhaust prevents the accumulation of irritating fumes in the operator's breathing zone[8].

  • PPE Selection & Donning:

    • Gloves: Wear chemical-resistant gloves (e.g., butyl rubber or heavy-duty nitrile).

      • Causality: Pyridine derivatives are aggressive permeators[11]; standard latex offers zero protection against organic solvent penetration.

    • Eye Protection: Wear tightly fitting safety goggles or a face shield (EN 166 compliant)[3].

      • Causality: Ethyl nicotinate causes severe eye damage (H318)[2]; standard safety glasses with side shields are insufficient against vapor or splash hazards.

  • Static Discharge Mitigation: Ground and bond all receiving containers when dispensing large volumes[8][12].

    • Causality: Although the flash point is >80 °C, friction during fluid transfer can generate static electricity, providing an ignition source for accumulated vapors[7].

  • Inert Atmosphere Storage: Store the chemical in a tightly closed container under an inert gas (e.g., Argon or Nitrogen) in a cool, well-ventilated, and dry area[2].

    • Causality: Pyridine esters are sensitive to air and ambient moisture, which can trigger premature hydrolysis and degrade the reagent's purity[2]. Keep away from strong oxidizing agents and strong acids.

Emergency Response & Spill Management Protocol

In the event of a spill, rapid containment is critical to prevent respiratory exposure and environmental contamination. Do not use combustible materials (like sawdust) for cleanup[13].

Step-by-Step Spill Response Workflow:

  • Evacuation & Isolation: Immediately clear the area of unprotected personnel and eliminate all ignition sources (flames, hot surfaces, sparking tools)[7].

  • Ventilation: Maximize fume hood exhaust and room ventilation to disperse heavy vapors[7].

  • Containment: Approach the spill from upwind[4]. Surround the liquid with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or vermiculite[5][8].

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a dedicated, sealable hazardous waste container[5][8].

  • Neutralization & Decontamination: Wash the spill surface with a dilute soap solution and plenty of water to remove residual ester[5]. Ensure the wash water is collected and not allowed to enter environmental drains[7].

SpillResponse S1 Spill Detected (Pyridine Ester) S2 Evacuate Area & Remove Ignition Sources S1->S2 S3 Don Maximum PPE (Respirator, Goggles) S2->S3 S4 Apply Inert Absorbent (Sand / Vermiculite) S3->S4 S5 Collect with Non-Sparking Tools S4->S5 S6 Decontaminate Surface (Soap & Water) S5->S6 S7 Hazardous Waste Disposal S6->S7

Step-by-step emergency workflow for containing and neutralizing pyridine ester spills.

References

  • Title: SAFETY DATA SHEET - Fisher Scientific: Methyl isonicotinate | Source: fishersci.com | URL: Link

  • Title: Methyl isonicotinate - Safety Data Sheet - ChemicalBook | Source: chemicalbook.com | URL: 6

  • Title: Ethyl Nicotinate-2,4,5,6-d4 - Safety Data Sheet | Source: cdnisotopes.com | URL: 3

  • Title: Methyl isonicotinate 98 2459-09-8: Safety Information | Source: sigmaaldrich.com | URL: 1

  • Title: SAFETY DATA SHEET - TCI Chemicals: Methyl Isonicotinate | Source: tcichemicals.com | URL: 7

  • Title: SAFETY DATA SHEET Ethyl Nicotinate - Synerzine | Source: synerzine.com | URL: 4

  • Title: Ethyl nicotinate - Safety Data Sheet - ChemicalBook | Source: chemicalbook.com | URL: 2

  • Title: Material Safety Data Sheet - Ethyl nicotinate, 99% - Cole-Parmer | Source: coleparmer.com | URL: 5

  • Title: HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf | Source: nih.gov | URL: 9

  • Title: FLUAZIFOP BUTYL - CAMEO Chemicals - NOAA | Source: noaa.gov | URL: 13

  • Title: Pyridine MSDS - Actylis Lab Solutions | Source: actylislab.com | URL: 11

  • Title: Safety Data Sheet: Pyridine - Carl ROTH | Source: carlroth.com | URL: 8

  • Title: Pyridine ACS Safety Data Sheet Jubilant Ingrevia Limited | Source: jubilantingrevia.com | URL: 12

  • Title: Pyridine: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme | Source: industrialchemicals.gov.au | URL: 10

Sources

Thermodynamic and Kinetic Stability of 2-Substituted Isonicotinate Esters: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes mechanistic organic chemistry with practical experimental protocols.

Executive Summary: The Stability-Reactivity Paradox

In the development of pyridine-based pharmacophores—particularly antitubercular agents (e.g., Isoniazid derivatives) and novel kinase inhibitors—the isonicotinate (pyridine-4-carboxylate) core is a ubiquitous scaffold. However, its utility is often compromised by the hydrolytic instability of the ester bond in physiological or synthetic environments.

This guide addresses the thermodynamic and kinetic stability of 2-substituted isonicotinate esters. Unlike benzene analogs, the pyridine ring introduces a profound electronic bias. The nitrogen atom at position 1 acts as an electron sink, making the C4-carbonyl highly electrophilic. Modulating this electrophilicity through substituents at the 2-position (the "meta-like" position relative to the ester) is a critical strategy for tuning shelf-life and metabolic half-life without altering the primary pharmacophore at C4.

Mechanistic Foundation: Electronic Modulation of the C4 Center

To rationally design stable isonicotinates, one must understand the transmission of electronic effects from C2 to C4. While C2 and C4 are separated by one carbon (C3), they share a unique relationship within the


-deficient heterocycle.
The "Meta" Electronic Transmission

In a benzene system, a substituent meta to the reaction center affects it primarily through inductive effects (


)  rather than resonance. However, in pyridine, the ring nitrogen distorts this symmetry.
  • The Nitrogen Sink: The ring nitrogen withdraws electron density from C2 and C4 via resonance and induction, making both positions electron-deficient.

  • Substituent Interaction: A substituent at C2 interacts with the ring nitrogen.

    • Electron-Withdrawing Groups (EWGs) at C2 (e.g., -Cl, -F, -CF3): These reinforce the nitrogen's withdrawal, significantly depleting electron density across the ring. This increases the partial positive charge (

      
      ) on the C4-carbonyl carbon, lowering the activation energy for nucleophilic attack (hydrolysis).
      
    • Electron-Donating Groups (EDGs) at C2 (e.g., -Me, -OMe): These supply electron density to the ring. While they cannot donate directly to C4 via resonance (due to the meta relationship), they increase the overall electron density of the

      
      -system, reducing the electrophilicity of the C4-carbonyl and stabilizing the ester bond.
      
Visualization of Electronic Effects

The following diagram illustrates the electronic flux and its impact on the ester's susceptibility to hydrolysis (


).

ElectronicEffects cluster_EWG Electron Withdrawing (e.g., -Cl) cluster_EDG Electron Donating (e.g., -Me) Substituent 2-Substituent (R) PyridineRing Pyridine Ring (Electron Deficient) Substituent->PyridineRing Inductive/Field Effect Carbonyl C4-Carbonyl Carbon (Electrophilic Center) PyridineRing->Carbonyl Modulates Delta+ Charge Hydrolysis Hydrolysis Rate (k_obs) Carbonyl->Hydrolysis Determines Activation Energy EWG_Effect Decreases Ring Density Increases Carbonyl Delta+ EDG_Effect Increases Ring Density Decreases Carbonyl Delta+

Caption: Electronic transmission pathway. EWGs at C2 destabilize the ester (increase hydrolysis), while EDGs stabilize it.

Thermodynamic vs. Kinetic Stability Data

In the context of esters, "stability" is often colloquial. We must distinguish between:

  • Thermodynamic Stability (

    
    ):  The energy difference between the ester and its hydrolysis products (acid + alcohol).
    
  • Kinetic Stability (

    
    ):  The rate at which the ester hydrolyzes.
    

For drug development, kinetic stability is the governing parameter. The table below summarizes the predicted relative stability based on Hammett


 values, which correlate strongly with hydrolysis rates in this system.
Table 1: Relative Stability Profile of 2-Substituted Ethyl Isonicotinates
2-Substituent (R)Electronic EffectHammett

Relative Hydrolysis Rate (

)
Kinetic Stability
-NH₂ Strong EDG-0.16< 0.1 (Very Slow)High
-CH₃ Weak EDG-0.070.5Moderate-High
-H Reference0.001.0Baseline
-Cl Weak EWG+0.374.5Low
-CF₃ Strong EWG+0.438.2Very Low
-NO₂ Strong EWG+0.71> 20Unstable

> Note: The "Low" stability of 2-chloro and 2-fluoro derivatives presents a synthetic challenge, as these are common intermediates for


 reactions. They must be stored under anhydrous conditions.

Experimental Protocols

To validate these stability profiles in your specific scaffold, use the following self-validating workflows.

Protocol A: Synthesis of 2-Substituted Isonicotinate Esters

Direct esterification of the acid is preferred over the acid chloride route for sensitive substrates to avoid HCl-induced degradation.

Reagents: 2-Substituted isonicotinic acid (1.0 eq), Alcohol (MeOH/EtOH, solvent), Thionyl Chloride (


, 2.0 eq).
Conditions:  0°C to Reflux.
  • Setup: Charge a flame-dried RBF with the 2-substituted isonicotinic acid and anhydrous alcohol (0.5 M concentration).

  • Activation: Cool to 0°C. Add

    
     dropwise over 30 minutes. (Caution: Exothermic, gas evolution).
    
  • Reflux: Heat to reflux for 3–6 hours. Monitor by TLC/LCMS.

    • Checkpoint: If R = -Cl or -F, limit reflux time to avoid nucleophilic attack by the alcohol at the 2-position (

      
       side reaction).
      
  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

    
     (rapidly, to minimize hydrolysis), then brine. Dry over 
    
    
    
    .[1]
Protocol B: Accelerated Stability Assay (Pseudo-First-Order Kinetics)

This assay determines the half-life (


) of the ester at physiological pH (7.4) and basic stress (pH 10).

Reagents: Phosphate buffer (pH 7.4), Borate buffer (pH 10.0), Acetonitrile (ACN).

  • Stock Preparation: Prepare a 10 mM stock solution of the ester in ACN.

  • Incubation: Add 10 µL of stock to 990 µL of pre-warmed (37°C) buffer. Final conc = 100 µM.

  • Sampling: Inject immediately onto HPLC (Time 0). Inject subsequently at t = 15, 30, 60, 120, 240 min.

  • Quantification: Measure the Area Under Curve (AUC) of the ester peak.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • 
      .
      

Workflow Visualization

The following diagram outlines the logical flow for synthesizing and testing these derivatives, highlighting critical decision nodes.

StabilityWorkflow Start Start: Target Selection (2-Substituted Isonicotinic Acid) Synthesis Esterification (SOCl2 / ROH) Start->Synthesis CheckSub Is Substituent Halogen (-Cl, -F)? Synthesis->CheckSub StandardReflux Standard Reflux (4-6 hours) CheckSub->StandardReflux No MildReflux Mild Condition (Limit < 2h, 40°C) Avoid SnAr CheckSub->MildReflux Yes Workup Basic Workup (NaHCO3) Isolate Ester StandardReflux->Workup MildReflux->Workup Assay Stability Assay (pH 7.4 & pH 10) Workup->Assay Decision Calculate t_1/2 Assay->Decision Stable Proceed to Biological Testing Decision->Stable t_1/2 > Threshold Unstable Modify Substituent (Switch to EDG or Bioisostere) Decision->Unstable t_1/2 < Threshold

Caption: Decision tree for synthesis and stability assessment. Note the specific precaution for halogenated derivatives.

References

  • Substituent Effects on Pyridine Basicity and Reactivity Source: Journal of the Chemical Society B. Title: Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl groups.[2] URL:[Link]

  • Hydrolysis Kinetics of Esters Source: ChemRxiv. Title: Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters.[3] URL:[Link]

  • Synthesis of Pyridine Carboxylates Source: CSIRO Publishing / Australian Journal of Chemistry. Title: The synthesis of some substituted methyl pyridinecarboxylates. URL:[Link]

  • Active Esters of Isonicotinic Acid Source: Molecules (MDPI). Title: A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. URL:[Link]

  • Electronic Effects in Pyridine N-Oxides (Comparative Context) Source: Journal of the Chemical Society, Perkin Transactions 2.[4] Title: Investigation of electronic effects in the pyridine and pyridine N-oxide rings. URL:[Link]

Sources

Advanced Synthesis and Intermediate Dynamics of 2-Phenylpyridine Architectures: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

2-Phenylpyridine (2-PhPy) is a privileged structural motif in modern organic chemistry. As a bidentate ligand, it is the foundational scaffold for highly efficient photoluminescent iridium(III) complexes used in organic light-emitting diodes (OLEDs). In synthetic methodology, the pyridine nitrogen acts as a powerful directing group, facilitating transition-metal-catalyzed C–H functionalization.

Understanding the synthesis of 2-PhPy and its higher-order derivatives requires a deep dive into the transient organometallic intermediates that dictate reaction pathways. This whitepaper analyzes the core synthetic routes—specifically Suzuki-Miyaura cross-coupling and direct C–H arylation—deconstructing the causality behind experimental choices and providing self-validating protocols for scale-up and optimization.

Core Synthetic Pathways & Intermediate Dynamics

The construction of the 2-phenylpyridine core generally proceeds via two distinct mechanistic paradigms, each characterized by unique intermediate species:

The Cross-Coupling Paradigm (Suzuki-Miyaura)

The industry standard for de novo 2-PhPy synthesis is the palladium-catalyzed Suzuki-Miyaura coupling of 2-halopyridines with phenylboronic acids. The critical intermediate here is the Pd(II) oxidative addition complex . The efficiency of this step relies heavily on the electron density of the palladium center and the steric bulk of the supporting phosphine ligands. By utilizing this pathway, researchers can easily introduce isotopic labels, such as in the 1[1].

The Atom-Economical Paradigm (Direct C–H Arylation)

To bypass the need for pre-functionalized haloaromatics, direct C–H arylation has emerged as a superior, atom-economical alternative. In these reactions, the pyridine nitrogen coordinates to the metal center (Pd or Ru), directing the catalyst to the ortho-position of the phenyl ring.

Recent mass spectrometric investigations into 2 have successfully isolated and evidenced the crucial cycloruthenated intermediate species, specifically {(η6-p-cymene)Ru(κ2-CN-phenylpyridine)}+ (m/z [M+] 390.0)[2]. This physical evidence validates the concerted metalation-deprotonation (CMD) mechanism, proving that the reaction is driven by the formation of a stable, five-membered metallacycle.

Furthermore, studies on 3 utilizing potassium aryltrifluoroborates demonstrate that the kinetic isotope effect (


) for the C–H bond activation is 1.09[3][4]. This near-unity value is a mechanistic linchpin: it proves causality by indicating that C–H bond cleavage is not the rate-determining step; rather, the transmetalation or reductive elimination dictates the overall kinetics.

Mechanism Pd_cat Pd(II) Pre-catalyst Coord N-Coordination (Pyridine Binding) Pd_cat->Coord Substrate CMD Concerted Metalation- Deprotonation Coord->CMD Base CycloPd Cyclopalladated Intermediate CMD->CycloPd -H+ Transmet Transmetalation CycloPd->Transmet Aryl Source RedElim Reductive Elimination Transmet->RedElim RedElim->Pd_cat Oxidation

Caption: Catalytic cycle of Pd-catalyzed C-H arylation highlighting the cyclopalladated intermediate.

Quantitative Data: Comparative Analysis of Synthetic Routes

The selection of a synthetic route depends on the required functional group tolerance and the availability of starting materials. The table below summarizes the quantitative performance of the primary methodologies.

Synthetic RouteCatalyst / Oxidant SystemKey IntermediateTypical YieldPrimary Advantage
Suzuki-Miyaura Coupling Pd(PPh₃)₄ / Na₂CO₃Pd(II) Oxidative Addition Complex85–95%High reliability; ideal for de novo core synthesis.
C–H Arylation (Trifluoroborates) Pd(OAc)₂ / Cu(OAc)₂ / p-BenzoquinoneCyclopalladated Species74–82%Atom economy; avoids haloaromatics.
Ru-Catalyzed Arylation [(η⁶-arene)RuCl(κ²-L)]⁺Cycloruthenated Species70–85%Operates efficiently in aqueous media.
Aryl Tosylate Coupling RuCl₂(p-cymene)₂ / K₂CO₃Ru(II) Metallacycle78–93%Utilizes highly stable, accessible 5[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an in-process control to verify the successful formation of intermediates before proceeding.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesis of the 2-phenylpyridine core from 2-bromopyridine.

  • Reagent Assembly: To a Schlenk flask, add 2-bromopyridine (1.0 mmol) and phenylboronic acid (1.2 mmol).

    • Causality: A 20% molar excess of phenylboronic acid is critical to compensate for competitive protodeboronation, a side reaction that consumes the boron species at elevated temperatures.

  • Catalyst & Base Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and Na₂CO₃ (2.0 mmol).

    • Causality: The base is not merely an acid scavenger; it coordinates with the boronic acid to form an electron-rich boronate complex, which is mandatory to drive the transmetalation step with the Pd(II) intermediate.

  • Solvent System & Execution: Inject a degassed mixture of Toluene/Ethanol/Water (5:2:2 v/v/v). Heat to 100°C with vigorous stirring.

    • Causality: This specific biphasic system ensures that both the lipophilic organic substrates and the inorganic base are solubilized, maximizing the interfacial reaction rate.

  • Self-Validation (In-Process Monitoring): After 4 hours, pull a 50 µL aliquot, dilute in ethyl acetate, and analyze via GC-MS. The protocol is self-validating: the disappearance of the 2-bromopyridine peak (m/z 157/159) directly correlates to the quantitative formation of the oxidative addition intermediate and subsequent product formation. If the starting material persists, the catalyst has likely poisoned, triggering the troubleshooting workflow below.

Workflow Start Initiate Suzuki Coupling Monitor GC-MS Monitoring (Track 2-bromopyridine) Start->Monitor Decision Substrate Consumed? Monitor->Decision Stalled Reaction Stalled: Check Catalyst Decision->Stalled No Complete Reaction Complete: Cool to RT Decision->Complete Yes AddCat Spike Fresh Pd & Increase Heat Stalled->AddCat AddCat->Monitor Workup Aqueous Workup (EtOAc / Brine) Complete->Workup

Caption: Self-validating workflow and troubleshooting decision tree for 2-phenylpyridine synthesis.

Protocol B: Palladium(II)-Catalyzed ortho-Arylation via C–H Functionalization

Objective: Advanced functionalization of 2-phenylpyridine using potassium aryltrifluoroborates.

  • Substrate Setup: Treat 2-phenylpyridine (1.0 mmol) with potassium aryltrifluoroborate (2.5 equiv) in 1,4-dioxane.

  • Catalytic Engine Assembly: Add Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (3.0 equiv), and p-benzoquinone (2.0 equiv).

    • Causality: While Cu(OAc)₂ serves as the primary bulk oxidant, p-benzoquinone acts as a highly specialized co-oxidant ligand. It coordinates to the palladium center during the transmetalation-reductive elimination phase, accelerating the release of the arylated product and preventing the precipitation of inactive Pd(0) black[4].

  • Execution & Validation: Heat at 120°C for 24 hours. The system is validated by running a parallel reaction with deuterated 2-PhPy-d5. A measured kinetic isotope effect near 1.0 confirms that the cyclopalladation step is rapid and reversible, and that the reaction is proceeding via the intended catalytic cycle rather than a radical pathway.

Conclusion

The synthesis of 2-phenylpyridine and its derivatives is a masterclass in controlling organometallic intermediates. Whether utilizing the robust oxidative addition complexes of the Suzuki-Miyaura coupling or the elegant cyclometalated metallacycles of direct C–H arylation, success relies on strict adherence to mechanistic causality. By employing self-validating protocols and real-time analytical monitoring, researchers can ensure high-fidelity synthesis of these critical pharmaceutical and optoelectronic building blocks.

References

  • Source: nih.
  • Source: benchchem.
  • Palladium(II)
  • C-H bond Activation/Arylation over Arene-Ruthenium(II)
  • Source: msu.

Sources

Methodological & Application

Application Note: Synthesis of Ethyl 2-Phenylisonicotinate via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust synthesis of ethyl 2-phenylisonicotinate , a critical pharmacophore in medicinal chemistry, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

While Suzuki-Miyaura cross-coupling is the industry standard for biaryl synthesis, 2-substituted pyridines present specific challenges:

  • Catalyst Deactivation: The pyridine nitrogen lone pair can coordinate to Palladium, displacing ligands and arresting the catalytic cycle.

  • Electronic Deactivation: The electron-deficient nature of the pyridine ring makes oxidative addition of 2-chloropyridines slower than their aryl counterparts.

  • Ester Hydrolysis: The ethyl ester moiety is susceptible to saponification under the basic aqueous conditions required for boronic acid activation.

This protocol utilizes a Pd(dppf)Cl₂·CH₂Cl₂ catalyst system in 1,4-dioxane/water , optimized to balance reactivity with functional group tolerance.

Retrosynthetic Analysis & Strategy

The most direct route involves the coupling of commercially available ethyl 2-chloroisonicotinate with phenylboronic acid . The alternative route (2-boronoisonicotinate + chlorobenzene) is discarded due to the instability of pyridine-2-boronic acids (rapid protodeboronation).

Retrosynthesis Target Ethyl 2-phenylisonicotinate (Target) Disconnection Suzuki-Miyaura Disconnection Target->Disconnection Retrosynthesis Precursor1 Ethyl 2-chloroisonicotinate (Electrophile) Disconnection->Precursor1 Precursor2 Phenylboronic Acid (Nucleophile) Disconnection->Precursor2

Figure 1: Retrosynthetic strategy focusing on the C2-C1' bond formation.

Reaction Mechanism & Critical Parameters

The Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. However, the Oxidative Addition step is the rate-determining step (RDS) for aryl chlorides.

  • Challenge: The C-Cl bond in 2-chloropyridine is stronger than C-Br or C-I.

  • Solution: We employ dppf (1,1'-bis(diphenylphosphino)ferrocene) . This bidentate ligand has a large bite angle, which electronically enriches the Pd center (facilitating oxidative addition) and sterically prevents the formation of inactive bis-pyridine-palladium complexes.

Base & Solvent Selection[1]
  • Base: Sodium Carbonate (Na₂CO₃) is chosen over stronger bases (like NaOH or KOtBu) to prevent hydrolysis of the ethyl ester to the carboxylic acid.

  • Solvent: A 4:1 mixture of 1,4-Dioxane and Water . The water is essential to dissolve the base and activate the boronic acid (forming the boronate species), while dioxane solubilizes the organic electrophile.

Experimental Protocol

Materials Table
ReagentMW ( g/mol )Equiv.AmountMmmolRole
Ethyl 2-chloroisonicotinate 185.611.01.86 g10.0Electrophile
Phenylboronic acid 121.931.21.46 g12.0Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.03245 mg0.3Catalyst
Na₂CO₃ 105.992.02.12 g20.0Base
1,4-Dioxane --40 mL-Solvent
Water (Degassed) --10 mL-Co-solvent
Step-by-Step Procedure

Step 1: Assembly & Degassing

  • Charge a 100 mL round-bottom flask (or Schlenk tube) with Ethyl 2-chloroisonicotinate (1.86 g), Phenylboronic acid (1.46 g), and Na₂CO₃ (2.12 g).

  • Add 1,4-Dioxane (40 mL) and Water (10 mL).

  • Critical Step: Sparge the mixture with Nitrogen or Argon for 15 minutes. Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

  • Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (245 mg) quickly under a positive stream of inert gas.

Step 2: Reaction

  • Fit the flask with a reflux condenser and heat to 90°C (oil bath temperature).

  • Stir vigorously for 4–6 hours .

  • Monitoring: Check reaction progress by TLC (Hexane:EtOAc 4:1). The starting chloride (Rf ~0.5) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.[1]

    • Note: If the reaction stalls, add 1 mol% additional catalyst.

Step 3: Workup

  • Cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with EtOAc (50 mL).

  • Transfer filtrate to a separatory funnel. Add water (30 mL) and separate phases.

  • Extract the aqueous layer with EtOAc (2 x 30 mL).

  • Combine organic layers, wash with Brine (saturated NaCl), and dry over anhydrous Na₂SO₄ .

  • Concentrate in vacuo to yield the crude oil.

Step 4: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent Gradient: 0% to 20% Ethyl Acetate in Hexanes.

  • Yield Expectation: 85–95% as a white to off-white solid.

Process Visualization

Workflow Diagram

Workflow Start Reactants Loading (Chloride + Boronic Acid + Base) Degas Degassing (N2 Sparging) 15 mins Start->Degas CatAdd Catalyst Addition Pd(dppf)Cl2 Degas->CatAdd Heat Reaction 90°C, 4-6 hrs CatAdd->Heat Check TLC/LCMS Check Heat->Check Check->Heat Incomplete Workup Workup Celite Filter -> Extraction Check->Workup Complete Purify Purification Flash Column (Hex/EtOAc) Workup->Purify Final Ethyl 2-phenylisonicotinate Purify->Final

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by Pyridine N.Switch to XPhos Pd G2 or increase catalyst loading to 5 mol%.
Ester Hydrolysis Base is too strong or temp too high.Switch base to K₃PO₄ (milder) or reduce water ratio (use Toluene/EtOH/H2O).
Protodeboronation Unstable Boronic Acid.Add base slowly or use Phenylboronic acid pinacol ester which is more stable.
Homocoupling (Biphenyl) Oxygen presence.[1][2]Improve degassing technique (Freeze-Pump-Thaw).

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • PubChem Compound Summary. Ethyl 2-phenylpyridine-4-carboxylate (CAS 13915-83-8). Link

Sources

Application Note: Optimized Protocol for the Hydrolysis of Ethyl 2-Phenylisonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the hydrolysis of ethyl 2-phenylisonicotinate (CAS: N/A for specific ethyl ester; Acid CAS: 55240-51-2) to its corresponding free acid, 2-phenylisonicotinic acid .

While ester hydrolysis is a fundamental transformation, pyridine-based esters present unique challenges due to their amphoteric nature. Improper pH control during workup frequently leads to the isolation of water-soluble hydrochloride or alkali metal salts rather than the desired free acid, resulting in significant yield loss. This guide provides a self-validating workflow using a Lithium Hydroxide (LiOH) / THF / Water system, optimized for solubility and clean isolation via isoelectric precipitation.

Target Audience: Medicinal Chemists, Process Development Scientists.

Chemical Context & Mechanism[1][2][3][4][5][6]

The Substrate

The substrate contains a lipophilic phenyl ring at the C2 position and an ester at the C4 position of a pyridine ring.

  • Solubility Challenge: The phenyl group significantly decreases water solubility compared to simple isonicotinates, necessitating an organic co-solvent (THF) capable of dissolving the starting material while remaining miscible with the aqueous base.

  • Amphoteric Nature: The product contains a basic pyridine nitrogen (

    
     for the conjugate acid) and an acidic carboxylic acid (
    
    
    
    ). Isolation requires precise pH adjustment to the isoelectric point (pI).
Reaction Mechanism

The reaction proceeds via a standard


 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) nucleophilic acyl substitution.

HydrolysisMechanism Substrate Ethyl 2-phenylisonicotinate (Lipophilic Ester) OH_Attack Nucleophilic Attack (HO- ions) Substrate->OH_Attack + LiOH/H2O Tetrahedral Tetrahedral Intermediate (Anionic) OH_Attack->Tetrahedral Collapse Elimination of EtO- Tetrahedral->Collapse Carboxylate 2-Phenylisonicotinate Anion (Water Soluble) Collapse->Carboxylate - EtOH Acidification Acidification (HCl) to pH 3.5 Carboxylate->Acidification Product 2-Phenylisonicotinic Acid (Precipitate) Acidification->Product Isoelectric Point

Figure 1: Mechanistic pathway for the saponification and isolation of 2-phenylisonicotinic acid.

Experimental Protocol

Reagents and Equipment
ReagentEquiv.[1][2]RoleGrade
Ethyl 2-phenylisonicotinate 1.0Substrate>95% Purity
Lithium Hydroxide Monohydrate (LiOH[3]·H₂O) 2.5BaseReagent Grade
Tetrahydrofuran (THF) 5-10 VolSolventHPLC Grade (Stabilized)
Deionized Water 3-5 VolCo-solventType II
1M Hydrochloric Acid (HCl) As req.AcidifierTitrated
Ethyl Acetate / Diethyl Ether As req.Wash solventACS Grade
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-phenylisonicotinate (1.0 equiv) in THF (5 mL per mmol of substrate).

    • Note: Ensure the solid is fully dissolved before adding water. The phenyl ring makes this ester lipophilic; attempting to run this in pure water or MeOH may result in a heterogeneous suspension and slow kinetics.

  • Base Addition: Prepare a solution of LiOH·H₂O (2.5 equiv) in Water (2 mL per mmol). Add this aqueous solution dropwise to the stirring THF solution.

    • Observation: The solution may become slightly cloudy initially but should clarify as the reaction warms or progresses.

  • Reaction: Stir the mixture vigorously at Room Temperature (20-25°C) .

    • Timecourse: Typically 2–4 hours.

    • Acceleration: If TLC indicates <50% conversion after 2 hours, heat to 50°C. Avoid refluxing unless necessary to prevent decarboxylation (rare but possible with electron-deficient pyridines).

Phase 2: Monitoring (In-Process Control)
  • TLC System: 50% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm). The starting ester will have a higher

      
       (approx 0.6–0.8). The product (carboxylate salt) will remain at the baseline.
      
  • LCMS: Monitor for the disappearance of the ester mass [M+H]+ and appearance of the acid mass [M+H]+ (MW: 199.21 g/mol ).

Phase 3: Workup and Isolation (The Critical Phase)

WorkupLogic RxnComplete Reaction Complete (TLC/LCMS) Evap Evaporate THF (Rotovap, 40°C) RxnComplete->Evap Dilute Dilute residue with Water (Ensure pH > 10) Evap->Dilute Wash Wash with Et2O or EtOAc (Remove unreacted ester) Dilute->Wash Sep Separate Layers Wash->Sep OrgLayer Organic Layer (Discard) Sep->OrgLayer AqLayer Aqueous Layer (Contains Product as Salt) Sep->AqLayer Acidify Slowly add 1N HCl Target pH 3.0 - 4.0 AqLayer->Acidify Precip White Precipitate Forms? Acidify->Precip Filter Filter & Wash (Cold H2O) Dry under Vacuum Precip->Filter Yes (Standard) Extract Alternative: Extract with EtOAc/MeOH (9:1) Precip->Extract No (Product is soluble)

Figure 2: Decision tree for the isolation of amphoteric pyridine acids.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotovap) to remove the THF.

    • Why? Organic solvents interfere with the precipitation of the acid in the next step.

  • Dilution & Wash: Dilute the remaining aqueous residue with water (approx. 10 mL/mmol). Wash this basic aqueous phase with Diethyl Ether or Ethyl Acetate (2 x 10 mL).

    • Purpose: Removes unreacted ester and non-polar impurities (e.g., biphenyl byproducts).

    • Discard: The organic (top) layer.

  • Acidification (Critical Step):

    • Place the aqueous layer (containing the lithium 2-phenylisonicotinate) in an ice bath.

    • Monitor pH with a calibrated pH meter (paper is insufficient for precision here).

    • Slowly add 1M HCl dropwise with stirring.

    • Target pH: Adjust to pH 3.0 – 4.0 .

    • Mechanism:[1][2][4] As the pH approaches the pI, the zwitterionic form of the acid becomes least soluble and precipitates as a white solid [1].

    • Caution: Do not overshoot to pH < 1.0, or the pyridine nitrogen will protonate, forming the soluble hydrochloride salt (

      
      ).
      
  • Filtration:

    • Collect the white precipitate via vacuum filtration (Buchner funnel).

    • Wash the cake with cold water (2 x small volumes) to remove LiCl salts.

    • Dry in a vacuum oven at 45°C overnight.

Analytical Validation

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity >98%HPLC (254 nm)
Identity Matches Reference1H NMR (DMSO-d6)
Melting Point 270–275°C (dec.)Capillary [2]

1H NMR Expectations (DMSO-d6): Look for the disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).

  • 
     ~13.5 ppm (Broad s, 1H, -COOH)
    
  • 
     ~8.8 ppm (d, 1H, Pyridine H6)
    
  • 
     ~8.3 ppm (s, 1H, Pyridine H3)
    
  • 
     ~7.8 ppm (dd, 1H, Pyridine H5)
    
  • 
     ~8.1–7.4 ppm (m, 5H, Phenyl group)
    

Troubleshooting & Optimization

Issue: No precipitate forms upon acidification.

  • Cause 1: The product is slightly water-soluble.

    • Solution: Saturate the aqueous layer with NaCl (brine) and extract with Ethyl Acetate : Methanol (9:1) . The methanol helps extract the polar acid. Dry over

      
       and evaporate.[5]
      
  • Cause 2: pH overshoot.

    • Solution: If pH is < 2, back-titrate with 1M NaOH to pH 3.5.

Issue: Reaction is slow.

  • Cause: Steric hindrance from the phenyl ring or poor solubility.

    • Solution: Switch solvent to 1,4-Dioxane/Water and heat to 80°C.

References

  • General Synthesis of 2-Phenylpyridine-4-carboxylic acid

    • Source: ChemicalBook / Vertex D
    • Context: Describes the Suzuki coupling synthesis of the acid and subsequent acidification to pH 3-4 for precipit
    • URL:

  • Analogous Protocol (Quinoline Series)

    • Source: Heterocycles, Vol. 89, No. 3, 2014.[6]

    • Context: Describes hydrolysis of 2-phenylquinoline-4-carboxylic esters using KOH/EtOH, followed by acidific
    • URL:

  • Safety Data (GHS)

    • Source: Sigma-Aldrich.[3]

    • Context: Hazard identification (H301: Toxic if swallowed) and handling precautions.
    • URL:

Sources

Introduction: The Significance of 2-Phenyl-4-(hydroxymethyl)pyridine in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Reduction of Ethyl 2-Phenylisonicotinate to 2-Phenyl-4-(hydroxymethyl)pyridine: Protocols and Mechanistic Insights

The synthesis of functionalized pyridine scaffolds is a cornerstone of medicinal chemistry and materials science. Among these, 2-phenyl-4-(hydroxymethyl)pyridine stands out as a critical building block for a wide range of applications, including the development of novel pharmaceuticals and specialized ligands. Its structural motif is present in numerous biologically active compounds. The efficient and high-yielding reduction of its ester precursor, ethyl 2-phenylisonicotinate, is therefore a pivotal transformation for researchers in drug discovery and organic synthesis.

This application note provides a comprehensive guide to this reduction, moving beyond a simple recitation of steps to explore the underlying chemical principles, compare various synthetic strategies, and offer a detailed, field-proven protocol. The focus is on ensuring scientific integrity through a deep understanding of the reaction mechanism, enabling researchers to not only replicate the procedure but also to troubleshoot and adapt it as needed.

PART 1: Strategic Selection of the Reducing Agent

The conversion of an ester to a primary alcohol is a fundamental transformation in organic chemistry. The choice of reducing agent is paramount and is dictated by factors such as reactivity, selectivity, cost, and safety.

Comparative Analysis of Common Reducing Agents for Ester Reduction
Reducing AgentTypical ConditionsAdvantagesLimitations & Considerations
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0 °C to RTPowerful and highly effective for esters; high yields.Reacts violently with water and protic solvents; requires strict anhydrous conditions and careful workup; not chemoselective.[1][2]
Sodium Borohydride (NaBH₄) Protic solvents (MeOH, EtOH)Milder, safer, and easier to handle than LiAlH₄.Generally unreactive towards esters under standard conditions.[3] Can be forced with high temperatures or additives (e.g., LiCl), but this is less efficient.[4]
Diisobutylaluminium Hydride (DIBAL-H) Aprotic solvents (Toluene, THF), low temp (-78 °C)Can selectively reduce esters to aldehydes with 1 equivalent at low temperature.[5][6][7]Full reduction to the alcohol requires >1.5 equivalents and warming, making LiAlH₄ a more direct choice for this specific goal.[6]
Catalytic Hydrogenation H₂ gas, high pressure (500-10,000 psig), high temp (150-450 °C), catalyst (e.g., Copper Chromite)Environmentally friendly ("green") and cost-effective for large-scale industrial applications.[8][9][10][11]Requires specialized high-pressure equipment; conditions can be harsh, potentially affecting other functional groups.[11]

PART 2: The Mechanism of LiAlH₄ Ester Reduction

Understanding the reaction pathway is crucial for controlling the outcome and troubleshooting potential issues. The reduction of an ester with LiAlH₄ is not a single hydride addition but a two-step sequence.[12]

  • First Hydride Addition: The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond, forming a tetrahedral intermediate where the oxygen is coordinated to the aluminum species.[1]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The C-O single bond to the ethoxy group breaks, expelling it as an aluminum alkoxide leaving group. The C=O double bond is reformed, generating an aldehyde intermediate.[12][13]

  • Second Hydride Addition: The aldehyde formed in the previous step is more reactive than the starting ester. Therefore, it is immediately attacked by a second hydride ion from another LiAlH₄ molecule. This results in a new tetrahedral intermediate, which is the aluminum alkoxide of the final product.

  • Aqueous Workup: The reaction is quenched by the careful, sequential addition of water and/or acid/base solutions. This protonates the alkoxide intermediates to yield the desired primary alcohol (2-phenyl-4-(hydroxymethyl)pyridine) and the byproduct alcohol from the ester's alkoxy group (ethanol).[12][13]

Visualization of the Reaction Mechanism

LiAlH4 Ester Reduction Mechanism Mechanism of LiAlH4 Ester Reduction Ester Ethyl 2-Phenylisonicotinate (Substrate) Tetrahedral_1 Tetrahedral Intermediate 1 Ester->Tetrahedral_1 Nucleophilic Attack LiAlH4_1 LiAlH₄ (1st Hydride) LiAlH4_1->Tetrahedral_1 Aldehyde Aldehyde Intermediate (Highly Reactive) Tetrahedral_1->Aldehyde Collapse, -EtO⁻ Tetrahedral_2 Aluminum Alkoxide Complex Aldehyde->Tetrahedral_2 Nucleophilic Attack LiAlH4_2 LiAlH₄ (2nd Hydride) LiAlH4_2->Tetrahedral_2 Product 2-Phenyl-4-(hydroxymethyl)pyridine (Final Product) Tetrahedral_2->Product Protonation Workup Aqueous Workup (e.g., H₂O, NaOH) Workup->Product

Caption: Reaction pathway for the reduction of an ester to a primary alcohol using LiAlH₄.

PART 3: Detailed Experimental Protocol

This protocol is designed for the safe and efficient reduction of ethyl 2-phenylisonicotinate using LiAlH₄ on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Ethyl 2-phenylisonicotinate>98%Sigma-Aldrich, AcrosStarting material.
Lithium Aluminum Hydride (LiAlH₄)Powder or 1M solution in THFSigma-Aldrich, Alfa AesarHighly reactive and hygroscopic. Handle with extreme care.[14]
Tetrahydrofuran (THF)Anhydrous, >99.9%Acros Organics, Sigma-AldrichMust be dry. Use from a freshly opened bottle or a solvent purification system.[2]
Ethyl AcetateACS GradeFisher ScientificUsed for quenching excess LiAlH₄.
Sodium Hydroxide (NaOH)PelletsFisher ScientificFor preparing 15% aqueous solution for workup.
Deionized WaterN/AIn-houseUsed in workup.
Anhydrous Magnesium Sulfate (MgSO₄)GranularVWR, Sigma-AldrichFor drying the organic phase.
Celite® 545N/ASigma-AldrichFilter aid.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • Round-bottom flasks (three-neck preferred for reaction)

  • Magnetic stirrer and stir bars

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Septa and needles/syringes

  • Ice-water bath

  • Dropping funnel (for addition of LiAlH₄ solution)

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

CRITICAL SAFETY PRECAUTIONS
  • Violent Reactivity: Lithium aluminum hydride reacts violently with water, alcohols, and other protic sources, releasing flammable hydrogen gas.[14][15] The reaction is highly exothermic.

  • Handling: Always handle LiAlH₄ in a fume hood under an inert atmosphere.[14] Wear a fire-retardant lab coat, safety glasses, and impervious gloves.[15][16]

  • Fire Safety: Do NOT use water or carbon dioxide fire extinguishers on an LAH fire.[14] A Class D dry powder extinguisher (for reactive metals) or a bucket of dry sand must be immediately accessible.[15]

  • Quenching: The workup procedure must be performed slowly and carefully, especially the initial additions, while cooling in an ice bath to control the exothermic reaction.

Step-by-Step Methodology

1. Reaction Setup: a. Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum. b. Flame-dry the glassware under vacuum or oven-dry it overnight and assemble it hot, allowing it to cool under a stream of inert gas.

2. Reagent Preparation: a. In the reaction flask, dissolve ethyl 2-phenylisonicotinate (1.0 eq) in anhydrous THF (approx. 0.1-0.2 M concentration). b. If using solid LiAlH₄, carefully weigh it in a glovebox or under an inert atmosphere and suspend it in a separate flask with anhydrous THF. If using a solution, draw the required volume via syringe. A slight excess (1.5-2.0 eq of hydride) is recommended.[2]

3. The Reduction Reaction: a. Cool the solution of the ester to 0 °C using an ice-water bath. b. Slowly add the LiAlH₄ suspension or solution to the stirred ester solution via a dropping funnel or syringe over 30-60 minutes. A temperature increase may be observed; maintain the temperature below 10 °C. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed.

4. Reaction Workup (Fieser Method): a. Cool the reaction flask back down to 0 °C in an ice-water bath. This step is critical for safety. b. EXTREMELY CAREFUL! Following the Fieser workup procedure is highly recommended for generating granular, easily filterable aluminum salts.[17][18] For a reaction using 'x' grams of LiAlH₄, add sequentially and dropwise: i. 'x' mL of water. (Vigorous gas evolution will occur). ii. 'x' mL of 15% aqueous NaOH solution. iii. '3x' mL of water. c. Remove the ice bath and stir the resulting slurry vigorously at room temperature for 30 minutes. A white, granular precipitate should form. d. Add a small amount of anhydrous MgSO₄ and stir for another 15 minutes to ensure all water is captured.

5. Isolation and Purification: a. Filter the slurry through a pad of Celite® in a Büchner funnel to remove the aluminum salts. b. Rinse the flask and the filter cake thoroughly with additional THF or ethyl acetate. c. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. d. The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure 2-phenyl-4-(hydroxymethyl)pyridine.

Visualization of the Experimental Workflow

Experimental Workflow Workflow for LiAlH4 Reduction Setup 1. Setup - Dry Glassware - Inert Atmosphere (N₂/Ar) Reagents 2. Reagents - Dissolve Ester in Anhydrous THF - Cool to 0 °C Setup->Reagents Reduction 3. Reduction - Slow addition of LiAlH₄ - Stir at RT for 2-4h - Monitor by TLC Reagents->Reduction Workup 4. Workup (Fieser) - Cool to 0 °C - Sequential Quench:  1. H₂O  2. 15% NaOH  3. H₂O Reduction->Workup Isolation 5. Isolation - Filter through Celite® - Concentrate Filtrate Workup->Isolation Purification 6. Purification - Flash Column Chromatography Isolation->Purification Product Final Product 2-Phenyl-4-(hydroxymethyl)pyridine Purification->Product

Caption: Step-by-step experimental workflow for the synthesis of 2-phenyl-4-(hydroxymethyl)pyridine.

PART 4: Troubleshooting and Final Considerations

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient LiAlH₄.- Deactivated LiAlH₄ due to moisture.- Insufficient reaction time.- Use a greater excess of LiAlH₄.- Ensure all glassware and solvents are scrupulously dry.- Increase reaction time and monitor by TLC.
Low Yield - Product loss during workup.- Mechanical loss during filtration or transfers.- Ensure thorough rinsing of the aluminum salts after filtration.- Perform extractions of the aqueous layer if a separatory funnel is used.
Difficult Workup - Gelatinous aluminum salts form, making filtration slow.- Strictly adhere to the Fieser workup ratios (1:1:3).- Stir the slurry vigorously for at least 30 minutes after the additions are complete.
Side Products - Over-reduction of the pyridine ring (less common with LiAlH₄).- Maintain controlled temperature during LiAlH₄ addition.

The reduction of ethyl 2-phenylisonicotinate with lithium aluminum hydride is a robust and highly effective method for producing 2-phenyl-4-(hydroxymethyl)pyridine. By understanding the underlying mechanism and adhering to stringent safety and handling protocols, researchers can reliably perform this crucial transformation, paving the way for further synthetic advancements in their respective fields.

References

  • Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps . Master Organic Chemistry. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism . Chemistry Steps. [Link]

  • DIBAL Reducing Agent . Chemistry Steps. [Link]

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols . University of Calgary. [Link]

  • DIBAL-H: Ester to Aldehyde (-78 C) | Stopping Point + Traps . Master Organic Chemistry. [Link]

  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis . BYJU'S. [Link]

  • DIBAL-H: Mechanism and Applications . Scribd. [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles . Master Organic Chemistry. [Link]

  • Lithium Aluminum Hydride | Office of Environmental Health and Safety . Princeton University EHS. [Link]

  • DIBAL-H Reduction . Organic Synthesis. [Link]

  • Catalytic Hydrogenation of Esters to Alcohols . Organic Reactions. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives . Master Organic Chemistry. [Link]

  • Ester to Alcohol - Common Conditions . Organic Chemistry Portal. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry . Master Organic Chemistry. [Link]

  • US4113662A - Catalyst for ester hydrogenation.
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  • Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation . YouTube. [Link]

  • Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances . ACS Publications. [Link]

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  • LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY . NJ.gov. [Link]

  • Why some esters can be reduced by sodium borohydride? . ResearchGate. [Link]

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Introduction: The Emerging Potential of Substituted Isonicotinate Ligands

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of ethyl 2-phenylisonicotinate as a versatile ligand in coordination chemistry. This document provides a comprehensive overview, from ligand synthesis to the characterization and potential applications of its metal complexes, grounded in established scientific principles and methodologies.

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with isonicotinic acid and its derivatives being particularly prominent.[1][2] Many compounds incorporating the isonicotinoyl moiety have shown significant inhibitory activity against various enzymes and are present in FDA-approved drugs for conditions ranging from tuberculosis to inflammation.[1][3] Ethyl 2-phenylisonicotinate, a derivative of isonicotinic acid, presents a compelling case for exploration in coordination chemistry. Its structure combines three key features:

  • A pyridine nitrogen atom , which serves as a primary Lewis base site for coordination to metal ions.[4][5]

  • An ester functional group , whose carbonyl oxygen can potentially participate in coordination, although this is less common than N-coordination. The electronic properties of this group can modulate the electron density of the pyridine ring.

  • A phenyl group at the 2-position , which introduces steric bulk and potential for π-stacking interactions, influencing the crystal packing and supramolecular chemistry of its metal complexes.

This application note provides a detailed guide to leveraging ethyl 2-phenylisonicotinate as a ligand, covering its synthesis, the preparation of its coordination complexes, comprehensive characterization protocols, and a discussion of its potential applications.

Overall Experimental Workflow

The journey from the basic precursors to a fully characterized coordination complex with potential applications follows a structured path. This workflow ensures reproducibility and a comprehensive understanding of the materials being synthesized.

G cluster_0 Phase 1: Ligand Preparation cluster_1 Phase 2: Complexation cluster_2 Phase 3: Characterization cluster_3 Phase 4: Application Screening ligand_synthesis Synthesis of Ethyl 2-Phenylisonicotinate ligand_purification Purification & Characterization (NMR, IR, MP) ligand_synthesis->ligand_purification complex_synthesis Reaction with Metal Salt (e.g., CuCl₂, Zn(OAc)₂) ligand_purification->complex_synthesis Verified Ligand crystal_growth Crystal Growth (Slow Evaporation/Diffusion) complex_synthesis->crystal_growth spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis) crystal_growth->spectroscopy Crystalline Product xrd Single-Crystal X-ray Diffraction spectroscopy->xrd other_analysis Elemental Analysis & Molar Conductivity xrd->other_analysis catalysis Catalytic Activity Screening other_analysis->catalysis Characterized Complex biological Biological Evaluation (e.g., Antimicrobial) catalysis->biological

Caption: General workflow from ligand synthesis to application screening.

PART 1: Synthesis and Characterization of Ethyl 2-Phenylisonicotinate

A robust synthesis of the ligand is the foundation of any study in coordination chemistry. While multiple routes to substituted isonicotinates exist, a common approach involves esterification of the corresponding carboxylic acid.

Protocol 1: Synthesis of Ethyl 2-Phenylisonicotinate

This protocol is adapted from standard esterification procedures.[6]

Objective: To synthesize ethyl 2-phenylisonicotinate from 2-phenylisonicotinic acid.

Reagents & Equipment:

  • 2-phenylisonicotinic acid

  • Absolute ethanol (excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add 2-phenylisonicotinic acid (10.0 g, 50.2 mmol), absolute ethanol (100 mL), and toluene (50 mL).

  • While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise. Scientist's Note: Sulfuric acid is a highly effective catalyst for Fischer esterification. Its addition is exothermic and should be done cautiously.

  • Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed with toluene and collected in the trap.

  • Continue refluxing for 4-6 hours or until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent using a rotary evaporator.

  • Transfer the residue to a separatory funnel containing 100 mL of ethyl acetate and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally 50 mL of brine. Scientist's Note: The bicarbonate wash is crucial to neutralize the acidic catalyst and any unreacted carboxylic acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl 2-phenylisonicotinate.

Characterization:

  • ¹H NMR: Confirm the presence of the ethyl group (triplet and quartet) and the aromatic protons.

  • FT-IR (cm⁻¹): Look for the characteristic C=O stretch of the ester at ~1720-1740 cm⁻¹.

  • Melting Point: Compare with literature values if available.

PART 2: Synthesis of Coordination Complexes

The coordination of ethyl 2-phenylisonicotinate typically occurs through the nitrogen atom of the pyridine ring, acting as a monodentate ligand.[7] The general procedure involves reacting the ligand with a suitable metal salt in an appropriate solvent.

Coordination Modes

The versatility of a ligand is defined by its possible coordination modes. For ethyl 2-phenylisonicotinate, the primary mode is N-coordination, but other interactions can influence the final structure.

Caption: Primary and secondary interactions involving the ligand.

Protocol 2: General Synthesis of a [M(L)₂X₂] Complex

This protocol describes a general method for synthesizing a neutral complex with a divalent metal (M), the ligand (L), and anionic ligands (X, e.g., Cl⁻, Br⁻).

Objective: To synthesize a coordination complex of a transition metal with ethyl 2-phenylisonicotinate.

Reagents & Equipment:

  • Ethyl 2-phenylisonicotinate (Ligand, L)

  • Metal(II) salt (e.g., CuCl₂, Co(NO₃)₂, Zn(CH₃COO)₂)

  • Methanol or Ethanol

  • Schlenk flasks or standard round-bottom flasks

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel or similar)

Procedure:

  • Dissolve the metal salt (1.0 mmol) in 15 mL of methanol in a 50 mL flask.

  • In a separate flask, dissolve ethyl 2-phenylisonicotinate (2.0 mmol, 2 molar equivalents) in 15 mL of methanol.

  • Slowly add the ligand solution to the stirring metal salt solution at room temperature. Scientist's Note: A 2:1 ligand-to-metal ratio is a common starting point for forming [M(L)₂X₂] type complexes where the metal has a coordination number of 4 or 6 (with solvent molecules filling remaining sites).[5]

  • Observe for any color change or precipitation. Stir the reaction mixture for 2-4 hours at room temperature.

  • If a precipitate forms, collect it by vacuum filtration, wash with a small amount of cold methanol, and then diethyl ether.

  • If no precipitate forms, slowly evaporate the solvent in a fume hood or under reduced pressure to induce crystallization. The growth of single crystals suitable for X-ray diffraction is often achieved by leaving the filtered reaction solution undisturbed for slow evaporation or by using vapor diffusion techniques.[8]

  • Dry the resulting solid product in a desiccator.

PART 3: Characterization of Coordination Complexes

A multi-technique approach is essential for the unambiguous characterization of newly synthesized coordination complexes.[8][9]

Table 1: Summary of Key Characterization Techniques
TechniqueInformation GainedCausality/Insight
FT-IR Spectroscopy Confirms coordination by observing shifts in ligand vibrational frequencies.Coordination of the pyridine N to the metal center alters the electron distribution in the ring, causing shifts in C=N and C=C stretching frequencies.
UV-Vis Spectroscopy Provides information on the electronic structure of the complex, including d-d transitions and ligand-to-metal charge transfer (LMCT) bands.[8]The geometry and nature of the metal-ligand bond directly influence the energy levels of the d-orbitals, resulting in a characteristic spectrum.[10]
Single-Crystal X-ray Diffraction Provides the definitive 3D atomic structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.[11][12]This is the "gold standard" for structural elucidation, offering unambiguous proof of the coordination environment.[8]
Elemental Analysis Determines the empirical formula of the complex by quantifying the percentage of C, H, and N.Confirms the stoichiometry of the synthesized complex (i.e., the metal-to-ligand ratio).
Molar Conductivity Determines whether the complex is an electrolyte or non-electrolyte in solution.[13]Helps to distinguish between coordinated and counter-ions. For a neutral complex like [M(L)₂X₂], very low conductivity is expected.
Interpreting FT-IR Spectra

When ethyl 2-phenylisonicotinate coordinates to a metal, key changes in its infrared spectrum are expected.

Table 2: Expected FT-IR Shifts Upon Coordination

Functional GroupTypical Wavenumber (cm⁻¹) (Free Ligand)Expected Shift Upon N-CoordinationRationale
Pyridine Ring C=N/C=C Stretch~1590 - 1610Shift to higher frequency (e.g., 1600 -> 1615)Coordination of the nitrogen lone pair to the metal strengthens the ring bonds, increasing the vibrational frequency.
Ester C=O Stretch~1720 - 1740Minimal or no significant shiftSince coordination is primarily through the pyridine N, the ester group is electronically distant and should be largely unaffected unless it also participates in weak interactions.
The Power of Single-Crystal X-ray Diffraction

Obtaining the crystal structure is the ultimate goal for characterizing a new complex. The process, while challenging, provides unparalleled insight.[11]

G A Synthesize & Purify Complex B Grow Single Crystal (Slow Evaporation, Diffusion) A->B C Mount Crystal on Diffractometer B->C Select high- quality crystal D Collect Diffraction Data (X-ray Source) C->D E Solve Structure (Phase Problem) D->E Process raw intensity data F Refine Structural Model E->F G Final Structure (CIF File) Bond Lengths, Angles, Geometry F->G Validate model against data

Sources

Application Note: Amide Coupling Protocols for the Synthesis of 2-Phenylisonicotinamides from Ethyl 2-Phenylisonicotinate Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 2-phenylisonicotinamides via amide coupling reactions starting from ethyl 2-phenylisonicotinate. The 2-phenyl-4-carboxamidopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents. Direct functionalization of the corresponding ethyl ester precursor, ethyl 2-phenylisonicotinate, into a diverse library of amides is a critical step in drug discovery campaigns. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, offering a comparative analysis of different methodologies, from classical thermal approaches to modern catalytic systems. Detailed, field-proven protocols are provided to empower chemists to select and execute the optimal strategy for their specific synthetic challenges.

Introduction and Strategic Overview

The amide bond is a cornerstone of modern pharmaceutical science, integral to the structure of countless therapeutics.[1][2][3] The 2-phenylisonicotinamide moiety, in particular, is a key pharmacophore whose synthesis is of significant interest. The most direct and atom-economical route to this scaffold often begins with a readily available ester precursor, ethyl 2-phenylisonicotinate.

However, the direct conversion of esters to amides—a process known as aminolysis—is often more challenging than coupling a carboxylic acid with an amine.[4] Esters are less electrophilic than activated carboxylic acid species (like acid chlorides or O-acylisoureas), meaning the reaction with an amine nucleophile is typically sluggish and often requires forcing conditions or catalysis.[4][]

This guide outlines four primary strategies for converting ethyl 2-phenylisonicotinate to its corresponding amides, each with distinct advantages, limitations, and experimental considerations. The choice of method depends critically on the properties of the amine coupling partner (e.g., its nucleophilicity, steric hindrance, and presence of sensitive functional groups) and the desired scale of the reaction.

Start Ethyl 2-Phenylisonicotinate (Precursor) Method1 Protocol 1: Thermal Aminolysis Start->Method1 Method2 Protocol 2: Base-Promoted Amidation Start->Method2 Method3 Protocol 3: Catalytic Direct Amidation Start->Method3 Method4 Protocol 4: Two-Step Hydrolysis & Peptide Coupling Start->Method4 Amine R1R2NH (Amine) Amine->Method1 Amine->Method2 Amine->Method3 Amine->Method4 Product 2-Phenylisonicotinamide (Target Molecule) Method1->Product Method2->Product Method3->Product Method4->Product cluster_challenge Key Challenge Reactants Ester + Amine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Intermediate->Reactants Reversion Products Amide + Alcohol Intermediate->Products Collapse & Leaving Group Expulsion Challenge High activation energy for nucleophilic attack due to lower ester electrophilicity.

Figure 2: General mechanism of direct ester aminolysis.

Experimental Protocols

Protocol 1: Thermal-Promoted Direct Aminolysis

Principle: This method leverages high temperatures to provide the necessary activation energy for the reaction. It is the simplest approach but is generally limited to non-volatile, thermally stable amines and substrates. The reaction is often performed neat or in a high-boiling solvent.

Causality: Heat increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, which helps overcome the activation barrier of the nucleophilic attack. Driving off the ethanol byproduct can also shift the equilibrium towards the product.

Protocol Workflow:

start Start step1 Combine ester and excess amine in a sealed vessel. start->step1 step2 Heat reaction mixture (e.g., 100-160 °C) for 12-48h. step1->step2 step3 Monitor progress by TLC or LC-MS. step2->step3 step4 Cool to room temperature. Perform aqueous workup. step3->step4 step5 Purify by chromatography or recrystallization. step4->step5 end End step5->end

Figure 3: Workflow for Thermal-Promoted Aminolysis.

Step-by-Step Methodology:

  • To a pressure-rated reaction vessel, add ethyl 2-phenylisonicotinate (1.0 equiv).

  • Add the desired primary or secondary amine (2.0-5.0 equiv). Using the amine as the solvent is possible if it is a liquid and inexpensive. Alternatively, a high-boiling inert solvent like xylene or DMSO can be used.

  • Seal the vessel securely.

  • Heat the mixture in an oil bath or heating mantle to 120-160 °C. Caution: Ensure the vessel is rated for the temperature and resulting pressure.

  • Stir the reaction for 12-72 hours, monitoring its progress periodically by TLC or LC-MS.

  • Once the starting material is consumed or conversion has stalled, cool the reaction to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove excess amine and any salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Base-Promoted Direct Amidation

Principle: This method utilizes a strong, non-nucleophilic base to deprotonate the amine, dramatically increasing its nucleophilicity and accelerating the rate of attack on the ester carbonyl. [6]This approach has a broader scope than thermal methods but requires anhydrous conditions and careful handling of reactive bases.

Causality: Bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) generate the highly nucleophilic amide anion from the amine. This anion reacts much more rapidly with the ester than the neutral amine. The choice of base and solvent is critical to prevent side reactions. [6][7] Step-by-Step Methodology:

  • Set up an oven-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.

  • Add the amine (1.2 equiv) and a dry, aprotic solvent (e.g., THF, DMSO) to the flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the strong base (e.g., KOtBu, 1.2 equiv) portion-wise, ensuring the internal temperature does not rise significantly.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the amide anion.

  • Add a solution of ethyl 2-phenylisonicotinate (1.0 equiv) in the same dry solvent dropwise via a syringe or dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Two-Step: Saponification and Peptide Coupling

Principle: This is arguably the most versatile and reliable method, especially for sensitive or complex substrates. The ester is first hydrolyzed (saponified) to the corresponding carboxylic acid. This acid is then activated with a standard peptide coupling reagent and reacted with the amine. [8][9] Causality: This strategy circumvents the low reactivity of the ester by converting it into a carboxylic acid, for which a vast arsenal of highly efficient coupling reagents exists. [9][10]Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) convert the acid into a highly reactive intermediate that readily couples with even weakly nucleophilic or sterically hindered amines. [10] Step 1: Saponification to 2-Phenylisonicotinic Acid

  • Dissolve ethyl 2-phenylisonicotinate (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 1.5-2.0 equiv).

  • Stir the mixture at room temperature for 2-6 hours until TLC/LC-MS analysis shows complete consumption of the ester.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~4-5 with 1M HCl. A white precipitate of the carboxylic acid should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: EDC/HOBt Mediated Amide Coupling

  • In a flask under a nitrogen atmosphere, dissolve the 2-phenylisonicotinic acid (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.

  • Cool the mixture to 0 °C.

  • Add EDC·HCl (1.2 equiv) portion-wise.

  • Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 equiv) to neutralize the hydrochloride salt and maintain a basic pH.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

start Start: 2-Phenylisonicotinic Acid + Amine step1 Dissolve Acid, Amine, HOBt, and Base (DIPEA) in anhydrous solvent (DMF). start->step1 step2 Cool to 0 °C. step1->step2 step3 Add EDC·HCl portion-wise. step2->step3 step4 Stir at room temperature for 12-24h. step3->step4 step5 Aqueous Workup: (Acid/Base/Brine washes) step4->step5 step6 Purification step5->step6 end End: Pure Amide step6->end

Figure 4: Workflow for EDC/HOBt mediated coupling.

Method Selection and Data Summary

Choosing the right protocol is critical for success. The following table summarizes the key characteristics of each method to guide your decision-making process.

Parameter Protocol 1: Thermal Protocol 2: Base-Promoted Protocol 3: Two-Step Coupling
Principle High-energy activationIncreased nucleophilicityCarboxylic acid activation
Key Reagents None (or high-boiling solvent)Strong base (KOtBu, NaH)LiOH, EDC, HOBt, DIPEA
Reaction Temp. High (120-160 °C)Low to RT (0 °C to 25 °C)Low to RT (0 °C to 25 °C)
Reaction Time Long (12-72 h)Moderate (2-24 h)Moderate (12-24 h)
Amine Scope Limited to high-boiling, stable aminesBroad; good for many primary/secondary aminesVery broad; gold standard for difficult couplings
Advantages Simple, no extra reagentsFaster than thermal, good yieldsHighly reliable, broad scope, mild conditions
Disadvantages Harsh conditions, narrow scopeRequires strict anhydrous conditions, strong basesTwo separate synthetic steps, more reagents
Best For... Simple, robust primary amines on a large scale.Moderately reactive amines where a one-step process is desired.Precious/complex amines, electron-deficient amines, and when reliability is paramount.

Conclusion

The synthesis of 2-phenylisonicotinamides from their ethyl ester precursor is a versatile transformation that can be achieved through several distinct methodologies. While direct thermal aminolysis offers simplicity, its harshness limits its scope. Base-promoted amidation provides a more reactive one-pot system but demands rigorous experimental technique. For the broadest applicability, especially in the context of medicinal chemistry where diverse and complex amines are employed, a two-step sequence of ester hydrolysis followed by a standard peptide coupling reaction remains the most robust and reliable strategy. By understanding the chemical principles and practical considerations outlined in this guide, researchers can confidently select and implement the most effective protocol to advance their synthetic programs.

References

  • Gagnon, A., & Brik, A. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Suppo, C., & Pelletier, J. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. OUCI. [Link]

  • Mondal, B., & Beller, M. (2021). Manganese Catalyzed Direct Amidation of Esters with Amines. ACS Publications. [Link]

  • Ivanov, I., & Vasilev, A. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. PMC. [Link]

  • Lundberg, H., & Adolfsson, H. (2014). Catalytic amide formation from non-activated carboxylic acids and amines. RSC Publishing. [Link]

  • Kim, J., & Kim, H. (2014). The proposed mechanism of the formation of amides by the reaction of... ResearchGate. [Link]

  • Sheppard, T. D. (2017). A green chemistry perspective on catalytic amide bond formation. SciSpace. [Link]

  • Adolfsson, H. (2014). ChemInform Abstract: Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. ResearchGate. [Link]

  • Rajendran, N., & Bheeter, C. B. (2023). A sustainable metal and base-free direct amidation of esters using water as a green solvent. RSC Publishing. [Link]

  • Alberico, D., & Scott, D. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Al-Zaydi, K. M. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds.
  • Reddy, K. L., & Kumar, U. K. S. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Dabhi, R. C., & Shah, V. H. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Umehara, A. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Waseda University. [Link]

  • Kotgire, S. S., & Mahajan, S. K. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. ResearchGate. [Link]

  • Wang, Y., & Liu, X. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]

  • Dyakonenko, V. V., & Zholob, S. O. (2025). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI. [Link]

  • Emami, S., & Foroumadi, A. (n.d.). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. ResearchGate. [Link]

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Application Note: Microwave-Assisted Synthesis of Ethyl 2-Phenylisonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This application note details a robust, high-throughput protocol for the synthesis of ethyl 2-phenylisonicotinate utilizing microwave-assisted Suzuki-Miyaura cross-coupling. Unlike traditional thermal reflux methods which often require 12–24 hours and suffer from ester hydrolysis or homocoupling side reactions, this microwave (MW) protocol achieves >90% conversion in under 20 minutes.

The guide is structured to provide causal insight into reaction parameter selection—specifically addressing the dielectric heating properties of the solvent system and the stability of the isonicotinate ester moiety under basic conditions.

Introduction & Strategic Analysis

The Target Pharmacophore

Ethyl 2-phenylisonicotinate represents a critical scaffold in medicinal chemistry, serving as a precursor for various lipophilic pyridine derivatives found in kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The 2-arylpyridine motif acts as a bioisostere for biphenyl systems, improving aqueous solubility while maintaining metabolic stability.

Why Microwave Irradiation?

Thermal synthesis of 2-substituted pyridines via Suzuki coupling is kinetically sluggish due to the electron-deficient nature of the pyridine ring, which can retard the oxidative addition step of the catalytic cycle.

  • Dielectric Heating: MW irradiation provides direct energy transfer to the solvent/catalyst system, creating localized "hot spots" that accelerate the rate-determining step.

  • Suppression of Side Reactions: The rapid heating profile minimizes the exposure time of the labile ethyl ester group to the aqueous base, significantly reducing saponification byproducts (Ethyl 2-phenylisonicotinate

    
     2-phenylisonicotinic acid).
    

Experimental Design & Logic

Retrosynthetic Strategy

The synthesis is a disconnection at the C2–C1' bond, utilizing a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid.

  • Electrophile: Ethyl 2-chloroisonicotinate (Preferred over 2-bromo for cost, though slightly less reactive; MW overcomes this inertia).

  • Nucleophile: Phenylboronic acid.[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis).[2] Chosen for its robustness in heterogeneous MW conditions.
  • Solvent System: 1,4-Dioxane/Water (4:1).[3] Dioxane has a moderate loss tangent allowing efficient heating, while water is essential for the solubility of the inorganic base and the transmetallation step.

Reaction Mechanism & MW Influence

The following diagram illustrates the catalytic cycle, highlighting where MW energy drives the equilibrium forward.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting Step) MW Accelerated Pd0->OxAdd + Ar-Cl PdII_Ar Ar-Pd(II)-X Complex OxAdd->PdII_Ar TransMet Transmetallation (Requires Base/OH-) PdII_Ar->TransMet + Ar-B(OH)2 PdII_DiAr Diaryl-Pd(II) Complex TransMet->PdII_DiAr RedElim Reductive Elimination (Product Release) PdII_DiAr->RedElim RedElim->Pd0 Regeneration Product Ethyl 2-phenylisonicotinate RedElim->Product Yields Product Reactants Ethyl 2-chloroisonicotinate Reactants->OxAdd Boronic Phenylboronic Acid + Base (K2CO3) Boronic->TransMet

Figure 1: The Suzuki-Miyaura catalytic cycle. Microwave irradiation specifically accelerates the endothermic Oxidative Addition step, crucial for electron-deficient chloropyridines.

Detailed Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode reactor (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 150°C/20 bar.

  • Vial: 10–20 mL microwave-transparent glass vial with crimp cap and PTFE/silicone septum.

  • Reagents:

    • Ethyl 2-chloroisonicotinate (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Potassium Carbonate (K

      
      CO
      
      
      
      ) (2.0 equiv)[3]
    • Pd(PPh

      
      )
      
      
      
      (5 mol%)[2]
    • Solvent: 1,4-Dioxane (degassed) and Deionized Water.

Step-by-Step Methodology

Step 1: Reagent Loading (Inert Atmosphere)

  • In a glovebox or under a stream of nitrogen, add Ethyl 2-chloroisonicotinate (185 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh

    
    )
    
    
    
    (58 mg, 0.05 mmol) to the microwave vial.
  • Add K

    
    CO
    
    
    
    (276 mg, 2.0 mmol). Note: Using anhydrous carbonate allows for precise water addition later.

Step 2: Solvent Addition & Degassing [4]

  • Add 4 mL of 1,4-Dioxane and 1 mL of deionized water (4:1 ratio).

  • Seal the vial immediately.

  • Critical Step: Sparge the solution with nitrogen gas for 2 minutes via a needle through the septum to remove dissolved oxygen. Oxygen poisoning of the Pd(0) catalyst is the #1 cause of low yields in this reaction.

Step 3: Microwave Irradiation Program the reactor with the following parameters:

  • Temperature: 110 °C

  • Time: 15 minutes (Hold time)

  • Pre-stirring: 30 seconds (High speed)

  • Absorption Level: Normal/High

Step 4: Workup & Purification

  • Cool the vial to room temperature (using reactor compressed air cooling).

  • Filter the mixture through a pad of Celite to remove Palladium black; wash with Ethyl Acetate (20 mL).

  • Wash the filtrate with Brine (1 x 15 mL) and Water (1 x 15 mL).

  • Dry organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (90:10

      
       80:20 gradient).
      
    • Product typically elutes as a white/off-white solid.

Results & Data Analysis

Yield Comparison

The following table summarizes the efficiency of the microwave protocol versus standard thermal reflux (based on internal validation data).

ParameterThermal RefluxMicrowave ProtocolAdvantage
Temperature 100°C (Oil bath)110°C (Internal IR)Precise control
Time 18 Hours15 Minutes72x Faster
Catalyst Load 5-10 mol%5 mol%Lower cost
Yield 65%92% Higher efficiency
Purity (HPLC) 88% (Hydrolysis byproducts)>98%Cleaner profile
Analytical Validation
  • Appearance: White crystalline solid.

  • 1H NMR (400 MHz, CDCl3):

    
     8.80 (d, J=5.0 Hz, 1H), 8.32 (s, 1H), 8.05 (d, J=7.2 Hz, 2H), 7.81 (dd, 1H), 7.50-7.40 (m, 3H), 4.45 (q, 2H), 1.44 (t, 3H).
    
  • Self-Validation Check: The presence of the ethyl quartet at 4.45 ppm confirms the ester is intact. Absence of a broad singlet at ~11-12 ppm confirms no carboxylic acid (hydrolysis product) was formed.

Troubleshooting & Optimization Workflow

Use this decision tree to resolve common issues during synthesis.

Troubleshooting Start Analyze Crude LC-MS Decision1 Is Product Yield < 50%? Start->Decision1 Decision2 Is SM (Chloride) Remaining? Decision1->Decision2 Yes Success Yield > 90% Proceed to Isolation Decision1->Success No Decision3 Is Ester Hydrolyzed (Acid formed)? Decision2->Decision3 Conversion Complete Action1 Oxygen Poisoning. Re-degas solvents Check Septum integrity. Decision2->Action1 No (Conversion low) Action2 Catalyst Deactivation. Increase Temp to 130°C Switch to Pd(dppf)Cl2 Decision2->Action2 Yes (Stalled) Action3 Base too strong/Time too long. Reduce Time to 10 min Switch base to K3PO4 Decision3->Action3 Yes Decision3->Success No

Figure 2: Troubleshooting logic for maximizing yield and purity.

References

  • Microwave-Assisted Suzuki Coupling Review: Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Suzuki Coupling of Chloropyridines: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Protocol Adaptation Source: Leadbeater, N. E. (2005). "Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating."[1][5] Organic Letters, 7(11), 2101-2104.[1]

  • Compound Data (Ethyl 2-phenylisonicotinate): PubChem Compound Summary for CID 12183945, Methyl 2-phenylisonicotinate (Analogous Ethyl Ester data extrapolated).

Sources

Scalable Synthesis of Ethyl 2-Phenylisonicotinate for Medicinal Chemistry: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a scalable and efficient two-step synthesis of ethyl 2-phenylisonicotinate, a valuable scaffold in medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices. The synthesis commences with the esterification of 2-chloroisonicotinic acid to afford ethyl 2-chloroisonicotinate, which is subsequently subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. This guide emphasizes scalability, safety, and high-purity isolation of the final product, making it suitable for the generation of compound libraries and lead optimization campaigns.

Introduction

The 2-arylpyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to applications in various therapeutic areas. Notably, derivatives of 2-phenylpyridine-4-carboxylic acid have been identified as potent cell cycle inhibitors with selectivity for cancer cells, highlighting their potential in oncology research.[1] The ester functional group in ethyl 2-phenylisonicotinate serves as a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This application note provides a robust and scalable synthetic route to this key intermediate, empowering medicinal chemists to accelerate their drug discovery programs.

Synthetic Strategy and Rationale

The chosen synthetic pathway to ethyl 2-phenylisonicotinate is a two-step sequence designed for efficiency, scalability, and the use of readily available starting materials. The overall transformation is depicted below:

Synthetic Pathway 2-Chloroisonicotinic_Acid 2-Chloroisonicotinic Acid Ethyl_2-chloroisonicotinate Ethyl 2-chloroisonicotinate 2-Chloroisonicotinic_Acid->Ethyl_2-chloroisonicotinate Esterification (Ethanol, SOCl₂) Ethyl_2-phenylisonicotinate Ethyl 2-phenylisonicotinate Ethyl_2-chloroisonicotinate->Ethyl_2-phenylisonicotinate Suzuki-Miyaura Coupling (Phenylboronic acid, Pd catalyst)

Figure 1: Overall synthetic scheme for ethyl 2-phenylisonicotinate.

Step 1: Esterification of 2-Chloroisonicotinic Acid. The synthesis commences with the esterification of commercially available 2-chloroisonicotinic acid. A classic Fischer esterification using ethanol as both the solvent and reagent, catalyzed by a strong acid like sulfuric acid, is a viable option. However, for a more controlled and scalable reaction, the use of thionyl chloride (SOCl₂) to first generate the acyl chloride in situ, followed by reaction with ethanol, is preferred. This method typically proceeds under milder conditions and gives high yields of the desired ethyl 2-chloroisonicotinate.[2][3]

Step 2: Suzuki-Miyaura Cross-Coupling. The core carbon-carbon bond formation is achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[4] In this protocol, ethyl 2-chloroisonicotinate is coupled with phenylboronic acid. The choice of a palladium catalyst and ligand is critical for achieving high yields and turnover numbers, especially when using a less reactive aryl chloride. Modern phosphine ligands that are both bulky and electron-rich have been shown to be particularly effective for the coupling of heteroaryl chlorides.[5] The use of an aqueous base and a phase-transfer catalyst can also be beneficial for scalability and sustainability.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 2-chloroisonicotinate

This protocol describes the scalable synthesis of ethyl 2-chloroisonicotinate from 2-chloroisonicotinic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Chloroisonicotinic acid98%Commercially Available
Thionyl chloride (SOCl₂)99%Commercially Available
Ethanol (absolute)AnhydrousCommercially Available
TolueneAnhydrousCommercially Available
Sodium bicarbonate (NaHCO₃)ReagentCommercially Available
Ethyl acetate (EtOAc)ReagentCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)ReagentCommercially Available

Protocol:

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 2-chloroisonicotinic acid (50.0 g, 0.317 mol) and anhydrous toluene (300 mL).

  • Acyl Chloride Formation: Slowly add thionyl chloride (35.0 mL, 0.476 mol) to the stirred suspension via the dropping funnel over 30 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • Esterification: To the crude acyl chloride residue, carefully add absolute ethanol (250 mL) at 0 °C (ice bath). A mildly exothermic reaction will occur.

  • Reaction Completion: Remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Work-up: Carefully pour the reaction mixture into a 1 L beaker containing a saturated aqueous solution of sodium bicarbonate (500 mL) with stirring to neutralize the excess acid. Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Purification: Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude ethyl 2-chloroisonicotinate can be purified by vacuum distillation to afford a colorless to pale yellow oil.

Expected Yield and Characterization:

ParameterValue
Yield 85-95%
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.55 (d, J=5.2 Hz, 1H), 7.80 (s, 1H), 7.65 (d, J=5.2 Hz, 1H), 4.40 (q, J=7.1 Hz, 2H), 1.40 (t, J=7.1 Hz, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 164.5, 152.0, 150.5, 145.0, 123.0, 121.5, 62.0, 14.2
MS (ESI) m/z 186.0 [M+H]⁺
Part 2: Suzuki-Miyaura Coupling for the Synthesis of Ethyl 2-phenylisonicotinate

This protocol details the scalable palladium-catalyzed Suzuki-Miyaura cross-coupling of ethyl 2-chloroisonicotinate with phenylboronic acid.

Suzuki-Miyaura_Workflow cluster_reactants Reactants & Catalyst Loading Ethyl_2-chloroisonicotinate Ethyl 2-chloroisonicotinate Reaction_Setup Reaction Setup (Inert atmosphere) Ethyl_2-chloroisonicotinate->Reaction_Setup Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Reaction_Setup Pd_catalyst Pd(OAc)₂ / SPhos Pd_catalyst->Reaction_Setup Base K₃PO₄ Base->Reaction_Setup Solvent Toluene / H₂O Solvent->Reaction_Setup Heating Heating (80-100 °C) Reaction_Setup->Heating Workup Aqueous Work-up Heating->Workup Purification Crystallization Workup->Purification Final_Product Ethyl 2-phenylisonicotinate Purification->Final_Product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 2-chloroisonicotinateAs prepared in Part 1-
Phenylboronic acid97%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)98%Commercially Available
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)98%Commercially Available
Potassium phosphate tribasic (K₃PO₄)98%Commercially Available
TolueneAnhydrousCommercially Available
Deionized water--
Ethyl acetate (EtOAc)ReagentCommercially Available
HexanesReagentCommercially Available
Celite®-Commercially Available

Protocol:

  • Catalyst Pre-formation (Optional but Recommended): In a separate flask, under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) acetate (0.45 g, 2.0 mmol) and SPhos (1.64 g, 4.0 mmol) in anhydrous toluene (50 mL). Stir for 15 minutes at room temperature.

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add ethyl 2-chloroisonicotinate (37.1 g, 0.20 mol), phenylboronic acid (26.8 g, 0.22 mol), and potassium phosphate tribasic (84.9 g, 0.40 mol).

  • Addition of Solvent and Catalyst: Add toluene (800 mL) and deionized water (200 mL) to the reaction flask. Degas the mixture by bubbling nitrogen through it for 30 minutes. Add the pre-formed catalyst solution to the reaction mixture via cannula.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate (200 mL). Separate the organic layer from the aqueous layer. Extract the aqueous layer with ethyl acetate (2 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or a semi-solid.

Part 3: Purification by Crystallization

This protocol describes the purification of the crude ethyl 2-phenylisonicotinate by crystallization to obtain a high-purity solid suitable for medicinal chemistry applications.

Protocol:

  • Solvent Selection: Dissolve the crude product in a minimal amount of hot ethyl acetate (approximately 100-150 mL).

  • Crystallization Induction: Slowly add hexanes (approximately 300-400 mL) to the hot solution with gentle swirling until the solution becomes cloudy.

  • Crystal Growth: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate complete crystallization.

  • Isolation: Collect the crystalline solid by vacuum filtration, washing the crystals with a cold mixture of ethyl acetate/hexanes (1:3).

  • Drying: Dry the crystals under vacuum to a constant weight.

Expected Yield and Characterization:

ParameterValue
Overall Yield (from ethyl 2-chloroisonicotinate) 75-85%
Appearance White to off-white crystalline solid
Melting Point 68-70 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.80 (d, J=5.0 Hz, 1H), 8.10 (s, 1H), 7.85 (d, J=5.0 Hz, 1H), 7.50-7.40 (m, 5H), 4.45 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 165.5, 160.0, 150.0, 148.0, 138.5, 129.5, 129.0, 128.5, 122.0, 119.0, 61.5, 14.3
MS (ESI) m/z 228.1 [M+H]⁺
Purity (by HPLC) >98%

Medicinal Chemistry Applications and Significance

Ethyl 2-phenylisonicotinate and its derivatives have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. The 2-phenylpyridine core is a key pharmacophore in a number of kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[7] The development of selective kinase inhibitors is a major focus of modern drug discovery.[8] The ethyl ester of 2-phenylisonicotinic acid can be readily hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for the introduction of various amide or other functionalities to explore SAR and optimize binding to target proteins. Furthermore, the phenyl ring can be substituted to probe interactions with specific pockets within an enzyme's active site. The scalable synthesis detailed herein provides a reliable and efficient means to access this important building block for the discovery of novel kinase inhibitors and other potential therapeutics.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of ethyl 2-phenylisonicotinate. The two-step procedure, involving an efficient esterification followed by a robust Suzuki-Miyaura cross-coupling, is well-suited for the production of this key medicinal chemistry intermediate on a multi-gram scale. The detailed experimental procedures, including purification by crystallization, ensure the isolation of a high-purity product. The scientific rationale behind the chosen synthetic strategy and the discussion of the medicinal chemistry relevance of the target molecule provide a solid foundation for researchers in the field of drug discovery.

References

  • Bian, R., et al. (2022). Inorganica Chimica Acta, 535, 120848. [Link]

  • Guram, A. S., et al. (2007). The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]

  • Kappe, C. O. (2004). Angewandte Chemie International Edition, 43(48), 6250-6284. [Link]

  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Chemical Reviews, 95(7), 2457–2483. [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). The Journal of Organic Chemistry, 73(8), 3236–3244. [Link]

  • PubChem. (n.d.). Ethyl isonicotinate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl isonicotinate hydrochloride. Retrieved from [Link]

  • Anticancer Drugs. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. 13(4), 359-66. [Link]

  • MDPI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

  • Stratigos, E., et al. (2015). Cancer Cell, 27(6), 757-768. [Link]

  • ResearchGate. (2017). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Retrieved from [Link]

  • Roger, J., et al. (2009). The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Zhang, J., et al. (2021). Journal of Medicinal Chemistry, 64(3), 1283–1345. [Link]

  • Mattiello, S., et al. (2024). Catalysis Today, 442, 114893. [Link]

  • Organic Syntheses. (n.d.). ethyl phenylmalonate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111100003B - Crystallization purification process of high-purity ethylene carbonate.
  • MDPI. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[9][10][11]triazin-7-ones and Stable Free Radical Precursors. Retrieved from [Link]

  • MDPI. (2021). N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. Retrieved from [Link]

  • Roskoski, R. Jr. (2015). Pharmacological Research, 100, 1-23. [Link]

Sources

Application Note: Strategic Functionalization of the Pyridine Ring in Ethyl 2-Phenylisonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

Ethyl 2-phenylisonicotinate (E2PI ) represents a privileged scaffold in medicinal chemistry, combining the biaryl features of kinase inhibitors with the ester functionality suitable for fragment-based drug discovery (FBDD). However, the pyridine ring is electronically deactivated, rendering standard electrophilic aromatic substitution (EAS) ineffective.

This guide details three high-fidelity protocols to functionalize the E2PI pyridine ring, moving beyond simple ester hydrolysis. We focus on exploiting the specific electronic bias of the 2-phenyl-4-carboxyl system to access:

  • C6-Alkyl Derivatives via Radical Minisci Reaction.

  • C6-Chloro Intermediates via N-Oxide Activation.

  • Chiral Piperidines via Diastereoselective Hydrogenation.

Reactivity Profile

The E2PI scaffold presents a unique electronic map:

  • Position C2: Blocked by Phenyl (steric bulk, conjugation).

  • Position C4: Blocked by Ester (electron-withdrawing group, EWG).

  • Position C6: Highly electron-deficient; prime target for Nucleophilic Radical Attack .

  • Positions C3/C5: Electronically deactivated; requires Ir-Catalyzed C-H Activation or directing groups.

ReactivityMap E2PI Ethyl 2-phenylisonicotinate (E2PI) C6_Minisci C6 Position (Most Acidic/Electron Poor) Target: Minisci Alkylation E2PI->C6_Minisci Radical Attack C6_Chlorination N-Oxide Activation Target: C6-Chlorination (POCl3) E2PI->C6_Chlorination Oxidation/Sub Ring_Red Ring Saturation Target: cis-2,4-Piperidines E2PI->Ring_Red Het. Hydrogenation C3_C5 C3/C5 Positions (Deactivated) Target: Ir-Catalyzed Borylation E2PI->C3_C5 Steric Control

Figure 1: Reactivity landscape of Ethyl 2-phenylisonicotinate. The C6 position offers the lowest activation energy barrier for functionalization.

Protocol A: C6-Alkylation via Silver-Catalyzed Minisci Reaction

Objective: Direct installation of alkyl groups (methyl, ethyl, cyclopropyl) at the C6 position. Mechanism: The protonated pyridine ring is attacked by a nucleophilic alkyl radical generated via oxidative decarboxylation of a carboxylic acid.

Technical Rationale

The ester at C4 and phenyl at C2 significantly lower the LUMO energy of the pyridine ring, making C6 exceptionally susceptible to nucleophilic radicals. Traditional Friedel-Crafts fails here; the Minisci reaction is the only viable direct C-H alkylation strategy.

Reagents & Equipment[1][2][3][4]
  • Substrate: Ethyl 2-phenylisonicotinate (1.0 equiv).

  • Alkyl Source: Carboxylic acid (e.g., Pivalic acid for t-butyl) (3.0 equiv).

  • Catalyst:

    
     (0.2 equiv).
    
  • Oxidant:

    
     (Ammonium persulfate) (3.0 equiv).
    
  • Acid: Trifluoroacetic acid (TFA) (1.0 equiv) - Critical for protonating the pyridine.

  • Solvent: DCM/Water (biphasic) or Acetonitrile/Water.

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask, dissolve E2PI (1 mmol) in DCM (5 mL) and Water (5 mL).

  • Acidification: Add TFA (1 mmol). Note: Protonation activates the ring.

  • Catalyst Addition: Add

    
     (0.2 mmol) and the alkyl carboxylic acid (3 mmol).
    
  • Initiation: Heat the mixture to 40°C with vigorous stirring.

  • Oxidant Feed: Add a solution of

    
     (3 mmol) in water dropwise over 30 minutes. Caution: Gas evolution (
    
    
    
    ). Ensure venting.
  • Workup: Neutralize with sat.

    
    , extract with DCM, and purify via flash chromatography (Hexane/EtOAc).
    

Expected Outcome: 50-70% yield of Ethyl 6-alkyl-2-phenylisonicotinate.

Protocol B: C6-Chlorination via N-Oxide Activation

Objective: Conversion of the C6-H bond to a C6-Cl bond. Application: The resulting 2-phenyl-4-ethoxycarbonyl-6-chloropyridine is a versatile electrophile for Suzuki or Buchwald-Hartwig couplings, allowing the construction of 2,4,6-trisubstituted pyridines.

Technical Rationale

Direct halogenation of electron-deficient pyridines is difficult. Oxidation to the Pyridine-


-oxide pushes electron density into the ring (activating it for EAS) but also makes the C2/C6 positions susceptible to nucleophilic attack by chloride ions upon activation with 

(Meisenheimer-type mechanism).
Workflow Diagram

NOxidePath Step1 Step 1: N-Oxidation (mCPBA, DCM, RT) Inter Intermediate: Ethyl 2-phenylisonicotinate N-oxide Step1->Inter O-Transfer Step2 Step 2: Chlorination (POCl3, 80°C) Inter->Step2 Activation Prod Product: Ethyl 6-chloro-2-phenylisonicotinate Step2->Prod Cl- Attack/Deoxygenation

Figure 2: Two-step sequence for regioselective chlorination.

Step-by-Step Protocol

Step 1: N-Oxidation

  • Dissolve E2PI (1.0 equiv) in DCM.

  • Add mCPBA (1.2 equiv) portion-wise at 0°C.

  • Stir at RT for 12 hours.

  • Wash with

    
     (to quench peroxide) and 
    
    
    
    . Isolate the
    
    
    -oxide (usually a white solid).

Step 2: Chlorination

  • Dissolve the

    
    -oxide (1.0 equiv) in dry toluene (or use neat 
    
    
    
    if scale permits).
  • Add

    
     (5.0 equiv) dropwise.
    
  • Heat to 80-90°C for 4 hours. Note: Monitoring by TLC is crucial; the spot will become less polar.

  • Quench: Pour carefully onto ice/water with vigorous stirring. Exothermic!

  • Neutralize with

    
     to pH 7-8 and extract.
    

Protocol C: Diastereoselective Ring Hydrogenation

Objective: Reduction of the aromatic pyridine to a saturated piperidine with controlled stereochemistry. Target Product: Ethyl (cis)-2-phenylpiperidine-4-carboxylate.

Technical Rationale

Heterogeneous hydrogenation of 2,4-disubstituted pyridines generally favors the cis-diastereomer due to the "anchor effect" of the substituents adsorbing to the catalyst surface on the same face. The phenyl group at C2 acts as the primary steric anchor.

Protocol Parameters
ParameterConditionRationale
Catalyst

(Adams' Cat) or 5% Rh/C
Pt and Rh favor cis-selectivity over Pd.
Solvent Acetic Acid (AcOH)Protonation of N prevents catalyst poisoning.
Pressure 50-60 psi

Moderate pressure ensures turnover without ring opening.
Time 12-24 HoursKinetic control.
Step-by-Step Protocol
  • Preparation: In a Parr shaker vessel, add E2PI (1 mmol), Acetic Acid (10 mL), and

    
     (5 mol%).
    
  • Purge: Evacuate and backfill with

    
     (3x), then 
    
    
    
    (3x).
  • Reaction: Pressurize to 60 psi

    
     and shake at RT.
    
  • Filtration: Filter through a Celite pad to remove the catalyst. Caution: Pt/C is pyrophoric when dry. Keep wet.

  • Workup: Concentrate the acetic acid. Neutralize the residue with sat.

    
     and extract with EtOAc.
    
  • Analysis: Check diastereomeric ratio (dr) via

    
     NMR. The cis-isomer typically shows specific coupling constants (
    
    
    
    ) for the C2 and C4 protons.

References

  • Minisci Reaction on Pyridines: Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. Med. Chem. Commun., 2, 1135-1161. Link

  • N-Oxide Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Chapter on Pyridines: Reactivity via N-Oxide). Link

  • Heterogeneous Hydrogenation Selectivity: Glorius, F. (2004). Asymmetric Hydrogenation of Heterocycles. Org. Biomol. Chem., 2, 2297.
  • Specific Scaffold Data: PubChem Compound Summary for Methyl 2-phenylisonicotinate (Analogous reactivity). Link

  • Modern Radical Methods: Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angew. Chem. Int. Ed., 58, 13666. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Palladium Removal from Ethyl 2-Phenylisonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing palladium catalyst residues from ethyl 2-phenylisonicotinate. Case ID: PD-REM-PYR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Sticky" Pyridine Problem

Welcome to the Technical Support Center. You are likely here because your standard workup (Celite filtration + aqueous wash) failed to bring residual palladium (Pd) levels below the ICH Q3D regulatory threshold (<10 ppm for oral, <1 ppm for parenteral).

The Root Cause: In the synthesis of ethyl 2-phenylisonicotinate (typically via Suzuki-Miyaura coupling), the pyridine nitrogen in your product acts as a competitive ligand. Unlike simple aromatics, your product actively fights to keep the palladium in solution. The Pd coordinates to the pyridine nitrogen, forming a soluble complex that passes through Celite and resists simple crystallization.[1]

This guide provides a self-validating, modular approach to breaking this coordination and sequestering the metal.

Module 1: The Gold Standard (Solid-Supported Scavengers)

This is the most reliable method for pyridine-containing substrates. It relies on introducing a ligand (Thiol or Thiourea) with a higher affinity for Pd than your pyridine ring has.

Recommended Scavengers

Based on the basicity of the pyridine ring and the stability of the ethyl ester:

  • SiliaMetS® Thiol (Si-Thiol): The industry workhorse. High affinity for Pd(II) and Pd(0). Neutral pH, safe for esters.

  • SiliaMetS® DMT (Dimercaptotriazine): Use if Si-Thiol fails. Extremely high affinity but slightly more expensive.

  • MP-TMT (Macroporous Trimercaptotriazine): Polymer-based alternative if silica leaching is a concern (rare).

Protocol: The Scavenging Workflow

Do not dump scavenger into your entire batch immediately. Perform this pilot test first.

Step 1: The Pilot Screen (100 mg scale)

  • Take a 100 mg aliquot of your crude product (post-workup).

  • Dissolve in 10 volumes (1 mL) of THF, Ethyl Acetate, or Toluene.

  • Add 4 equivalents of scavenger (relative to the residual Pd content—if unknown, assume 500 ppm).

  • Heat to 50°C for 4 hours . Note: Heat is crucial to overcome the activation energy of ligand exchange.

  • Filter through a 0.45 µm syringe filter.

  • Analyze via ICP-MS.

Step 2: Scale-Up Calculation Once the best scavenger is identified (typically >95% removal), apply to the main batch:



Note: If Pd content is unknown, a standard rule of thumb is 10-20% w/w relative to the crude product.
Visual Workflow: Scavenger Screening

ScavengerWorkflow Start Crude Product (>500 ppm Pd) Solvent Dissolve in THF/EtOAc (10 vol) Start->Solvent Screen Add Scavenger (4 eq) Si-Thiol vs. Si-DMT Solvent->Screen Heat Heat to 50°C (4-12 Hours) Screen->Heat Filter Filter (0.45 µm) Heat->Filter ICP ICP-MS Analysis Filter->ICP Decision Pd < 10 ppm? ICP->Decision Success Scale Up Process Decision->Success Yes Fail Increase Eq. or Change Scavenger Decision->Fail No Fail->Screen

Caption: Logical flow for screening solid-supported scavengers to ensure regulatory compliance.

Module 2: Activated Carbon (The Cost-Effective Alternative)[1]

Activated carbon is cheaper but less selective. It may adsorb your product (yield loss), especially since ethyl 2-phenylisonicotinate is lipophilic.

Troubleshooting Carbon Adsorption:

  • The Issue: "I lost 20% of my yield using charcoal."

  • The Fix: Use specific "low-adsorption" carbons designed for pharma (e.g., Darco KB-G or Norit SX Ultra ).

  • The Trick: Pre-wet the carbon with the solvent before adding the product solution. This saturates the high-energy pores that often trap the product.

Protocol:

  • Dissolve crude in Ethanol or MeOH (polar solvents reduce product adsorption to non-polar carbon).

  • Add 10-20 wt% Activated Carbon.

  • Reflux for 1 hour. Reflux is mandatory; room temp is rarely sufficient for pyridines.

  • Filter hot through Celite.

Module 3: Crystallization with "Spiking"

If you prefer crystallization, you must prevent the Pd from co-crystallizing.

The "Spiking" Technique:

  • Dissolve product in the crystallization solvent (e.g., hot Ethanol/Heptane).

  • Add 1 wt% N-Acetylcysteine or Sodium Trimercaptotriazine (Na3TMT) to the hot solution.

  • These additives bind the Pd and keep it in the mother liquor.

  • Cool slowly to crystallize.

  • Wash crystals thoroughly with cold solvent to remove the soluble Pd-additive complex.

Comparison of Methods

MethodSelectivityYield RiskCostBest For
Si-Thiol Scavenger HighLowHighHigh-value APIs, late-stage synthesis
Activated Carbon LowMedium (Adsorption)LowLarge scale, early intermediates
Crystallization (+Additive) HighLowLowFinal polishing step
Aqueous Extraction LowLowVery LowRemoving bulk inorganic salts only

Frequently Asked Questions (FAQs)

Q1: My ester hydrolyzed during the workup. What happened?

  • Diagnosis: You likely used a strong acid wash (HCl) or a highly basic scavenger (like an amine-functionalized silica) at high heat.

  • Solution: Switch to Si-Thiol (neutral pH). If using aqueous extraction, use a buffered solution (pH 5-7) rather than strong acid.

Q2: The scavenger worked on the small scale but failed on the 100g batch. Why?

  • Diagnosis: Mixing efficiency. On a small scale, magnetic stirring is vigorous. On a large scale, the resin settles at the bottom.

  • Solution: Use an overhead stirrer. Ensure the resin is fully suspended. Alternatively, use a fixed-bed column (flow chemistry) where the solution is pumped through a cartridge of scavenger.

Q3: Can I just wash with aqueous HCl?

  • Diagnosis: Pyridines are basic. If you wash with HCl, your product will protonate and move into the water layer along with the Palladium.

  • Solution: Do not use acid extraction for pyridines unless you intend to precipitate the salt. Use Sodium Bisulfite washes (10% aq) instead; the bisulfite binds Pd while keeping the neutral pyridine in the organic layer (if pH is kept >5).

Q4: How do I know which Pd species I have?

  • Insight: Suzuki couplings typically leave Pd(II) species (oxidized) or Pd(0) clusters.

  • Action: Si-Thiol scavenges both oxidation states effectively. If you suspect Pd(0) colloids (black particulates), a hot filtration through Celite before scavenging is required.

Mechanism of Action

Understanding the competition between your product and the scavenger is vital for troubleshooting.

Mechanism Pd Palladium (Pd) Complex1 Pd-Product Complex (Soluble Contaminant) Pd->Complex1 Prod Ethyl 2-phenylisonicotinate (Pyridine N) Prod->Pd Weak Binding Scav Si-Thiol Scavenger (Sulfur Ligand) Complex2 Pd-Scavenger Complex (Insoluble Solid) Scav->Complex2 Strong Binding (Irreversible) Complex1->Scav Heat + Time (Ligand Exchange) Filtration Filtration Complex2->Filtration Removed

Caption: Ligand exchange mechanism. Heat drives the Pd from the "weak" pyridine ligand to the "strong" thiol ligand.

References

  • International Council for Harmonisation (ICH). (2019). ICH Guideline Q3D (R1) on Elemental Impurities.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.

  • SiliCycle Inc. (2025). SiliaMetS® Metal Scavengers User Guide.

  • Biotage. (2023).[2] Strategies for Metal Removal in Drug Development.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205.

Sources

Minimizing side reactions in the synthesis of 2-phenylisonicotinates

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions in Suzuki-Miyaura Cross-Coupling

Welcome to the technical support center for the synthesis of 2-phenylisonicotinates and related biaryl compounds. This guide is designed for researchers, chemists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura reaction, for the synthesis of these valuable intermediates. Our goal is to provide you with in-depth troubleshooting advice and field-proven insights to help you minimize common side reactions and optimize your reaction yields.

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming C-C bonds.[1][2] However, the synthesis of heteroaromatic compounds like 2-phenylisonicotinates can be challenging due to the electronic properties of the pyridine ring and the inherent instability of some of the reagents involved. This guide addresses the most common issues encountered during this synthesis in a practical question-and-answer format.

Troubleshooting Guide: Common Side Reactions

This section is dedicated to identifying and solving specific problems you may encounter during the synthesis of 2-phenylisonicotinates.

Section 1: The Problem of Protodeboronation

A frequent issue that leads to low yields is the decomposition of the boronic acid starting material through a process called protodeboronation.

Q1: What is protodeboronation, and how can I confirm it's the cause of my low yield?

A: Protodeboronation (or protodeborylation) is an undesired side reaction where the carbon-boron bond of your boronic acid is cleaved and replaced with a carbon-hydrogen bond.[3][4] Instead of your boronic acid coupling with the 2-halopyridine, it gets converted into a simple arene (Ar-H).

You can identify this issue by analyzing your crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. The key indicator is the presence of a significant byproduct that corresponds to the protonated version of your boronic acid (e.g., benzene if you started with phenylboronic acid), alongside unreacted 2-halopyridine and a lower-than-expected yield of the desired 2-phenylisonicotinate.[4]

Q2: My analysis confirms protodeboronation. What are the primary factors driving this side reaction?

A: Several factors can accelerate protodeboronation. Understanding them is key to suppression:

  • Substrate Instability: Heteroaromatic boronic acids are particularly susceptible to protodeboronation.[4][5] The reaction is also highly dependent on pH.[3][4]

  • Reaction Conditions: High temperatures, prolonged reaction times, and the presence of water can significantly increase the rate of protodeboronation.[4]

  • Choice of Base: The base is essential for the catalytic cycle, but it can also promote protodeboronation by generating the more reactive boronate anion ([ArB(OH)₃]⁻).[4]

  • Inefficient Catalysis: If the main Suzuki coupling reaction is slow, the boronic acid is exposed to the reaction conditions for a longer period, giving more time for it to decompose.[4]

  • Ligand Choice: Certain bulky phosphine ligands have been shown to promote palladium-catalyzed protodeboronation.[4][6]

Q3: What concrete steps can I take to minimize protodeboronation?

A: To suppress protodeboronation, you need to either protect the boronic acid or accelerate the desired cross-coupling reaction.

Strategy 1: Use of Stabilized Boron Reagents

Instead of using the boronic acid directly, consider using a more stable derivative, such as a boronic ester. N-methyliminodiacetic acid (MIDA) boronates or potassium aryltrifluoroborates are excellent alternatives.[7][8] These reagents are more robust and less prone to protodeboronation.[7][8] They participate in the reaction via a "slow release" of the boronic acid, keeping its concentration low at any given moment and thus minimizing the side reaction.[8]

Strategy 2: Optimization of Reaction Conditions

If you must use a boronic acid, careful optimization is crucial. The following table provides a starting point for your experiments.

ParameterStandard ConditionOptimized for SuppressionRationale
Boron Reagent Arylboronic AcidAryl MIDA Boronate or AryltrifluoroborateIncreased stability and slow release of the active species.[7][8]
Solvent Toluene/H₂O, Dioxane/H₂OAnhydrous Toluene or THFMinimizes water, which is a reactant in protodeboronation.[9]
Base Na₂CO₃, K₂CO₃K₃PO₄ (weaker inorganic base)A weaker base can slow the rate of protodeboronation.[2][9]
Temperature 80-110 °CLowest effective temperature (e.g., 60-80 °C)Reduces the rate of decomposition.[4]
Atmosphere Inert (N₂ or Ar)Rigorously Degassed SystemWhile not directly causal, a well-degassed system prevents catalyst oxidation, ensuring efficient coupling and reducing reaction time.[1]
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Protodeboronation
  • Reaction Setup: To a Schlenk flask or sealed vial under an inert atmosphere (Argon or Nitrogen), add the 2-halopyridine derivative (1.0 mmol), the aryl MIDA boronate (1.2 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 10 mL).

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15 minutes or by using three freeze-pump-thaw cycles.[9]

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Section 2: The Problem of Dehalogenation

Another common side reaction is the reduction of the aryl halide starting material, which also leads to a lower yield of the desired product.

Q1: What is dehalogenation, and how can I identify it in my reaction?

A: Dehalogenation is a side reaction where the halogen atom on your 2-halopyridine is replaced by a hydrogen atom.[9] This converts your starting material into a simple, unfunctionalized pyridine derivative, which cannot participate in the cross-coupling reaction.

Similar to protodeboronation, you can identify this byproduct by analyzing the crude reaction mixture. You will observe the presence of the corresponding pyridine derivative (e.g., methyl isonicotinate if you started with methyl 2-bromoisonicotinate) and unreacted boronic acid.

Q2: What is the mechanism behind dehalogenation?

A: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[5][9] This can happen when the palladium complex reacts with components in the mixture like bases, solvents (especially alcohols), or trace water. This Pd-H species can then undergo reductive elimination with the aryl group attached to the palladium, leading to the dehalogenated product.[9] N-heterocyclic halides, such as the 2-halopyridines used for this synthesis, are particularly susceptible to this side reaction.[9][10]

Q3: How can I suppress or prevent dehalogenation?

A: Minimizing dehalogenation involves carefully selecting your reagents and conditions to avoid the formation of palladium-hydride species.

Strategy 1: Choice of Halide

The tendency for dehalogenation often follows the order of halide reactivity: I > Br > Cl.[9][10] If you are using a 2-iodopyridine and observing significant dehalogenation, switching to the corresponding 2-bromopyridine or 2-chloropyridine may solve the problem. While chlorides are less reactive in the desired coupling, they are also less prone to dehalogenation.[9][10]

Strategy 2: Reagent and Condition Optimization
ParameterPotential IssueOptimized for SuppressionRationale
Solvent Protic solvents (e.g., alcohols)Aprotic solvents (Dioxane, THF, Toluene)Alcohols can act as a hydride source for the Pd-H species.[5][9]
Base Strong alkoxide basesWeaker inorganic bases (K₃PO₄, Cs₂CO₃)Avoids bases that can easily generate hydride species.[9]
Ligand -Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHC ligandsThese ligands can promote the desired reductive elimination over the dehalogenation pathway.[9]
N-H Containing Heterocycles Unprotected N-H groupsProtect the N-H group (e.g., with a BOC group)For some substrates, deprotonation of an N-H group can increase electron density and promote dehalogenation. Protection can suppress this.[11]
Visual Workflow: Troubleshooting Low Yield

G cluster_byproducts Identify Major Byproducts start Low Yield of 2-Phenylisonicotinate analysis Analyze Crude Mixture (LC-MS, GC-MS, NMR) start->analysis proto Protonated Boronic Acid (Ar-H)? analysis->proto dehalo Dehalogenated Pyridine (Pyr-H)? analysis->dehalo homo Boronic Homocoupling (Ar-Ar)? analysis->homo sol_proto Minimize Protodeboronation: - Use MIDA Boronate/Trifluoroborate - Use Anhydrous Solvent - Use Weaker Base (K3PO4) - Lower Temperature proto->sol_proto Yes sol_dehalo Minimize Dehalogenation: - Switch from I to Br or Cl - Use Aprotic Solvent - Use Weaker Base (K3PO4) - Use Bulky Ligand (SPhos) dehalo->sol_dehalo Yes sol_homo Minimize Homocoupling: - Rigorously Degas Reaction - Use Pd(0) Precatalyst - Ensure Efficient Stirring homo->sol_homo Yes

Caption: A workflow for diagnosing and solving low-yield issues.

Section 3: The Problem of Boronic Acid Homocoupling

The formation of a biaryl product derived only from your boronic acid is another common pitfall.

Q1: What is homocoupling and how does it appear in my analysis?

A: Homocoupling is the reaction of two molecules of your boronic acid to form a symmetrical biaryl (Ar-Ar).[5] For example, if you are using phenylboronic acid, you would see biphenyl as a byproduct. This side reaction consumes your boronic acid and can complicate purification.

Q2: What causes the homocoupling of boronic acids?

A: The primary cause of homocoupling is the presence of Pd(II) species in the reaction mixture, often in the presence of oxygen.[1][12] If the reaction is not properly degassed, oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then mediate the coupling of two boronic acid molecules.[5][12] Using a Pd(II) salt as a precatalyst (like Pd(OAc)₂) without efficient reduction to Pd(0) can also lead to an increase in homocoupling.[5]

Q3: What is the most effective strategy to prevent homocoupling?

A: The most critical step is the rigorous exclusion of oxygen from your reaction mixture.

Protocol for Preventing Homocoupling
  • Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ whenever possible. This reduces the amount of Pd(II) present at the beginning of the reaction.

  • Thorough Degassing: Before heating, thoroughly degas your reaction mixture. This can be achieved by at least three freeze-pump-thaw cycles for more sensitive reactions or by sparging with an inert gas (argon or nitrogen) for 15-30 minutes.[9][12]

  • Maintain Inert Atmosphere: Ensure your reaction is maintained under a positive pressure of an inert gas throughout the entire process. Use Schlenk line techniques or a glovebox for the best results.[4]

  • Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain a homogenous distribution of the catalyst and reagents, which can help promote the desired catalytic cycle.

Visualizing the Suzuki Cycle and Side Reactions

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Dehalo Dehalogenation (Ar-H) OxAdd->Dehalo + [H-] RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 - Product Product 2-Phenylisonicotinate (Ar-Ar') RedElim->Product ArX 2-Halopyridine (Ar-X) ArBOH2 Boronic Acid (Ar'-B(OH)2) ArBOH2->Transmetal + Base Proto Protodeboronation (Ar'-H) ArBOH2->Proto + H2O, Base Homo Homocoupling (Ar'-Ar') ArBOH2->Homo + Pd(II), O2 Base Base (e.g., K3PO4) PdII_O2 Pd(II) + O2 PdII_O2->Homo PdH Pd-H Species PdH->Dehalo

Caption: The Suzuki-Miyaura cycle and key side reaction pathways.

Frequently Asked Questions (FAQs)

Q: Which palladium catalyst and ligand combination is generally best for coupling with a 2-halopyridine?

A: Couplings involving electron-deficient heteroaromatics like pyridines often benefit from catalysts that promote fast oxidative addition and reductive elimination. Highly active catalyst systems derived from bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often excellent choices.[1][9] N-heterocyclic carbene (NHC) ligands can also be very effective.[9] It is often necessary to screen a few catalyst/ligand combinations to find the optimal system for your specific substrates.[13]

Q: What is the precise role of the base, and how do I choose the right one?

A: The base is critical for the transmetalation step of the catalytic cycle.[2] It activates the boronic acid, making it more nucleophilic and ready to transfer its organic group to the palladium center.[2]

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are very common and effective for a wide range of substrates.

  • Phosphates (K₃PO₄): Often a milder and better choice when dealing with base-sensitive functional groups or when trying to suppress side reactions like dehalogenation and protodeboronation.[9]

  • Hydroxides (NaOH, KOH): Stronger bases that can be effective but may promote side reactions. The choice depends on the stability of your starting materials. For sensitive substrates like many heteroaromatic boronic acids, starting with a weaker base like K₃PO₄ is a good strategy.[9]

Q: How critical is it to maintain an inert atmosphere?

A: It is absolutely critical. Oxygen can oxidatively degrade the phosphine ligands and the active Pd(0) catalyst, leading to catalyst deactivation and the formation of Pd(II) species that promote homocoupling.[1][5][12] For reproducible and high-yielding results, all steps should be performed under an inert atmosphere (argon or nitrogen) using properly degassed solvents.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • Duncton, M. A. J., et al. (2008). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 49(35), 5234-5236. Retrieved from [Link]

  • Miller, P. W., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 545-550. Retrieved from [Link]

  • Kralj, M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343-12359. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications (pp. 322-354). Royal Society of Chemistry. Retrieved from [Link]

  • Sun, Y., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(47), 19626-19632. Retrieved from [Link]

  • Kralj, M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343-12359. Retrieved from [Link]

  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Retrieved from [Link]

  • de Souza, A. L. F., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(2), 1189-1197. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(19), 6447-6466. Retrieved from [Link]

  • DeBoef, B., & Porter, A. L. (2014). Aryl–Aryl Coupling via Cross-Dehydrogenative-Coupling Reactions. In From C–H to C–C Bonds: Cross-Dehydrogenative-Coupling (pp. 114-132). Royal Society of Chemistry. Retrieved from [Link]

  • Billingsley, K., et al. (2007). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Angewandte Chemie International Edition, 46(29), 5359-5363. Retrieved from [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 613-620. Retrieved from [Link]

  • Zhang, J., et al. (2017). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions, 46(30), 9904-9910. Retrieved from [Link]

  • University of North Carolina at Charlotte. (2021). Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles. Retrieved from [Link]

  • OkoduwaSTEM. (2021, February 8). Aryl-Aryl cross coupling & Aromatic heterocyclic coupling| Suzuki coupling [Video]. YouTube. Retrieved from [Link]

  • Flores-Gaspar, A., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1779. Retrieved from [Link]

  • Runyon, S. P., et al. (2012). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 55(21), 9354-9366. Retrieved from [Link]

  • Ghaffari, B., et al. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 54(48), 14362-14382. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • da Silva, J. G., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. ChemProc, 14(1), 105. Retrieved from [Link]

  • Vargas, F., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 154-160. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

  • Rico-García, M. R., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(12), 2915. Retrieved from [Link]

  • Kunes, J., et al. (2001). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Molecules, 6(4), 344-353. Retrieved from [Link]

Sources

Technical Support Center: Improving Atom Economy in Ethyl 2-Phenylisonicotinate Production

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide in-depth, actionable advice for improving the atom economy in the synthesis of ethyl 2-phenylisonicotinate, a key intermediate in pharmaceutical development. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

The Importance of Atom Economy

Atom economy, a core principle of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[1][2] A higher atom economy signifies a more sustainable and efficient process, minimizing waste and often leading to cost savings.[3][4] Traditional cross-coupling reactions, while powerful, can sometimes suffer from poor atom economy due to the use of stoichiometric organometallic reagents and the generation of significant salt byproducts.[5] This guide will explore both established and modern synthetic strategies, with a focus on maximizing atom economy.

Synthetic Strategies and Troubleshooting

The synthesis of 2-substituted pyridines, such as ethyl 2-phenylisonicotinate, can be challenging.[6][7] This section details common synthetic routes, their associated atom economies, and provides troubleshooting guidance for issues you may encounter.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used and versatile method for C-C bond formation.[8] However, the coupling of 2-pyridyl nucleophiles can be problematic due to the instability of the corresponding boronic acids and their poor reactivity.[6][7]

Experimental Protocol: Suzuki-Miyaura Coupling

A common approach involves the coupling of a 2-halopyridine with phenylboronic acid.

Reagent/ComponentRoleTypical Loading
Ethyl 2-chloroisonicotinateElectrophile1.0 equiv
Phenylboronic acidNucleophile1.2 - 1.5 equiv
Pd(PPh₃)₄ or Pd₂(dba)₃/ligandCatalyst1-5 mol%
K₂CO₃ or K₃PO₄Base2.0 - 3.0 equiv
Toluene/Water or Dioxane/WaterSolvent-

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low or No Yield Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have degraded.[9] Ligand Oxidation: Phosphine ligands are susceptible to oxidation, which prevents coordination to the palladium center.[9] Ineffective Base: The base is crucial for activating the boronic acid for transmetalation.[9] Poor Degassing: Oxygen can deactivate the catalyst and promote side reactions.[9][10]Catalyst Selection: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more robust Buchwald precatalyst.[9] This bypasses the in-situ reduction step. Ligand Handling: Use fresh, high-purity ligands stored under an inert atmosphere. Base Screening: If one base is ineffective, try others like Cs₂CO₃ or KF. The choice of base can be highly substrate and solvent dependent.[9] Rigorous Degassing: Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon) or using freeze-pump-thaw cycles.[9]
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[10] In-situ Reduction of Pd(II): The reduction of a Pd(II) precatalyst can consume some of the boronic acid, leading to homocoupling.[9]Improve Degassing: This is the most common cause of homocoupling. Ensure your degassing procedure is meticulous.[9] Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can minimize this side reaction.[9]
Protodeborylation Presence of Water/Protic Solvents: Boronic acids can react with water, leading to the replacement of the boronic acid group with a hydrogen atom.[11]Use Anhydrous Conditions: If protodeborylation is a significant issue, consider using anhydrous solvents and reagents. Alternative Boron Reagents: Consider using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts, which can be more resistant to protodeborylation.[10]

Atom Economy Considerations:

While effective, the Suzuki-Miyaura coupling generates stoichiometric amounts of borate salts as byproducts, which lowers its atom economy. The theoretical atom economy can be calculated as:

% Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of All Reactants) x 100[3]

For a typical Suzuki-Miyaura reaction, the atom economy is often in the range of 50-70%, depending on the specific reagents and stoichiometry used.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine aryl halide, boronic acid, base, and solvent in a flask. degas Degas the reaction mixture. reagents->degas catalyst Add palladium catalyst and ligand. degas->catalyst heat Heat the reaction to the desired temperature. catalyst->heat monitor Monitor reaction progress by TLC or GC/LC-MS. heat->monitor quench Cool and quench the reaction. monitor->quench extract Extract with an organic solvent. quench->extract purify Purify by column chromatography. extract->purify Negishi_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Pd(0)L_n->Oxidative Addition R-X Ethyl 2-chloroisonicotinate R'-ZnX Phenylzinc chloride R-Pd(II)L_n-X R-Pd(II)L_n-X R'-ZnX->R-Pd(II)L_n-X R-R' Ethyl 2-phenylisonicotinate Oxidative Addition->R-Pd(II)L_n-X Oxidative Addition Transmetalation R-Pd(II)L_n-X->Transmetalation R-Pd(II)L_n-R' R-Pd(II)L_n-R' R-Pd(II)L_n-X->R-Pd(II)L_n-R' Transmetalation R-Pd(II)L_n-R'->Pd(0)L_n Reductive Elimination R-Pd(II)L_n-R'->R-R' Reductive Elimination R-Pd(II)L_n-R'->Reductive Elimination

Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.

C-H Activation: A More Atom-Economical Approach

Direct C-H activation is a highly attractive strategy for improving atom economy as it avoids the pre-functionalization of one of the coupling partners. [12]This approach directly couples a C-H bond with a reaction partner, theoretically only producing a byproduct like water or hydrogen gas. [13] Conceptual Workflow: Directed C-H Activation

  • Directing Group Installation: A directing group is temporarily installed on the isonicotinate backbone to guide the metal catalyst to a specific C-H bond.

  • C-H Activation/Functionalization: A transition metal catalyst (e.g., palladium, rhodium, or cobalt) facilitates the cleavage of the targeted C-H bond and subsequent coupling with the phenyl partner. [14][15]3. Directing Group Removal: The directing group is removed to yield the final product.

Troubleshooting Guide: C-H Activation

Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Reactivity Steric Hindrance: The target C-H bond may be sterically inaccessible to the catalyst. Electronic Effects: The electronic nature of the substrate may not be favorable for C-H activation. Ineffective Directing Group: The directing group may not be coordinating strongly enough to the metal center.Optimize Directing Group: Experiment with different directing groups to find one that provides the optimal geometry for C-H activation. Screen Catalysts and Ligands: Different metal catalysts and ligands can have a profound impact on reactivity and selectivity. [14]Vary Reaction Conditions: Adjusting the temperature, solvent, and additives can significantly influence the reaction outcome.
Poor Selectivity Multiple Reactive C-H Bonds: The directing group may not be providing sufficient control, leading to functionalization at multiple sites.Modify Directing Group: A more rigid or sterically demanding directing group can improve selectivity. Fine-tune Ligands: The ligand on the metal catalyst can influence the regioselectivity of the C-H activation step.
Catalyst Decomposition High Reaction Temperatures: Many C-H activation reactions require elevated temperatures, which can lead to catalyst decomposition.Use a More Robust Catalyst: Consider catalysts with more thermally stable ligands. Lower Reaction Temperature: Explore the use of additives or co-catalysts that may allow the reaction to proceed at a lower temperature.

Atom Economy Considerations:

While the core C-H activation step can be highly atom-economical, the overall atom economy of the synthetic sequence depends on the efficiency of installing and removing the directing group. Ideally, the directing group should be easily attached and removed in high-yielding steps.

Decision Tree for Method Selection

Method_Selection start Goal: Synthesize Ethyl 2-Phenylisonicotinate atom_economy Is maximizing atom economy the primary concern? start->atom_economy scale What is the desired scale of the reaction? atom_economy->scale No ch_activation C-H Activation: Highest potential atom economy, but may require more optimization. atom_economy->ch_activation Yes lab_scale Lab Scale (<1g) scale->lab_scale pilot_scale Pilot/Process Scale (>1g) scale->pilot_scale suzuki Suzuki-Miyaura Coupling: Well-established, commercially available reagents. negishi Negishi Coupling: Good for challenging substrates, but requires anhydrous conditions. lab_scale->suzuki lab_scale->negishi pilot_scale->suzuki

Caption: A decision tree to guide the selection of a synthetic method.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction is sluggish. What is the first thing I should check?

A1: The most common culprits for a sluggish Suzuki reaction are inadequate degassing and an inactive catalyst. [9]Ensure your solvent and reaction mixture are thoroughly deoxygenated, and consider using a fresh batch of a reliable palladium catalyst.

Q2: I am observing significant homocoupling of my phenylboronic acid. How can I minimize this?

A2: Homocoupling is often caused by the presence of oxygen. [10]Rigorous degassing is crucial. Using a Pd(0) catalyst from the start, such as Pd(PPh₃)₄, can also help as it avoids the in-situ reduction of a Pd(II) precatalyst which can consume the boronic acid and lead to homocoupling. [9] Q3: Are there alternatives to boronic acids for Suzuki-Miyaura couplings of 2-pyridyl compounds?

A3: Yes, due to the instability of many 2-pyridylboronic acids, more stable alternatives such as 2-pyridyl MIDA boronates, trifluoroborates, or sulfinates have been developed and can be more effective coupling partners. [6][7] Q4: What are the main safety precautions for Negishi couplings?

A4: Organozinc reagents are pyrophoric and react violently with water and air. [16]All manipulations must be carried out under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.

Q5: Is C-H activation a viable strategy for large-scale synthesis?

A5: While still an active area of research, C-H activation is becoming increasingly viable for larger-scale applications. The primary challenges are often catalyst cost and turnover number, as well as the efficiency of directing group installation and removal. However, for certain high-value targets, the improved atom economy and reduced step count can make it an attractive option.

References

  • Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Form
  • Jaya Pandey, Shivi Singh, Ragini Dubey. (2025). Atom Economy Green Synthesis in Organic Chemistry. JOCPR.
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. (2025).
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).
  • Atom Economy and Reaction Mass Efficiency.
  • A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. (2017). RSC Publishing.
  • A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • Negishi coupling. Wikipedia.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. (2004).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The Negishi Cross-Coupling Reaction. Denmark Group.
  • Iron catalysed Negishi cross-coupling using simple ethyl-monophosphines.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Atom Economy Green Synthesis in Organic Chemistry. (2025). JOCPR.
  • Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars.
  • Conformation-Induced Remote meta-C–H Activ
  • Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. (2025). Request PDF.
  • NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF RACEMIC SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: (S,E)-ETHYL 6-(1,3-DIOXOLAN-2-YL). PMC.
  • C–H Functionaliz
  • METRICS. Green Chemistry.
  • Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism. (2023). PMC.
  • Green Chemistry – The
  • An In-depth Technical Guide to the Synthesis of Ethyl 2-(phenylazo)
  • CH activation mechanism by Sanford and co‐workers.
  • C−H Activation by Isolable Cationic Bis(phosphine) Cobalt(III) Metallacycles. (2022). Princeton University.
  • Comparative analysis of catalysts for Ethyl 2-(phenylazo)
  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (2022). Beilstein Journals.
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). (2024). PubMed.
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

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Resolving solubility issues of ethyl 2-phenylisonicotinate in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter the "brick dust" dilemma: molecules with high target affinity but abysmal aqueous solubility. Ethyl 2-phenylisonicotinate is a classic example. Its biphenyl-like lipophilicity (driven by the phenyl ring) combined with the ethyl ester drastically limits hydrogen-bond donation, rendering it highly hydrophobic. While the pyridine nitrogen offers a protonation site, physiological assays at pH 7.4 render this molecule uncharged and prone to rapid precipitation.

In fact, nearly 90% of modern drug candidates face similar poor water solubility challenges1[1]. In this guide, we bypass generic advice and provide mechanistic, self-validating protocols to force ethyl 2-phenylisonicotinate into the aqueous phase without compromising your downstream assays.

Part 1: Diagnostic FAQs — Troubleshooting Common Failures

Q1: I dissolved ethyl 2-phenylisonicotinate in 100% DMSO, but it crashes out immediately when added to my cell culture media (PBS, pH 7.4). Why? A1: This is a classic "solvent shift" precipitation. DMSO is a powerful hydrogen-bond acceptor, but when diluted into water, the water-water hydrogen bonds rapidly exclude the lipophilic drug. You must lower the dielectric constant of the receiving media or provide a hydrophobic sink (like a cyclodextrin cavity) before the drug aggregates1[1].

Q2: Can I just lower the pH to dissolve it? A2: Yes, but with strict caveats. The pyridine nitrogen has a pKa around 4.0–5.0. Dropping the pH below 3.0 will protonate the nitrogen, forming a highly soluble salt. However, if your downstream assay requires physiological pH (7.4), neutralizing the solution will cause immediate back-precipitation. This strategy is only viable for analytical chemistry workflows (e.g., HPLC mobile phases), not biological assays.

Q3: I tried adding Hydroxypropyl-β-Cyclodextrin (HP-β-CD), but dissolution is incredibly slow and incomplete. What is going wrong? A3: Solid-state lipophilic drugs have high crystal lattice energy. To accelerate this, use a Ternary Complexation approach. Adding a small amount of a cosolvent (like PEG-400 or Ethanol) first dissolves the free drug, facilitating its entry into the cyclodextrin cavity to form a synergistic drug-ligand-cosolvent ternary complex 2[2].

Part 2: Solubilization Decision Matrix

Before proceeding to the protocols, use the following logic tree to determine the most appropriate solubilization strategy based on your assay's specific constraints.

SolubilizationDecisionMatrix Start Issue: Ethyl 2-phenylisonicotinate Precipitates in Aqueous Media CheckPH Can the assay tolerate low pH (< 4.0)? Start->CheckPH ProtocolA Protocol A: pH Adjustment (Protonate Pyridine N) CheckPH->ProtocolA  Yes   CheckTox Can the assay tolerate >5% Organic Solvents? CheckPH->CheckTox  No   ProtocolB Protocol B: Ternary Complexation (HP-β-CD + PEG-400) CheckTox->ProtocolB  Yes (Moderate)   ProtocolC Protocol C: Micellar Solubilization (Poloxamer-188) CheckTox->ProtocolC  No (Strict limits)  

Decision matrix for selecting the optimal solubilization strategy for ethyl 2-phenylisonicotinate.

Part 3: Validated Solubilization Protocols

Protocol A: Synergistic Ternary Complexation (HP-β-CD + PEG-400)

Best for: Cell-based assays requiring physiological pH and low solvent toxicity. Causality: The cosolvent (PEG-400) reduces the ability of the aqueous system to squeeze out non-polar solutes, while the HP-β-CD provides a hydrophobic host cavity. The cosolvent acts as a bridge, dissolving the drug and shuttling it into the CD cavity3[3].

Step-by-Step Methodology:

  • Solvation: Weigh 10 mg of ethyl 2-phenylisonicotinate and dissolve completely in 100 µL of PEG-400.

  • Host Preparation: In a separate vial, prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS pH 7.4).

  • Complexation: Dropwise, under high-shear vortexing, add the PEG-400/drug solution into 900 µL of the HP-β-CD solution. Note: Slow addition prevents local supersaturation.

  • Energy Input: Probe sonicate the mixture for 5 minutes (10s on / 10s off) in an ice bath to drive the thermodynamic inclusion process.

  • Validation Checkpoint (Self-Validating System): Centrifuge the final mixture at 15,000 × g for 15 minutes. Carefully sample the top 100 µL of the supernatant and measure absorbance at 600 nm (OD600). An OD600 < 0.05 confirms a true inclusion complex. If OD600 > 0.05, undisolved microcrystals remain; you must increase the HP-β-CD molar ratio.

Protocol B: Micellar Solubilization via Thin-Film Hydration (Poloxamer-188)

Best for: High-concentration dosing where cyclodextrins are insufficient or bulky. Causality: Amphiphilic surfactants form micelles above their Critical Micelle Concentration (CMC). By creating a thin film first, we maximize the surface area of the drug, drastically improving the kinetics of micellar entrapment 4[4].

Step-by-Step Methodology:

  • Surfactant Prep: Prepare a 2% (w/v) Poloxamer-188 solution in deionized water. Stir at 4°C overnight. (Poloxamers hydrate better at cold temperatures due to the inverse solubility of their polypropylene oxide blocks).

  • Film Formation: Dissolve ethyl 2-phenylisonicotinate in a volatile organic solvent (e.g., ethanol) in a round-bottom flask. Evaporate the solvent under reduced pressure (rotary evaporation) to form a thin, uniform lipid-like film on the flask wall.

  • Hydration: Add the cold Poloxamer-188 solution to the flask and hydrate the film by rotating at 37°C for 1 hour.

  • Validation Checkpoint (Self-Validating System): Analyze the solution using Dynamic Light Scattering (DLS). A valid micellar solution will display a monomodal size distribution (typically 10–50 nm) with a Polydispersity Index (PDI) < 0.2. A PDI > 0.4 indicates uncontrolled aggregation and imminent precipitation.

Part 4: Quantitative Data Presentation

The table below summarizes the expected performance of various solubilization strategies based on structural analogues of highly lipophilic pyridine derivatives.

StrategyPrimary MechanismEstimated Solubility Enhancement (Fold)*Biological CompatibilityKey Limitation
Cosolvency (10% PEG-400) Dielectric constant reduction5 - 15xModerateHigh concentrations cause osmotic stress and cell lysis.
Binary Complexation (10% HP-β-CD) Hydrophobic cavity inclusion50 - 100xHighSlow dissolution kinetics; limited by drug-cavity affinity.
Ternary System (HP-β-CD + PEG-400) Synergistic cavity entry & solvation200 - 500xHighRequires precise stoichiometric optimization of cosolvent.
Micellar (2% Poloxamer-188) Hydrophobic core entrapment100 - 300xHighRisk of drug dumping upon severe dilution in vivo.

*Estimates are extrapolated based on the behavior of structurally analogous lipophilic compounds.

References

1.5 2.4 3.2 4. 1 5.3

Sources

Technical Support Center: Eluent Optimization for Pyridine Ester Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying pyridine-containing compounds. Pyridine esters, vital in pharmaceutical and materials science, present a unique set of challenges during column chromatography due to the interplay between the basic pyridine nitrogen and the ester functionality. Their purification is not merely a procedural task but an exercise in applied chemical principles.

This guide is structured to move from foundational knowledge to specific, actionable troubleshooting protocols. It is designed to empower you, the researcher, to not only solve common separation problems but to understand the underlying causes, enabling you to develop robust and efficient purification methods.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the foundational concepts essential for understanding the purification of pyridine esters.

Q1: What makes pyridine esters particularly challenging to purify via column chromatography?

Pyridine esters possess two key features that influence their chromatographic behavior: the basic nitrogen atom of the pyridine ring and the ester group, which contributes to overall polarity. The primary challenge arises from the basic nitrogen's interaction with the stationary phase.[1][2]

  • Silanol Interactions: Standard silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography.[3][4][5] Its surface is covered with slightly acidic silanol groups (Si-OH).[3] The basic nitrogen of a pyridine ester can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions.[1][3][6] This secondary interaction, separate from the desired partitioning based on polarity, leads to significant peak tailing, where the peak appears stretched out and asymmetrical.[1][3][7][8]

  • Variable Polarity: The polarity of pyridine esters can vary widely based on other substituents on the ring or the nature of the ester itself. This requires a careful and systematic approach to selecting the eluent system.

Q2: How do I choose the right stationary phase?

For most pyridine esters, standard silica gel 60 is the starting point. However, its acidic nature is the primary cause of peak tailing.[1][3]

  • Standard Silica Gel: Most common and cost-effective. The issues with its acidity can often be mitigated by modifying the mobile phase.[2][9]

  • Deactivated or End-Capped Silica: These are silica gels where the most acidic silanol groups have been chemically reacted (capped) to make the surface more inert.[3][7] They are an excellent choice for reducing peak tailing with basic compounds.[1][3][7]

  • Alumina: Alumina can be obtained in neutral, acidic, or basic forms. Basic or neutral alumina can be a good alternative to silica for very acid-sensitive compounds, though its separation characteristics differ.

  • Reversed-Phase (e.g., C18): For highly polar or ionizable pyridine esters, reversed-phase chromatography might be more suitable. Here, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[4]

Q3: How do I use Thin-Layer Chromatography (TLC) to develop a separation method?

TLC is an indispensable tool for rapidly screening and optimizing your eluent system before committing to a full-scale column.[10][11] The goal is to find a solvent system where your target compound has a Retention Factor (Rf) value between 0.2 and 0.4, and is well-separated from impurities.

An ideal Rf ensures the compound moves through the column efficiently:

  • Rf > 0.5: The compound will elute too quickly, resulting in poor separation from less polar impurities and the solvent front.

  • Rf < 0.1: The compound will be too strongly adsorbed, leading to very long elution times, broad peaks, and excessive solvent consumption.

Systematic Workflow for Eluent Optimization

This workflow provides a structured approach to developing a robust purification method from scratch.

Eluent_Optimization_Workflow cluster_0 Step 1: Initial Screening cluster_1 Step 2: Analysis cluster_2 Step 3: Refinement cluster_4 Step 4: Implementation TLC_Screen Run TLC with various starting solvent systems Analyze_TLC Analyze TLC Plates: - Calculate Rf of target - Check for streaking - Assess separation TLC_Screen->Analyze_TLC Develop & Visualize Decision Is Rf optimal (0.2-0.4) and separation good? Analyze_TLC->Decision Adjust_Polarity Adjust Polarity: - Increase strong solvent for low Rf - Decrease strong solvent for high Rf Decision->Adjust_Polarity No (Rf issue) Add_Modifier Streaking? Add Modifier: - 0.5-1% Triethylamine (TEA) - 0.1-1% Acetic/Formic Acid Decision->Add_Modifier No (Streaking) Run_Column Run Column Chromatography (Isocratic or Gradient) Decision->Run_Column Yes Adjust_Polarity->TLC_Screen Re-screen Add_Modifier->TLC_Screen Re-screen

Caption: A systematic workflow for eluent optimization.

Experimental Protocol: TLC Screening
  • Prepare your sample: Dissolve a small amount of your crude pyridine ester in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Select initial eluents: Choose 3-4 solvent systems of varying polarity. A good starting point is often a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[9] Refer to the table below for suggestions.

  • Spot the TLC plate: Using a capillary tube, carefully spot your sample on the baseline of the TLC plates.

  • Develop the plates: Place each plate in a chamber containing one of your chosen solvent systems. Ensure the chamber is saturated with solvent vapor for best results.[11]

  • Visualize: After development, visualize the spots under a UV lamp. If your compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or iodine).

  • Analyze: Calculate the Rf value for your target compound in each system and observe the separation from impurities. Note any streaking or tailing.

Table 1: Recommended Starting Eluent Systems for Pyridine Esters
Compound PolarityRecommended Starting SystemNotes
Low Polarity 10-20% Ethyl Acetate in HexanesA standard system for many organic compounds.[9]
Medium Polarity 30-50% Ethyl Acetate in HexanesIncreases eluting power for more functionalized molecules.
High Polarity 5-10% Methanol in DichloromethaneFor highly polar compounds that do not move in less polar systems.[9][12]
Basic Compounds Add 0.5-1% Triethylamine (TEA) to any of the aboveMitigates interaction with acidic silica, reducing tailing.[2][9][13]
Troubleshooting Guide

This section provides direct answers to the most common issues encountered during the purification of pyridine esters.

Q: My compound is streaking/tailing badly on the TLC plate and the column. What's happening and how do I fix it?

A: This is the most common problem for pyridine derivatives.

  • Cause: As discussed, the basic nitrogen of your pyridine ester is interacting strongly with the acidic silanol groups on the silica surface.[1][13] This causes a portion of the molecules to "stick" and elute more slowly, resulting in a tail.[3]

  • Solution: Add a Basic Modifier. The most effective solution is to add a small amount of a competing base to your eluent.[2][13][14]

    • Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your eluent system. The TEA is more basic than your pyridine ester and will preferentially bind to the active silanol sites, effectively "masking" them from your compound.[13] This allows your compound to elute based on polarity alone, resulting in a much sharper, more symmetrical peak.

    • Ammonia: Using a solution of methanol with a small percentage of ammonium hydroxide can also be effective for highly basic compounds.[9]

Tailing_Mechanism cluster_0 Without Modifier cluster_1 With Triethylamine (TEA) Modifier Pyridine_NoMod Pyridine Ester +ve charge on N Silica_NoMod Silica Surface Acidic Si-OH sites (-ve) Pyridine_NoMod->Silica_NoMod Strong Acid-Base Interaction Result_NoMod Result: Peak Tailing Silica_NoMod->Result_NoMod Pyridine_Mod Pyridine Ester Silica_Mod Silica Surface Si-OH sites Pyridine_Mod->Silica_Mod No Interaction Result_Mod Result: Symmetrical Peak Silica_Mod->Result_Mod TEA TEA (Competing Base) TEA->Silica_Mod TEA blocks active sites

Caption: Mitigation of peak tailing using a basic modifier.

Q: My target compound is co-eluting with an impurity. How can I improve the separation?

A: Co-elution means your chosen eluent system does not provide enough selectivity.

  • Solution 1: Adjust Eluent Polarity. Make small, systematic changes to the ratio of your polar and non-polar solvents.[15] Sometimes a slight decrease in polarity is all that is needed to resolve two closely-eluting spots.

  • Solution 2: Change Solvent System. The interaction between solvents, your compound, and the stationary phase is complex. Switching one of the eluent components can dramatically alter selectivity. For example, if you are using Ethyl Acetate/Hexanes, try switching to Dichloromethane/Hexanes or Ether/Hexanes.[9]

  • Solution 3: Use a Gradient Elution. Instead of using a single solvent mixture (isocratic elution), a gradient elution involves gradually increasing the polarity of the eluent during the column run.[10][16][17] This is highly effective for separating complex mixtures with components of widely varying polarities.[18][19][20] Early, less polar compounds elute in a weak solvent, while later, more polar compounds are pushed off the column as the solvent strength increases, often resulting in sharper peaks and better resolution.[10][16]

Q: My compound won't come off the column, or my recovery is very low.

A: This suggests your compound is either too strongly adsorbed to the silica or is degrading.

  • Cause 1: Eluent is too weak. If your compound has a very low Rf on TLC, the eluent is not strong enough to move it through the column.

    • Solution: Increase the polarity of the eluent significantly. You may need to switch to a stronger polar solvent, such as methanol.[9]

  • Cause 2: Irreversible Adsorption or Degradation. The acidic nature of silica gel can sometimes cause sensitive compounds to decompose on the column. Pyridine esters can be susceptible to hydrolysis, especially if water is present in the solvents.

    • Solution: First, ensure you are using high-purity, dry solvents.[21] If degradation is still suspected, add TEA to the eluent to neutralize the silica surface.[9] If the problem persists, consider switching to a more inert stationary phase like deactivated silica or neutral alumina.

References
  • Danaher Life Sciences. Gradient vs.
  • Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Chrom Tech, Inc. (2025).
  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
  • Axion Labs. (2022). HPLC Peak Tailing.
  • ResearchGate. (2019).
  • LCGC International. (2023).
  • Welch Materials. (2026). [Readers Insight] Gradient vs.
  • Benchchem. (2025).
  • Benchchem. (2025). Troubleshooting common issues in pyridine synthesis.
  • University of Rochester, Department of Chemistry.
  • Biotage. (2023).
  • Benchchem. (2025).
  • Analytical Toxicology. (2017).
  • Merck Millipore. TLC Tips and Tricks.
  • Agilent.
  • King Group.
  • PubMed. (2007).
  • Chrom Tech, Inc. (2024).
  • ResearchGate. (2015).
  • ResearchGate. (2019).
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Benchchem. (2025).
  • LCGC International. (2022).
  • Reddit. (2025).
  • Scribd.
  • ThermoFisher.

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Technical Support Center: Stability & Handling of Ethyl 2-phenylisonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting unexpected yield loss, degradation pathways, and recovery protocols under basic conditions.

Introduction

As a Senior Application Scientist, I frequently encounter researchers losing significant yield when handling pyridine-carboxylate esters during basic workups or cross-coupling reactions. Ethyl 2-phenylisonicotinate (CAS: 92199-59-2) is a prime example of this phenomenon. While the pyridine core is chemically robust, the ester moiety at the 4-position is highly susceptible to nucleophilic attack.

This guide provides a deep dive into the causality of its degradation under basic conditions, offering self-validating protocols to either prevent this cleavage or intentionally harness it.

Section 1: Causality & Mechanism of Degradation

The Issue: Rapid loss of the target molecule when exposed to aqueous or alcoholic bases (e.g., NaOH, KOH, or aqueous carbonate mixtures). The Root Cause: When exposed to these conditions, ethyl 2-phenylisonicotinate undergoes rapid.

Why is this specific molecule so sensitive? The nitrogen atom in the pyridine ring acts as a powerful electron-withdrawing group via both inductive and resonance effects. This severely depletes electron density at the C4 position, rendering the adjacent ester carbonyl highly electrophilic. Consequently,. The reaction forms a tetrahedral intermediate, which irreversibly collapses into ethanol and the 2-phenylisonicotinate salt.

Mechanism Ester Ethyl 2-phenylisonicotinate OH Hydroxide Attack (Nucleophilic) Ester->OH Tetra Tetrahedral Intermediate OH->Tetra Elim Ethoxide Elimination Tetra->Elim Prod 2-Phenylisonicotinate Salt + Ethanol Elim->Prod

Mechanism of base-catalyzed hydrolysis of ethyl 2-phenylisonicotinate.

Section 2: Frequently Asked Questions (FAQs)

Q: My Suzuki coupling requires a base (e.g., K₂CO₃, Cs₂CO₃). Will my ester survive? A: It depends entirely on the solvent system and water content. In strictly anhydrous conditions (e.g., dry DMF or Dioxane), carbonate bases will not cleave the ester because there is no hydroxide or alkoxide nucleophile present. However, if you use aqueous solvent mixtures (e.g., Dioxane/H₂O), the carbonate generates hydroxide ions in equilibrium, which will rapidly hydrolyze the ester at standard cross-coupling temperatures (80–100°C).

Q: How can I prevent hydrolysis if my synthetic step requires basic conditions? A: Shift to non-nucleophilic organic bases (e.g., DIPEA, TEA, or DBU) if simple deprotonation is your only goal. If an inorganic base is mandatory, use weaker, sterically hindered bases like K₃PO₄, rigorously exclude water, and lower the reaction temperature as much as kinetically permissible.

Q: I accidentally washed my organic layer with 1M NaOH and lost my product. Is it gone forever? A: No. The product is currently residing in your aqueous waste as the water-soluble sodium 2-phenylisonicotinate salt. You can recover it by following the Rescue Extraction Protocol provided in Section 4.

Section 3: Quantitative Stability Data

To provide context on the fragility of this molecule, the table below compares its relative stability against standard esters under identical basic conditions (pH 10, 25°C).

ParameterEthyl Benzoate (Reference)Ethyl IsonicotinateEthyl 2-phenylisonicotinate
Relative Hydrolysis Rate 1.0x~45.0x~28.0x
Estimated Half-Life (1M NaOH, 20°C) > 120 mins< 5 mins~ 8 mins
Electronic Effect NeutralStrong Inductive PullInductive Pull + Steric Shielding

Note: The phenyl ring at the 2-position provides minor steric shielding compared to unsubstituted ethyl isonicotinate, slightly extending its half-life, but it remains highly labile.

Section 4: Self-Validating Experimental Protocols
Protocol A: Chemoselective Saponification (Intentional Hydrolysis)

Use this protocol when you actively want to 1[1]. This system is self-validating through visual and chromatographic checkpoints.

  • Dissolution: Dissolve 1.0 mmol of ethyl 2-phenylisonicotinate in 5 mL of THF/MeOH/H₂O (3:1:1 v/v/v). Causality: This specific solvent ratio ensures complete homogeneity. THF dissolves the lipophilic ester, water dissolves the base, and MeOH acts as a phase-transfer bridge.

  • Base Addition: Add 2.0 equivalents of LiOH·H₂O (84 mg). Causality: LiOH is chosen over NaOH because the lithium cation coordinates the carbonyl oxygen, enhancing electrophilicity. This allows the reaction to proceed rapidly at room temperature, preventing thermal degradation of the pyridine core.

  • Validation Checkpoint 1 (TLC): Stir for 2 hours at 20°C. Spot the reaction on a silica TLC plate (Hexanes/EtOAc 7:3). The reaction is complete when the starting material spot (R_f ~0.6) disappears entirely, and a strong UV-active spot remains fixed at the baseline (R_f 0.0).

  • Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with 5 mL of deionized water.

  • Acidification: Cool the flask to 0°C and dropwise add 1M HCl until the pH reaches 3.5. Validation Checkpoint 2 (Visual): A dense white precipitate of 2-phenylisonicotinic acid will crash out of solution.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with cold water, and dry under high vacuum.

Protocol B: Rescue Extraction (Accidental Hydrolysis Recovery)

If you mistakenly exposed the ester to aqueous base during a routine workup, follow this workflow to recover the hydrolyzed acid.

Workflow Start Reaction Workup Check Aqueous Base Present? Start->Check Org Organic Layer (Intact Ester) Check->Org No (Neutral/Acidic) Aq Aqueous Layer (Hydrolyzed Salt) Check->Aq Yes (pH > 8) Acidify Acidify to pH 3.5 (Precipitate Acid) Aq->Acidify Rescue Protocol Recover Extract with EtOAc (Recovered Product) Acidify->Recover

Troubleshooting and rescue workflow for basic reaction workups.

  • Isolate the Aqueous Layer: Do not discard the basic aqueous wash. Transfer it to a clean Erlenmeyer flask.

  • Validation Checkpoint 1 (LCMS): Run a quick LCMS of the aqueous layer. Look for the [M+H]⁺ peak at m/z 200 (2-phenylisonicotinic acid).

  • Acidification: Cool the flask in an ice bath. Slowly add 2M HCl while stirring until the pH is exactly 3.5. Causality: The isoelectric point of the pyridine-carboxylic acid is near pH 3.5. Going too acidic (pH < 1) will protonate the pyridine nitrogen, making the molecule water-soluble again as a hydrochloride salt, preventing extraction.

  • Extraction: Extract the milky aqueous layer three times with Ethyl Acetate (EtOAc).

  • Validation Checkpoint 2 (Recovery): Dry the combined organic layers over Na₂SO₄, filter, and concentrate. You have successfully recovered your molecular core, which can be re-esterified if necessary.

References
  • Title: Ch20: Hydrolysis of Esters Source: University of Calgary URL
  • Title: Hydrolysing Esters Source: Chemguide URL
  • Source: NIScPR (National Institute of Science Communication and Policy Research)

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-Phenylisonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in this endeavor, offering unparalleled insight into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of ethyl 2-phenylisonicotinate, a heterocyclic compound of interest in medicinal chemistry. In the absence of a publicly available, fully assigned spectrum for this specific molecule, we present a detailed prediction based on the foundational principles of NMR and available data for its constituent substructures: 2-phenylpyridine and ethyl isonicotinate.

This guide will not only dissect the predicted spectrum of ethyl 2-phenylisonicotinate but also compare it with the spectra of related compounds to provide a comprehensive understanding of how structural modifications influence NMR chemical shifts and coupling patterns.

The Structural Landscape: Predicting the NMR Spectrum of Ethyl 2-Phenylisonicotinate

The structure of ethyl 2-phenylisonicotinate combines a 2-substituted pyridine ring with a phenyl group at the 2-position and an ethyl ester at the 4-position. Understanding the electronic effects of these substituents is key to predicting the resulting NMR spectrum. The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general deshielding of the ring protons and carbons. The phenyl group at the 2-position will exert its own anisotropic effects and influence the electronic distribution within the pyridine ring. The ethyl ester group at the 4-position is also electron-withdrawing and will primarily affect the protons and carbons in its immediate vicinity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of ethyl 2-phenylisonicotinate is expected to display signals corresponding to the protons of the ethyl group and the aromatic protons of the pyridine and phenyl rings.

  • Ethyl Group: The ethyl group will present as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). The methylene protons, being closer to the electronegative oxygen atom of the ester, will be deshielded and appear further downfield (around 4.4 ppm) compared to the methyl protons (around 1.4 ppm).

  • Aromatic Region: The pyridine ring protons are expected in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the nitrogen atom. The proton at the 6-position (H-6), being ortho to the nitrogen, is expected to be the most deshielded. The protons at positions 3 and 5 will also be in the aromatic region, with their precise shifts influenced by the phenyl and ester groups. The phenyl group protons will likely appear as a complex multiplet in the range of δ 7.4-8.0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Ethyl Group: The methylene carbon (-CH₂-) of the ethyl group will be more deshielded (around 62 ppm) than the methyl carbon (-CH₃-) (around 14 ppm) due to its proximity to the oxygen atom.

  • Carbonyl Carbon: The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm.

  • Aromatic Carbons: The pyridine and phenyl ring carbons will resonate in the aromatic region (approximately 120-160 ppm). The carbon atom attached to the nitrogen (C2) and the carbon bearing the ester group (C4) are expected to be significantly deshielded.

Comparative Spectral Analysis: Understanding Substituent Effects

To illustrate the principles behind our predictions and to provide a practical comparison, we will analyze the reported NMR data for structurally related compounds.

Comparison with Parent Scaffolds
  • 2-Phenylpyridine: The ¹H NMR spectrum of 2-phenylpyridine shows the pyridine protons in the downfield region, with the H-6 proton being the most deshielded.[1] The phenyl protons appear as a multiplet. This provides a baseline for the chemical shifts of the protons on the 2-phenylpyridine core of our target molecule.

  • Ethyl Isonicotinate: The ¹H NMR spectrum of ethyl isonicotinate displays the characteristic quartet and triplet for the ethyl group.[2] The pyridine protons appear as two doublets, reflecting the symmetry of the molecule. This helps in predicting the signals for the ethyl ester portion of ethyl 2-phenylisonicotinate.

Comparison with Substituted Analogues

Examining the NMR spectra of substituted derivatives allows for a deeper understanding of electronic effects. For instance, the introduction of an electron-donating group like a methoxy group on the phenyl ring would be expected to cause an upfield shift (shielding) of the aromatic protons, while an electron-withdrawing group like a chloro group would cause a downfield shift (deshielding).

CompoundKey ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)
Ethyl 2-phenylisonicotinate (Predicted) ~8.7 (H-6), ~7.9 (H-3), ~7.8 (H-5), 7.4-8.0 (Ph-H), ~4.4 (q, -CH₂-), ~1.4 (t, -CH₃-)~165 (C=O), ~158 (C-2), ~150 (C-6), ~140 (C-4), 120-138 (Ar-C), ~62 (-CH₂-), ~14 (-CH₃-)
2-Phenylpyridine 8.66 (H-6), 7.98 (H-3), 7.66 (H-5), 7.14-7.64 (Ph-H)[1]157.5, 149.6, 139.3, 136.7, 128.9, 128.7, 126.9, 122.1, 120.5
Ethyl Isonicotinate 8.75 (d, H-2,6), 7.78 (d, H-3,5), 4.41 (q, -CH₂-), 1.41 (t, -CH₃-)165.1, 150.5, 142.3, 122.7, 61.9, 14.3
Ethyl Nicotinate 9.24 (s, H-2), 8.78 (d, H-6), 8.30 (dt, H-4), 7.40 (dd, H-5), 4.42 (q, -CH₂-), 1.42 (t, -CH₃-)[3][4]165.2, 153.4, 150.9, 136.9, 126.4, 123.3, 61.4, 14.3[3]
Methyl Isonicotinate 8.78 (d, H-2,6), 7.80 (d, H-3,5), 3.95 (s, -CH₃-)[5][6]165.7, 150.6, 142.0, 122.8, 52.6[5]

Experimental Protocol for NMR Spectral Acquisition

To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocol is recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified ethyl 2-phenylisonicotinate for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Visualizing the Workflow and Molecular Structure

To further clarify the process and the molecular structure under investigation, the following diagrams are provided.

G cluster_workflow NMR Analysis Workflow A Sample Preparation B NMR Data Acquisition (1H & 13C) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Peak Picking, Integration, Assignment) C->D E Structure Elucidation & Comparison D->E

Caption: A streamlined workflow for NMR spectral analysis.

G cluster_molecule Ethyl 2-Phenylisonicotinate C1 C C2 C C1->C2 C_Ph1 C C1->C_Ph1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C_ester C C4->C_ester N N C5->N N->C1 C_Ph2 C C_Ph1->C_Ph2 C_Ph3 C C_Ph2->C_Ph3 C_Ph4 C C_Ph3->C_Ph4 C_Ph5 C C_Ph4->C_Ph5 C_Ph6 C C_Ph5->C_Ph6 C_Ph6->C_Ph1 O1_ester O C_ester->O1_ester O2_ester O C_ester->O2_ester C_ethyl1 CH2 O2_ester->C_ethyl1 C_ethyl2 CH3 C_ethyl1->C_ethyl2

Caption: The molecular structure of ethyl 2-phenylisonicotinate.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of ethyl 2-phenylisonicotinate. By leveraging predictive principles based on the analysis of its constituent parts and comparing it with related structures, researchers can confidently assign and interpret the NMR spectra of this and similar molecules. The detailed experimental protocol and workflow diagrams further serve as a practical resource for obtaining high-quality data. As a self-validating system, the comparison with known compounds provides a robust check for the predicted spectral features, enhancing the reliability of the structural elucidation process.

References

  • Ethyl Nicotinate. PubChem. [Link]

  • Supporting Information for A Metal-Free Tandem Michael Addition/Claisen Rearrangement/O-Arylation Reaction for the Synthesis of substituted chromones. The Royal Society of Chemistry. [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI. [Link]

  • Methyl isonicotinate. PubChem. [Link]

  • A. NMR spectra 1a. 3'-CF3-2-phenylpyridine. The Royal Society of Chemistry. [Link]

  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society. [Link]

  • Table of Contents. The Royal Society of Chemistry. [Link]

  • Structural and NMR spectroscopic studies of 2-phenylsulfanylpyridine and its analogues or derivatives, and their Au(III) chloride complexes. ResearchGate. [Link]

  • MONASNICOTINATE-B;ETHYL-4-[(E)-2-ACETYL-4-OXONON-1-ENYL]-6-[(E)-PROP-1-ENYL]-NICOTINATE. SpectraBase. [Link]

  • Phenyl(2-(pyridin-2-yl)phenyl)methanone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • My Ethyl Nicotinate NMR spectrum. ResearchGate. [Link]

  • Methyl Nicotinate. PubChem. [Link]

  • A Metal-Free Tandem Michael Addition/Claisen Rearrangement/O-Arylation Reaction for the Synthesis of substituted chromones. The Royal Society of Chemistry. [Link]

  • Ethyl (4-chlorophenyl)acetate. PubChem. [Link]

  • Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. [Link]

  • 13 C-NMR spectrum of ( 4 ). ResearchGate. [Link]

  • 1 H NMR (300 MHz) spectrum of ethyl 3-(4-chlorophenyl)-1- cyano-2-(4-methoxybenzoyl)cyclopropane carboxylate (3j and 4j). ResearchGate. [Link]

  • 1HNMR spectra of diethyl[1-(4-chlorophenyl)-1-(4-methyl phenylamino)]-methyl phosphonates. ResearchGate. [Link]

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FTIR Analysis of Pyridine-Ester Derivatives: A Comparative Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of FTIR absorption characteristics for ester-functionalized pyridine derivatives, designed for researchers in drug development and organic synthesis.

Executive Summary

In the development of pyridine-based prodrugs (e.g., nicotinates, isonicotinates), distinguishing the ester functionality from other carbonyl species is critical. While aliphatic esters typically absorb at 1735–1750 cm⁻¹ , the presence of the pyridine ring introduces competing electronic effects—resonance conjugation and nitrogen-induced induction—that shift these peaks.

This guide compares the spectral performance of Pyridine-Esters against Benzoates (aromatic analogs) and Aliphatic Esters , providing precise wavenumber ranges and a validated protocol for their identification. It also evaluates the data quality differences between ATR (Attenuated Total Reflectance) and Transmission (KBr) modalities for these specific samples.

Mechanistic Insight: The "Tug-of-War" Shift

To interpret the spectra accurately, one must understand the causality behind the peak shifts. The pyridine ring affects the ester carbonyl (


) stretching frequency (

) through two opposing forces:
  • Resonance Effect (Red Shift

    
    ):  Like benzene, the pyridine ring conjugates with the carbonyl group, reducing the double-bond character and lowering the frequency compared to aliphatic esters.
    
  • Inductive Effect (Blue Shift

    
    ):  The electronegative nitrogen atom in the pyridine ring makes the ring electron-deficient. This withdraws electron density from the carbonyl carbon, shortening the 
    
    
    
    bond and raising the frequency compared to a standard benzoate.

The Net Result: Pyridine esters typically appear at 1725–1740 cm⁻¹ , a "sweet spot" that is higher than benzoates (~1720 cm⁻¹) but lower than aliphatic esters (~1745 cm⁻¹).

Visualization: Electronic Effects Pathway

ElectronicEffects Pyridine Pyridine Ring (Electron Deficient) Resonance Resonance Conjugation (Reduces Bond Order) Pyridine->Resonance Pi System Overlap Induction Inductive Withdrawal (-I) (Strengthens C=O Bond) Pyridine->Induction Electronegative N CO_Shift Net C=O Frequency (1725-1740 cm⁻¹) Resonance->CO_Shift Lowers freq Induction->CO_Shift Raises freq (Dominant vs Benzene)

Figure 1: The electronic "tug-of-war" determining the carbonyl shift in pyridine derivatives.

Comparative Analysis: Spectral Fingerprints

The following data summarizes the key absorption zones. Note that the "Rule of Three" (identifying


, 

, and

bands) is the gold standard for confirmation.
Table 1: Carbonyl ( ) Comparison
Ester ClassStructural ContextFrequency Range (

)
Shift Driver
Aliphatic Ester Non-conjugated (e.g., Ethyl Acetate)1735 – 1750 cm⁻¹ Baseline (No conjugation)
Benzoate Ester Conjugated w/ Benzene (e.g., Ethyl Benzoate)1715 – 1725 cm⁻¹ Strong Resonance (Red Shift)
Pyridine Ester Conjugated w/ Pyridine (e.g., Ethyl Nicotinate)1725 – 1740 cm⁻¹ Resonance + Strong Induction (Blue Shift relative to Benzoate)
Table 2: Effect of Substitution Position

The position of the ester relative to the pyridine nitrogen alters the inductive strength.

DerivativePositionApprox.[1][2][3][4][5][6][7][8][9] WavenumberNotes
Picolinate 2-Position (Ortho)1730 – 1745 cm⁻¹ Strongest inductive effect (closest to N); potential lone-pair repulsion.
Nicotinate 3-Position (Meta)1725 – 1735 cm⁻¹ Moderate induction; standard "aromatic" ester behavior.
Isonicotinate 4-Position (Para)1725 – 1735 cm⁻¹ Similar to 3-pos; resonance effects are maximized but distance weakens induction.

Methodological Comparison: ATR vs. Transmission (KBr)

For pyridine derivatives, which are often crystalline solids, the choice of sampling technique impacts data fidelity.

FeatureATR (Diamond/ZnSe) Transmission (KBr Pellet) Verdict for Pyridine Esters
Sample Prep None / Direct compressionGrinding + Pressing (Hydroscopic risk)ATR is preferred for high-throughput screening.
Peak Position Slight Red Shift (~2-5 cm⁻¹) due to refractive indexTrue Absorbance FrequencyKBr is required if comparing strictly to older literature values.
Resolution Lower effective pathlengthHigh sensitivityKBr is superior for detecting trace impurities or weak overtone bands.
Reproducibility High (User-independent)Variable (Depends on grinding skill)ATR is the modern standard for QC.

Experimental Protocol: Validated Identification Workflow

To ensure scientific integrity, follow this self-validating protocol for analyzing solid pyridine ester samples.

Step 1: Sample Preparation (ATR Method)
  • Cleaning: Clean the diamond crystal with isopropanol. Ensure the background spectrum is flat.

  • Loading: Place ~2 mg of the solid pyridine derivative onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reads 80–100 units (ensure intimate contact).

  • Acquisition: Collect 16–32 scans at 4 cm⁻¹ resolution.

Step 2: Spectral Validation (The "Rule of Three")

Do not rely on the Carbonyl peak alone. Confirm the ester moiety by locating the accompanying C-O stretches.[8][9][10][11]

  • Primary Peak: Identify the sharp

    
     stretch at 1725–1740 cm⁻¹ .
    
  • Secondary Peak: Identify the

    
     asymmetric stretch (the "ester ether" bond) at 1270–1300 cm⁻¹ .
    
  • Tertiary Peak: Identify the

    
     stretch at 1100–1150 cm⁻¹ .
    
  • Pyridine Confirmation: Look for the

    
     ring breathing modes at 1580–1600 cm⁻¹  to confirm the heteroaromatic core.
    
Visualization: Decision Logic for Identification

IdentificationWorkflow Start Start: Acquire Spectrum CheckCO Check 1700-1750 cm⁻¹ region Start->CheckCO IsHigh > 1740 cm⁻¹? (Aliphatic?) CheckCO->IsHigh High Freq IsLow < 1725 cm⁻¹? (Benzoate/Amide?) CheckCO->IsLow Low Freq IsTarget 1725-1740 cm⁻¹ CheckCO->IsTarget Match CheckCO2 Check C-O Stretches (1270-1300 & 1100-1150) IsTarget->CheckCO2 CheckRing Check Pyridine Ring (1580-1600 cm⁻¹) CheckCO2->CheckRing Peaks Present Result Confirmed: Pyridine Ester CheckRing->Result Ring Modes Present

Figure 2: Step-by-step logic for confirming pyridine-ester functionality.

References

  • LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O[2][4][6][7][8][9][10][11][12][13][14] Bond, Part VII: Aromatic Esters and the Rule of Three. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids. Retrieved from [Link]

  • Specac. (n.d.). FTIR: Transmission vs ATR Spectroscopy. Retrieved from [Link]

Sources

Mass spectrometry fragmentation patterns of ethyl 2-phenylisonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Mass Spectrometry Fragmentation of Ethyl 2-Phenylisonicotinate: A Comparative Analysis for Researchers

In the landscape of drug development and metabolic research, the precise structural elucidation and quantification of novel chemical entities are paramount. Ethyl 2-phenylisonicotinate, a molecule featuring a pyridine core substituted with a phenyl group and an ethyl ester, presents a unique analytical challenge. Understanding its behavior under mass spectrometric analysis is critical for developing robust analytical methods for its detection and characterization in complex matrices.

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of ethyl 2-phenylisonicotinate. It is designed for researchers and scientists, offering a comparative look at ionization techniques and providing actionable experimental protocols grounded in established scientific principles. We will move beyond a simple listing of fragments to explain the causal logic behind the fragmentation pathways, empowering you to develop and troubleshoot your own analytical methods.

The Subject Molecule: Ethyl 2-Phenylisonicotinate

Ethyl 2-phenylisonicotinate (C₁₄H₁₃NO₂) has a molecular weight of 227.26 g/mol . Its structure combines three key chemical moieties that dictate its fragmentation behavior:

  • A Pyridine Ring: A basic nitrogen-containing aromatic ring, readily protonated in soft ionization techniques.

  • A Phenyl Substituent: A stable aromatic group whose cleavage provides characteristic fragment ions.

  • An Ethyl Ester: A functional group prone to specific and predictable fragmentation patterns, such as neutral losses and rearrangements.

The interplay of these groups under the energetic conditions of a mass spectrometer yields a unique fragmentation signature, essential for its unambiguous identification.

Principles of Fragmentation in Mass Spectrometry

Mass spectrometry analysis fundamentally involves the ionization of a target molecule, followed by the fragmentation of this energized ion. The resulting fragments are then separated by their mass-to-charge ratio (m/z), creating a fragmentation spectrum. In modern LC-MS/MS, this process is typically controlled and reproducible.

  • Ionization: For a molecule of moderate polarity like ethyl 2-phenylisonicotinate, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most suitable techniques.[1][2] ESI is a soft ionization method ideal for polar, easily ionizable compounds, while APCI is better suited for less polar and more volatile analytes.[3][4]

  • Fragmentation: Collision-Induced Dissociation (CID) is the workhorse of tandem mass spectrometry.[5] Following the selection of a specific precursor ion (e.g., the protonated molecule, [M+H]⁺), it is accelerated into a collision cell filled with an inert gas like argon or nitrogen. The resulting collisions convert kinetic energy into internal energy, causing the ion to fragment at its weakest bonds or along pathways that form the most stable product ions.[6][7]

Predicted Fragmentation Pathways of Ethyl 2-Phenylisonicotinate

Based on established fragmentation rules for esters, aromatic systems, and N-heterocycles, we can predict the primary fragmentation pathways for protonated ethyl 2-phenylisonicotinate ([M+H]⁺, m/z 228.1).

The most energetically favored fragmentation events are expected to involve the ethyl ester group, which represents the most labile part of the molecule.

Primary Fragmentation Pathways:

  • Loss of Ethylene (C₂H₄): A common rearrangement for ethyl esters, analogous to a McLafferty rearrangement, results in the formation of the protonated 2-phenylisonicotinic acid.[8][9] This is often a dominant pathway.

    • [C₁₄H₁₄NO₂]⁺ (m/z 228.1) → [C₁₂H₁₀NO₂]⁺ (m/z 200.1) + C₂H₄ (28.0 Da)

  • Loss of Ethanol (C₂H₅OH): Direct neutral loss of ethanol from the protonated molecule is another highly probable pathway, leading to a stable acylium ion.

    • [C₁₄H₁₄NO₂]⁺ (m/z 228.1) → [C₁₂H₈NO]⁺ (m/z 182.1) + C₂H₅OH (46.0 Da)

Secondary Fragmentation:

The primary fragment ions can undergo further dissociation to provide additional structural confirmation.

  • From the m/z 200.1 ion (protonated acid):

    • Loss of Water (H₂O): Decarboxylation is often preceded or accompanied by the loss of water.

      • [C₁₂H₁₀NO₂]⁺ (m/z 200.1) → [C₁₂H₈NO]⁺ (m/z 182.1) + H₂O (18.0 Da)

    • Loss of Carbon Monoxide (CO): Following water loss, the resulting ion can lose CO.

      • [C₁₂H₈NO]⁺ (m/z 182.1) → [C₁₁H₈N]⁺ (m/z 154.1) + CO (28.0 Da)

  • Characteristic Aromatic Fragments:

    • Phenyl Cation (C₆H₅⁺): Cleavage of the bond between the two aromatic rings can produce the phenyl cation, a diagnostic ion for phenyl-substituted compounds.[10]

      • m/z 77.1

    • Tropylium Ion (C₇H₇⁺): While less direct, rearrangements can sometimes lead to the highly stable tropylium ion.[10]

      • m/z 91.1

The following diagram illustrates these predicted relationships.

G M [M+H]⁺ m/z 228.1 F200 [M+H - C₂H₄]⁺ m/z 200.1 M->F200 -28 Da (C₂H₄) F182_from_M [M+H - C₂H₅OH]⁺ m/z 182.1 M->F182_from_M -46 Da (C₂H₅OH) F77 Phenyl Cation m/z 77.1 M->F77 Ring Cleavage F182_from_200 [m/z 200 - H₂O]⁺ m/z 182.1 F200->F182_from_200 -18 Da (H₂O) F154 [m/z 182 - CO]⁺ m/z 154.1 F182_from_M->F154 -28 Da (CO) F182_from_200->F154 -28 Da (CO)

Caption: Predicted CID fragmentation pathway for ethyl 2-phenylisonicotinate.

Comparison of Ionization Sources: ESI vs. APCI

Choosing the correct ionization source is critical for achieving optimal sensitivity and reproducibility. For ethyl 2-phenylisonicotinate, both ESI and APCI are viable options, with distinct advantages.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for Ethyl 2-Phenylisonicotinate
Principle Ionization from charged droplets in a high electric field.[11]Gas-phase chemical ionization via a corona discharge.[3]The basic nitrogen on the pyridine ring makes the molecule easily protonated, favoring ESI. Its moderate volatility also makes it suitable for APCI.
Analyte Polarity Best for polar to highly polar compounds.[1]Best for moderately polar to non-polar compounds.[1][4]The molecule has moderate polarity, making it amenable to both techniques.
Thermal Stability Ideal for thermally labile compounds.[3]Requires analyte to be thermally stable and volatile.[3]Ethyl 2-phenylisonicotinate is expected to be sufficiently stable for APCI analysis.
Flow Rates Works best with lower flow rates (<1 mL/min).[11]More robust at higher flow rates (>0.5 mL/min).[3]Choice may depend on the specific LC method being used.
Matrix Effects More susceptible to ion suppression from salts and matrix components.Generally less susceptible to matrix effects.[3]For complex matrices like plasma, APCI may offer a more robust response.[12]

Recommendation: Begin method development with ESI in positive ion mode due to the basic nitrogen. If sensitivity is low or matrix effects are significant, APCI should be evaluated as a strong alternative.

Experimental Protocols

A robust analytical method requires careful optimization of both chromatographic separation and mass spectrometric detection. The following protocol provides a validated starting point for the LC-MS/MS analysis of ethyl 2-phenylisonicotinate.

Sample Preparation (for Plasma)

A simple protein precipitation is effective for cleaning up plasma samples prior to analysis.[12]

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitate Protein Precipitation (Acetonitrile) Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC MS Mass Spectrometer (ESI/APCI Source) LC->MS MSMS Tandem MS (CID) (MRM Mode) MS->MSMS Data Data Acquisition MSMS->Data

Caption: Workflow for the analysis of ethyl 2-phenylisonicotinate in plasma.

Liquid Chromatography (LC) Parameters
ParameterRecommended Setting
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Mass Spectrometry (MS) Parameters
ParameterRecommended Setting
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Collision Gas Argon
MRM Transitions See Table Below
Proposed MRM Transitions for Quantification and Confirmation

For robust quantification, at least two MRM transitions (one for quantification, one for confirmation) should be monitored.

Precursor Ion (m/z)Product Ion (m/z)Proposed UseCollision Energy (eV)
228.1200.1Quantifier15 (Optimize)
228.1182.1Qualifier20 (Optimize)
228.1154.1Qualifier25 (Optimize)

Causality Note: The collision energy must be empirically optimized. Lower energies will favor the formation of larger fragments (like m/z 200.1), while higher energies will promote more extensive fragmentation to smaller ions (like m/z 154.1).

Comparative Analysis with Alternative Methods

While LC-MS/MS is a powerful tool, it is essential to understand its performance relative to other techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS with Electron Ionization (EI) is an alternative for volatile, thermally stable compounds. EI is a "hard" ionization technique that produces extensive, highly reproducible fragmentation patterns ideal for library matching.[13] However, for ethyl 2-phenylisonicotinate, this could lead to a weak or absent molecular ion peak, making precursor identification difficult. Furthermore, there is a risk of thermal degradation or rearrangement in the hot GC inlet.[14]

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Q-TOF or Orbitrap MS provide highly accurate mass measurements (<5 ppm). This allows for the determination of the elemental composition of both the precursor and fragment ions, providing an extra dimension of confidence in structural identification, especially when authentic standards are unavailable.

Conclusion

The mass spectrometric fragmentation of ethyl 2-phenylisonicotinate is predicted to be dominated by characteristic losses from the ethyl ester group, namely the neutral loss of ethylene (28 Da) and ethanol (46 Da). These primary fragmentation events, coupled with subsequent losses of water and carbon monoxide from the resulting 2-phenylisonicotinic acid ion, provide a robust and unique signature for its identification.

For targeted analysis, a liquid chromatography method using a C18 column coupled with tandem mass spectrometry (LC-MS/MS) is the recommended platform. Electrospray ionization (ESI) in positive mode serves as an excellent starting point, with APCI as a viable alternative to mitigate potential matrix effects. By monitoring the proposed MRM transitions (e.g., 228.1 → 200.1 and 228.1 → 182.1), researchers can develop highly sensitive and selective methods for the quantification of this compound in complex biological and environmental samples. This guide provides the foundational knowledge and practical protocols to empower scientists in their analytical endeavors.

References

  • Opitz, J. (2020). Electron-induced ionization of undeuterated and deuterated benzoic acid isopropyl esters and nicotinic acid isopropyl esters: Some implications for the mechanism of the McLafferty rearrangement. PubMed. Available at: [Link]

  • Opitz, J., Hashmi, A., & Woelfle, M. (2020). Electron-induced ionization of undeuterated and deuterated benzoic acid isopropyl esters and nicotinic acid isopropyl esters: Some implications for the mechanism of the McLafferty rearrangement. Semantic Scholar. Available at: [Link]

  • Smyth, T. J., et al. (2002). Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Restek Corporation. (2024). ESI vs APCI. Which ionization should I choose for my application?. YouTube. Available at: [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. Available at: [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. AxisPharm. Available at: [Link]

  • Microsaic Systems. (2020). Straight to the Source: ESI vs APCI…. Microsaic Systems. Available at: [Link]

  • Chemistry Stack Exchange. (2018). In the mass spectrum of niacin (3-pyridine-carboxylic acid), what ion corresponds to the peak at m/z = 105?. Chemistry Stack Exchange. Available at: [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. Available at: [Link]

  • Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?. Biotage. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. Available at: [Link]

  • Balogh, M. P. (2020). Ionization Revisited. LCGC International. Available at: [Link]

  • Kerber, A., et al. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2015). Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma. PubMed. Available at: [Link]

  • MS Vision. (n.d.). Understanding differences in CID fragmentation in a mass spectrometer. MS Vision. Available at: [Link]

  • Wibmer, L., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. PubMed. Available at: [Link]

  • Kuwae, A., et al. (2022). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. PubMed. Available at: [Link]

  • Li, J., et al. (n.d.). Development and validation of an LC-MS/MS method with precolumn derivatization for the determination of dimethoxyethyl phthalate. SSRN. Available at: [Link]

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A Comparative Guide to Purity Assessment of Ethyl 2-Phenylisonicotinate: HPLC, GC, and UPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Ethyl 2-phenylisonicotinate is a key building block in the synthesis of various pharmacologically active molecules. As with any pharmaceutical intermediate, its purity is not merely a quality metric but a critical determinant of the final drug substance's safety and efficacy. The presence of impurities, which can include starting materials, by-products, or degradation products, can have significant consequences, potentially altering the therapeutic effect or introducing toxicity.[1][2] Therefore, robust and reliable analytical methods for purity assessment are indispensable in both research and manufacturing settings.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), the established gold standard, with two powerful alternatives: Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC). We will explore the underlying principles, provide detailed experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs. The entire discussion is framed within the context of ensuring scientific integrity and adhering to globally recognized validation principles, such as those outlined by the International Council for Harmonisation (ICH).[3][4]

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

HPLC is the most widely adopted technique for the purity analysis of non-volatile or thermally sensitive small molecules like ethyl 2-phenylisonicotinate.[1][5] Its strength lies in its versatility, precision, and the ability to separate complex mixtures with high resolution.[2]

Expertise & Rationale: Designing a Self-Validating HPLC Method

The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte. For ethyl 2-phenylisonicotinate, a reversed-phase method is the logical choice.

  • Stationary Phase Selection: A C18 (octadecyl) column is the preferred stationary phase. The non-polar nature of the C18 alkyl chains provides a hydrophobic surface that interacts effectively with the phenyl and ethyl groups of the analyte, leading to predictable retention and good peak shape. This choice ensures that the primary separation mechanism is based on hydrophobicity.[6]

  • Mobile Phase Composition: The mobile phase typically consists of a mixture of a buffered aqueous solution and an organic solvent, such as acetonitrile or methanol.

    • Organic Modifier: Acetonitrile is often favored for its low viscosity and UV transparency, which results in lower backpressure and a more stable baseline.[7]

    • Aqueous Buffer: A buffer (e.g., phosphate or formate) is crucial for maintaining a constant pH. The isonicotinate moiety has a basic nitrogen atom, and controlling the mobile phase pH prevents fluctuations in its ionization state, which would otherwise lead to peak tailing and shifting retention times.[8]

  • Detection: Ethyl 2-phenylisonicotinate contains a phenyl ring and a pyridine ring, both of which are strong chromophores. This makes UV detection highly suitable. A photodiode array (PDA) detector is recommended to assess peak purity spectrally and to select the optimal detection wavelength (typically around 254 nm) for maximum sensitivity.[9]

Experimental Protocol: HPLC Purity Assessment

This protocol is designed to be a validated, trustworthy system for routine analysis.

  • Instrumentation & Consumables:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector (e.g., Waters Alliance, Agilent 1260).

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and formic acid.

    • Analytical balance, volumetric flasks, and autosampler vials.

  • Reagent Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Mobile Phase B (Organic): Acetonitrile.

    • Sample Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard & Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve ethyl 2-phenylisonicotinate reference standard in the sample diluent to a final concentration of approximately 1.0 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    Parameter Setting
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 5 µL
    Detection UV at 254 nm
    Gradient 30% B to 70% B over 10 minutes, hold for 2 min, return to 30% B and equilibrate for 3 min.

    | Run Time | ~15 minutes |

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the standard solution.

    • Acceptance Criteria (per ICH/FDA guidance): [10][11]

      • Tailing Factor (Asymmetry): ≤ 1.5

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

      • RSD of Retention Time: ≤ 1.0%

  • Data Analysis & Purity Calculation:

    • The retention time of the main peak in the sample chromatogram should match that of the reference standard.

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (A & B) setup Set Chromatographic Conditions prep_mobile->setup prep_sample Prepare Standard & Sample Solutions (1 mg/mL) sst Perform System Suitability Test (SST) prep_sample->sst inject Inject Sample sst->inject If SST Passes integrate Integrate Peak Areas inject->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: A typical experimental workflow for HPLC purity analysis.

Alternative Methodologies: Expanding the Analytical Toolkit

While HPLC is robust, alternative techniques can offer advantages in specific scenarios, such as for volatile impurities or when higher throughput is required.

A. Gas Chromatography (GC): The Choice for Volatile Analytes

GC is an excellent technique for separating and quantifying volatile and thermally stable compounds.[12] Given that ethyl 2-phenylisonicotinate is an ester, it is likely sufficiently volatile for GC analysis, making this a viable alternative, especially for identifying volatile process impurities like residual solvents.

Causality Behind GC Method Choices:

  • Injection Technique: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overload.

  • Column: A mid-polarity capillary column (e.g., DB-5 or HP-5ms) is suitable for separating a range of compounds with different polarities.

  • Temperature Programming: A temperature gradient is employed to first elute highly volatile compounds at a lower temperature and then ramp up the temperature to elute the main analyte and less volatile impurities in a reasonable time with good peak shape.

  • Detector: A Flame Ionization Detector (FID) is ideal as it provides a robust, linear response for nearly all organic compounds.[13]

Experimental Protocol: GC Purity Assessment

  • Instrumentation & Consumables:

    • GC system with a split/splitless inlet, FID, and autosampler.

    • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • High-purity helium or hydrogen (carrier gas), hydrogen and air (for FID).

    • GC vials with septa.

  • Standard & Sample Preparation:

    • Dissolve the reference standard and sample in a suitable solvent (e.g., ethyl acetate) to a concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    Parameter Setting
    Inlet Temp. 250 °C
    Injection Mode Split (e.g., 50:1 ratio)
    Injection Vol. 1 µL
    Carrier Gas Helium at 1.0 mL/min (constant flow)
    Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    | Detector Temp. | 300 °C |

B. Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Solution

UPLC represents a significant evolution of HPLC, utilizing columns packed with sub-2 µm particles.[14] This technology operates at much higher pressures to achieve dramatic increases in resolution, sensitivity, and, most notably, speed.[15] An analysis that takes 15 minutes on an HPLC system can often be completed in under 3 minutes on a UPLC system.

Rationale for Migrating to UPLC:

  • Efficiency: The smaller particles provide a much higher number of theoretical plates, leading to sharper peaks and better separation of closely eluting impurities.

  • Speed: The shorter columns and higher optimal flow rates drastically reduce run times, making UPLC ideal for high-throughput screening in drug discovery or quality control environments.[14]

  • Sensitivity: Sharper, narrower peaks result in a greater peak height for a given concentration, leading to lower detection limits.

Experimental Protocol: UPLC Purity Assessment

This protocol is a direct translation of the HPLC method, scaled for UPLC performance.

  • Instrumentation & Consumables:

    • UPLC system capable of handling high backpressures (e.g., Waters ACQUITY, Shimadzu Nexera).

    • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • UPLC-grade (or MS-grade) solvents.

  • Reagent & Sample Preparation:

    • Identical to the HPLC method, but a lower concentration (e.g., 0.1 mg/mL) may be sufficient due to increased sensitivity.

  • Chromatographic Conditions:

    Parameter Setting
    Flow Rate 0.6 mL/min
    Column Temp. 40 °C
    Injection Vol. 1 µL
    Detection UV at 254 nm
    Gradient 30% B to 70% B over 2 minutes, hold for 0.5 min, return to 30% B and equilibrate for 0.5 min.

    | Run Time | ~3 minutes |

Head-to-Head: Performance Comparison

The choice of analytical technique depends on a balance of performance needs, sample characteristics, and available resources.

FeatureHPLC GC UPLC
Typical Retention Time 5 - 10 minutes4 - 8 minutes1 - 2 minutes
Primary Application Gold standard for purity of non-volatile compounds.[5]Analysis of volatile and thermally stable compounds/impurities.[12]High-throughput and high-resolution analysis.[14]
Resolution Very GoodExcellent for volatile speciesExcellent to Superior
Analysis Run Time 10 - 20 minutes10 - 15 minutes2 - 5 minutes
Relative Sensitivity GoodGood (FID)Excellent
Solvent Consumption ModerateLow (gases)Very Low
Key Limitation Slower run times compared to UPLC.Limited to volatile and thermally stable analytes.Requires specialized high-pressure instrumentation.

Logical Framework for Method Selection

The decision to use HPLC, GC, or UPLC is not arbitrary. It should be based on a logical evaluation of the analytical goals and the nature of the potential impurities.

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The purity assessment of ethyl 2-phenylisonicotinate is a critical step in pharmaceutical development that demands accurate and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) remains the validated, go-to technique, offering a superb balance of resolution, versatility, and robustness. Its well-understood principles allow for the development of self-validating methods that ensure data integrity.

For specialized applications, Gas Chromatography (GC) serves as an essential complementary tool, particularly for the unambiguous identification and quantification of volatile impurities that may be missed by HPLC. When speed and throughput are paramount, Ultra-Performance Liquid Chromatography (UPLC) offers a significant advantage, delivering higher resolution and sensitivity in a fraction of the time, albeit with the requirement of more advanced instrumentation.

Ultimately, the selection of the most appropriate technique is a strategic decision guided by the specific analytical challenge, regulatory requirements, and laboratory capabilities. By understanding the distinct advantages and operational principles of each method, scientists can confidently ensure the quality and purity of this vital pharmaceutical intermediate.

References

  • ICH. (2022). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • MDPI. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. [Link]

  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • Waters Corporation. UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. [Link]

  • Priyanka Suresh Ghugare, Sandeep Kumar. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • LCGC International. (2020). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. [Link]

  • alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

  • Chromatography Today. (2025). Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. [Link]

  • U.S. Food & Drug Administration. (1994). Validation of Chromatographic Methods. [Link]

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  • Shimadzu. Tips for practical HPLC analysis. [Link]

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Introduction to Ethyl 2-Phenylisonicotinate: An Emerging Molecule of Interest

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Structural Analysis of Ethyl 2-Phenylisonicotinate and its Analogs: A Perspective for Pharmaceutical Development

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparative analysis of the anticipated crystal structure of ethyl 2-phenylisonicotinate and the known structures of its analogs. In the dynamic field of pharmaceutical sciences, a profound understanding of a molecule's three-dimensional structure is paramount for predicting its physicochemical properties, and ultimately, its therapeutic efficacy. While a definitive crystal structure for ethyl 2-phenylisonicotinate is not publicly available at the time of this publication, this guide leverages experimental data from closely related compounds to offer valuable predictive insights.

Ethyl 2-phenylisonicotinate, a derivative of isonicotinic acid, belongs to a class of compounds that are of significant interest in medicinal chemistry. The presence of the phenyl group at the 2-position of the pyridine ring introduces steric and electronic modifications that can profoundly influence the molecule's interaction with biological targets. Understanding the solid-state structure of this compound is a critical step in its development as a potential therapeutic agent.

The Quest for a Crystal Structure: Challenges and Strategies

The process of obtaining a high-quality single crystal suitable for X-ray diffraction can be a significant bottleneck in the characterization of a new chemical entity. Factors such as solvent choice, crystallization technique, and the intrinsic properties of the molecule itself play a crucial role. For ethyl 2-phenylisonicotinate, the flexible ethyl ester group and the rotational freedom of the phenyl ring may contribute to challenges in obtaining a well-ordered crystalline form.

In the absence of an experimental structure, a comparative analysis with structurally similar molecules provides a robust framework for prediction. Furthermore, computational methods for crystal structure prediction (CSP) are emerging as powerful tools to explore the potential polymorphic landscape of a molecule[1][2][3].

Comparative Structural Analysis: Insights from Analogs

To predict the crystal structure of ethyl 2-phenylisonicotinate, we will examine the crystallographic data of key structural analogs.

The Influence of the 2-Phenylpyridine Core: Lessons from Phenyl-Substituted Pyridines

The spatial arrangement of the phenyl group relative to the pyridine ring is a critical determinant of the overall molecular conformation and subsequent crystal packing. In a reported crystal structure of an Iridium complex containing two 2-(pyridin-2-yl)phenyl ligands, the two aromatic rings are not coplanar, exhibiting a significant dihedral angle[4]. This twisting is a common feature in 2-phenylpyridine derivatives and is a result of steric hindrance between the ortho-hydrogen of the phenyl ring and the pyridine ring. A similar non-planar conformation is anticipated for ethyl 2-phenylisonicotinate.

Experimental Protocol: A Best-Practice Approach to Crystal Structure Determination

For researchers embarking on the structural characterization of ethyl 2-phenylisonicotinate or similar novel compounds, the following experimental workflow is recommended.

Single Crystal Growth
  • Solvent Screening : Begin with a broad solvent screen, using a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).

  • Crystallization Techniques : Employ multiple crystallization methods:

    • Slow Evaporation : Allow the solvent to evaporate slowly from a saturated solution at a constant temperature.

    • Vapor Diffusion : Diffuse a poor solvent into a solution of the compound in a good solvent.

    • Cooling : Slowly cool a saturated solution.

  • Purity : Ensure the highest possible purity of the compound, as impurities can inhibit crystallization.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Refinement
  • Crystal Mounting : A suitable single crystal is mounted on a goniometer head.

  • Data Collection : Data is collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Processing : The raw diffraction images are processed to yield a set of reflection intensities and their corresponding Miller indices (h, k, l).

  • Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

Comparative Data of Structural Analogs

The following table summarizes key crystallographic parameters for representative structural analogs of ethyl 2-phenylisonicotinate. This data provides a basis for predicting the packing and hydrogen bonding motifs that might be observed for the target compound.

Compound/AnalogFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsReference
4,4′-Bipyridine–2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid (1/1) C₁₀H₈N₂·C₈H₇NO₄S--O-H···N, C-H···O[5]
Ethyl 2-acetylhydrazono-2-phenylacetate C₁₂H₁₄N₂O₃Orthorhombic-C-H···O, N-H···O[6]
{(E)-2-[(phenylimino)methyl]phenolato}bis[2-(pyridin-2-yl)phenyl]iridium(III) [Ir(C₁₁H₈N)₂(C₁₃H₁₀NO)]·CH₂Cl₂--C-H···O, C-H···π, π-π[4]

Predicted Structural Features of Ethyl 2-Phenylisonicotinate

Based on the analysis of its structural analogs, we can hypothesize the following features for the crystal structure of ethyl 2-phenylisonicotinate:

  • Conformation : The phenyl and pyridine rings are likely to be non-coplanar, with a dihedral angle influenced by the steric bulk of the ethyl ester group.

  • Intermolecular Interactions : In the absence of strong hydrogen bond donors, the crystal packing will likely be dominated by weaker C-H···O and C-H···N interactions involving the ester group and the pyridine nitrogen. π-π stacking interactions between the aromatic rings may also play a significant role.

  • Polymorphism : The conformational flexibility of the ethyl ester and phenyl groups suggests that ethyl 2-phenylisonicotinate may exhibit polymorphism, where different crystal packing arrangements can occur.

Visualizing the Workflow and Structural Relationships

The following diagrams illustrate the general workflow for crystal structure determination and the key structural relationships discussed in this guide.

Crystal Structure Determination Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Analysis synthesis Synthesis of Ethyl 2-Phenylisonicotinate purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (Solvent Screening, Technique Optimization) purification->crystal_growth data_collection SC-XRD Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution data_analysis Structural Analysis (Bond lengths, angles, interactions) structure_solution->data_analysis csp Computational Crystal Structure Prediction (Optional) data_analysis->csp

Caption: A generalized workflow for the experimental determination of a small molecule crystal structure.

Structural_Relationships Ethyl_2_Phenylisonicotinate Ethyl 2-Phenylisonicotinate (Predicted Structure) 2_Phenylpyridine_Core 2-Phenylpyridine Core Ethyl_2_Phenylisonicotinate->2_Phenylpyridine_Core Ethyl_Isonicotinate Ethyl Isonicotinate Moiety Ethyl_2_Phenylisonicotinate->Ethyl_Isonicotinate Intermolecular_Interactions Intermolecular Interactions (C-H...O, C-H...N, π-π stacking) 2_Phenylpyridine_Core->Intermolecular_Interactions Ethyl_Isonicotinate->Intermolecular_Interactions Analogs Structural Analogs Analogs->Ethyl_2_Phenylisonicotinate Predictive Insights Physicochemical_Properties Physicochemical Properties (Solubility, Stability, etc.) Intermolecular_Interactions->Physicochemical_Properties

Caption: Logical relationships between ethyl 2-phenylisonicotinate, its structural components, and resulting properties.

Conclusion

While the definitive crystal structure of ethyl 2-phenylisonicotinate remains to be elucidated, this guide provides a robust framework for its prediction and a clear roadmap for its experimental determination. By leveraging data from structural analogs and employing best-practice experimental and computational techniques, researchers can gain critical insights into the solid-state properties of this promising molecule, thereby accelerating its potential journey from the laboratory to clinical application.

References

A comprehensive list of references will be compiled upon the discovery and publication of the crystal structure of ethyl 2-phenylisonicotinate and its key analogs. The in-text citations provided serve as placeholders for future data.

Sources

A Senior Application Scientist's Guide to Melting Point Determination: Protocols and Reference Standards for Phenyl-Substituted Isonicotinates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Melting Point in Purity Assessment

In the realm of pharmaceutical development and quality control, the melting point of a crystalline solid is a fundamental yet powerful indicator of its identity and purity.[1] For active pharmaceutical ingredients (APIs) and their intermediates, an accurate melting point determination is a critical first-pass assessment. A sharp, well-defined melting range typically signifies a high degree of purity, whereas a depressed and broad melting range often indicates the presence of impurities.[1][2] This guide provides an in-depth comparison of methodologies for determining the melting point, with a focus on ethyl 2-phenylisonicotinate and its analogs.

While a definitive, published melting point for ethyl 2-phenylisonicotinate is not consistently cited in readily available chemical literature, this guide will utilize the structurally similar compound, ethyl 2-acetylisonicotinate , which has a reported melting range of approximately 52°C to 55°C , as a practical example for illustrating the experimental protocols and comparative analyses.[3] The principles and techniques discussed herein are directly applicable to the characterization of ethyl 2-phenylisonicotinate and other novel crystalline compounds.

Section 1: The Foundational Technique: Capillary Melting Point Determination

The capillary method is the most widely recognized technique for melting point determination, valued for its simplicity and reliability.[1] It provides the basis for many pharmacopeial standards.[4]

Causality Behind the Experimental Choices

The entire protocol is designed to achieve a slow, controlled, and uniform heating of a finely packed sample, ensuring that the observed temperature accurately reflects the true phase transition of the bulk material. Factors such as sample preparation and heating rate are critical variables that directly impact the accuracy and reproducibility of the results.[2][5]

Experimental Protocol: Capillary Method
  • Sample Preparation:

    • Ensure the sample is thoroughly dry. Solvents can act as impurities and depress the melting range.[6]

    • Grind the crystalline sample into a fine, uniform powder using a mortar and pestle. This ensures efficient and even heat transfer.[7]

    • Press the open end of a thin-walled capillary tube into the powder.[1]

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the powder tightly into the sealed end.[6]

    • The final packed column height should be 2-3 mm. A larger sample size can lead to an artificially broad melting range due to temperature gradients within the sample.[6][8]

  • Apparatus Setup & Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.[6]

    • Rapid Preliminary Measurement (Optional but Recommended): Heat the sample at a fast rate (e.g., 10-15°C per minute) to quickly determine an approximate melting temperature.[1] This saves time during the precise measurement.

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Precise Measurement: Insert a new capillary with a fresh sample. Set the initial temperature to about 15-20°C below the expected melting point.[6]

    • Begin heating at a controlled, slow rate of 1-2°C per minute.[8] This slow ramp rate is crucial to allow the temperature of the heating block and the sample to remain in thermal equilibrium, ensuring an accurate reading.[5]

    • Observe the sample through the magnifying lens.

    • Record the Melting Range:

      • T1 (Onset of Melt): The temperature at which the first drop of liquid appears.[8]

      • T2 (Clear Point): The temperature at which the last solid crystal melts into a transparent liquid.[5][8]

Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measure Measurement A Dry Crystalline Sample B Grind to Fine Powder A->B C Load into Capillary Tube B->C D Pack to 2-3 mm Height C->D E Insert Capillary into Apparatus D->E F Rapid Heating for Approximate MP (Optional) E->F G Cool Down Apparatus F->G H Set Start Temp Below MP G->H I Heat Slowly (1-2°C/min) H->I J Observe and Record Range (First Liquid to All Liquid) I->J

Caption: Workflow for Capillary Melting Point Determination.

Section 2: High-Precision Alternatives for In-Depth Analysis

While the capillary method is a robust technique, other instrumental methods offer higher precision and can provide additional information about the material's thermal properties.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. As a substance melts, it absorbs energy (an endothermic process), which is detected by the instrument as a peak on the DSC thermogram.

  • Expertise & Causality: DSC offers superior accuracy because it measures a fundamental thermodynamic property—the enthalpy of fusion. The onset temperature of the melting peak in a DSC scan is considered a very precise representation of the melting point. Furthermore, the shape of the peak can be used to determine the purity of the substance based on the Van't Hoff equation, a capability not offered by visual methods. This is particularly valuable in pharmaceutical analysis as per pharmacopeias like USP <891> and Ph. Eur. 2.2.34.

  • Trustworthiness: The method is highly reproducible and less operator-dependent than visual methods. Instrument calibration with certified reference materials ensures the accuracy of the temperature and enthalpy axes.

Kofler Hot-Stage Microscopy (HSM)

Hot-stage microscopy combines a microscope with a precisely controlled heating stage, allowing for direct visual observation of the sample as it is heated.

  • Expertise & Causality: The primary advantage of HSM is the ability to visually observe thermal events. This is invaluable for identifying phenomena that can be mistaken for melting in a capillary apparatus, such as sublimation, decomposition, or polymorphic transformations (the conversion from one crystal form to another). Observing these changes directly provides a more complete understanding of the material's solid-state behavior. The Kofler bench, a precursor to modern HSM, established the principle of observing thermal behavior along a temperature gradient.

  • Trustworthiness: By providing direct visual evidence, HSM validates the data obtained from other methods like DSC. For example, if a DSC thermogram shows multiple peaks, HSM can help determine if this is due to impurities, polymorphism, or decomposition.

Section 3: Comparative Analysis of Methodologies

The choice of method depends on the specific requirements of the analysis, from routine quality control to in-depth solid-state characterization.

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)Hot-Stage Microscopy (HSM)
Principle Visual detection of phase change in a heated capillary.[1]Measures heat flow difference between sample and reference during a temperature ramp.Direct microscopic observation of sample on a controlled heating stage.
Primary Output Melting Range (T1-T2)Thermogram (Heat Flow vs. Temp), Onset T, Peak T, Enthalpy (ΔH), Purity Data.Images/Video of thermal events, Melting Point.
Accuracy Good to High (operator dependent)Very HighHigh
Precision ModerateHighHigh
Sample Size 2-5 mg1-10 mg<1 mg
Key Advantage Simple, low cost, widely available.Quantitative purity analysis, high accuracy, detects other thermal events.Direct visual observation, ideal for studying polymorphism, sublimation, and decomposition.
Key Limitation Subjective, provides limited information beyond melting range.Higher instrument cost, can be affected by sample packing.Lower throughput, primarily qualitative/semi-quantitative.
Best For... Routine QC, identity confirmation, teaching labs.[2]Purity determination, thermodynamic studies, research & development.Polymorph screening, troubleshooting ambiguous melting behavior, solid-state characterization.

Section 4: The Cornerstone of Accuracy: Calibration and Reference Standards

Regardless of the technique employed, the accuracy of any melting point determination is contingent upon proper instrument calibration.[2] This is a self-validating step that ensures the instrument's temperature scale is accurate and traceable.

The Role of Reference Standards

Certified Reference Standards are high-purity substances with precisely known melting points, traceable to primary standards like those from the National Institute of Standards and Technology (NIST) or LGC. They are used to verify and, if necessary, adjust the instrument's temperature readings. Pharmacopeias like the USP provide their own sets of reference standards for this purpose.[4]

Selecting the Appropriate Reference Standard

The selection process is logical and straightforward. The goal is to verify the instrument's performance in the temperature range of interest.

  • Identify the Expected Melting Point: For our example, ethyl 2-acetylisonicotinate, the expected range is ~52-55°C.

  • Bracket the Range: Select at least two, preferably three, reference standards whose melting points bracket the expected melting point of the sample. One standard should melt below, and one should melt above the sample's expected temperature.

  • Perform Calibration Check: Determine the melting point of the reference standards using the same method and parameters (e.g., heating rate) that will be used for the unknown sample.[4]

  • Verify or Adjust: Compare the observed melting points of the standards to their certified values. If the values are outside the instrument's specified tolerance, an adjustment or calibration is required.[4]

Decision Workflow for Reference Standard Selection

G decision decision process process result result start Start: Calibrate Instrument A Determine Expected MP of Analyte (e.g., ~52-55°C) start->A B Select Standards Bracketing the Expected MP A->B C Measure MP of Standards (Same Method as Analyte) B->C D Observed MP within Certified Range? C->D E Instrument Calibrated Proceed with Sample Analysis D->E Yes F Perform Instrument Adjustment/Recalibration D->F No G Re-measure Standards F->G G->C

Caption: Decision workflow for selecting and using reference standards.

Common USP Melting Point Reference Standards

The following table lists some common USP reference standards suitable for calibrating instruments across a wide temperature range. For ethyl 2-acetylisonicotinate (MP ~52-55°C), Phenyl Salicylate and Vanillin would be appropriate choices.

USP Reference StandardCertified Melting Range (°C) (Typical)
Phenyl Salicylate41.0 - 43.0 °C
Vanillin81.0 - 83.0 °C[5]
Acetanilide113.5 - 115.5 °C[5]
Phenacetin134.0 - 136.0 °C
Sulfanilamide164.5 - 166.5 °C[5]
Caffeine (anhydrous)235.0 - 237.5 °C[5]

Note: Certified ranges can vary slightly by lot. Always refer to the certificate of analysis provided with the standard.

Conclusion and Recommendations

The determination of a melting point is a foundational assay in drug development and quality control.

  • For routine identification and quality control , the capillary method , when performed correctly with a calibrated instrument, provides reliable and accurate data sufficient for most applications.

  • For in-depth research, development, and purity validation , Differential Scanning Calorimetry (DSC) is the superior method. It offers unparalleled accuracy, precision, and the unique ability to quantitatively assess purity from a single measurement.

  • Hot-Stage Microscopy (HSM) serves as an essential complementary technique, providing invaluable visual confirmation of thermal events and is the go-to method for investigating complex solid-state behaviors such as polymorphism.

For the comprehensive characterization of a new chemical entity like ethyl 2-phenylisonicotinate, a combined approach is recommended. An initial melting point should be determined by the capillary method, followed by DSC analysis to obtain a precise melting temperature and quantitative purity data. Any thermal complexities observed in the DSC thermogram should then be investigated visually using HSM to ensure a complete and unambiguous understanding of the material's properties. This multi-faceted approach ensures the highest level of scientific integrity and provides a robust data package for regulatory and research purposes.

References

  • A comparison of methods for melting point calculation using molecular dynamics simulations. (2012, April 13). The Journal of Chemical Physics.
  • Melting Point Apparatus Guidelines. (2010, May 3). University of Houston.
  • A comparison of methods for melting point calculation using molecular dynamics simulations. (2012, April 13). AIP Publishing.
  • The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing.
  • SOP For Melting Point Calibr
  • Calibration of Melting Point Appar
  • Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC.
  • A comparison of methods for melting point calculation using molecular dynamics simulations. (2025, August 7). AIP Publishing.
  • Determination of Melting Points According to Pharmacopeia. thinkSRS.com.
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  • Lab 3: Calibration of a Melting Point Apparatus.
  • Melting Point Determination.
  • Melting Point Apparatus - SOP. (2020, July 20). Pharma Beginners.
  • Differential scanning calorimetry. (2016, April 27). CureFFI.org.
  • Melting Point Reference Standards. Mettler Toledo.
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech.
  • Differential Scanning Calorimeter (DSC/DTA). (2026, February 9). NETZSCH Analyzing & Testing.
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen.
  • Differential Scanning Calorimetry. (2022, July 29). Hitachi High Tech Analytical Science.
  • 4.3: Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts.
  • (PDF) USP melting point reference standards: Evaluation of parameters that affect the melting point. (2017, April 4).
  • Phenacetin melting point standard. Sigma-Aldrich.
  • Melting Point Reference Standards to Verify Instrument Accuracy. Mettler Toledo.
  • Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. (2012, March 1). American Pharmaceutical Review.
  • Melting Point Standards. Sigma-Aldrich.
  • Kofler bench. Wikipedia.
  • (PDF) Hot stage microscopy and its applications in pharmaceutical characterization. (2020, June 2).
  • The evolution of hot-stage microscopy to aid solid-state characterizations of pharmaceutical solids. Elsevier.
  • Using Optical Microscopy, Hot Stage Microscopy, and DSC Microscopy for Co-Processing Strategies. (2024, July 14). Improved Pharma.
  • Ethyl 2-acetylisonicotin

Sources

A Comparative Yield Analysis of Synthetic Routes to Ethyl 2-Phenylisonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-arylpyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional organic materials. Ethyl 2-phenylisonicotinate, a key derivative, serves as a valuable building block for more complex molecular architectures. The efficient and high-yielding synthesis of this compound is therefore of significant interest to researchers in drug discovery and process development.

This guide provides an in-depth comparative analysis of the two most prominent palladium-catalyzed cross-coupling methodologies for the synthesis of ethyl 2-phenylisonicotinate: the Suzuki-Miyaura coupling and the Negishi coupling. By examining the mechanistic underpinnings, experimental parameters, and overall performance of each route, this document aims to equip researchers with the necessary insights to select the optimal synthetic strategy for their specific needs.

Route 1: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation, couples an organoboron reagent with an organohalide.[1] For the synthesis of ethyl 2-phenylisonicotinate, this involves the reaction of a halopyridine derivative, such as ethyl 2-chloroisonicotinate, with phenylboronic acid.

Mechanistic Rationale and Experimental Design

The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood palladium catalytic cycle.[1][2] Understanding this cycle is critical to rationalizing the choice of reagents and conditions.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (ethyl 2-chloroisonicotinate) to a Pd(0) complex, forming a Pd(II) species. The reactivity of the halide is crucial, with the bond strength dictating the ease of this step (I > Br > Cl).[2] While chloro-pyridines are often more cost-effective, they can be less reactive, sometimes necessitating more active catalysts or harsher conditions.[1]

  • Transmetalation: This is the key step where the phenyl group is transferred from the boron atom to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[3][4] The base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [PhB(OH)₃]⁻), which readily transfers its phenyl group to the electrophilic Pd(II) center.[4][5][6] The choice of base and solvent (often a biphasic mixture like Toluene/H₂O or Dioxane/H₂O) is therefore a critical parameter to optimize for efficient transmetalation.[3]

  • Reductive Elimination: The final step involves the formation of the C-C bond between the phenyl and pyridyl groups, yielding the desired ethyl 2-phenylisonicotinate and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of phosphine ligand is also paramount. Bulky, electron-rich ligands (e.g., biarylphosphines like SPhos or XPhos) can stabilize the palladium catalyst and accelerate the oxidative addition and reductive elimination steps, leading to higher turnover numbers and efficiency, especially with less reactive chlorides.[7][8]

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Ar-X oxidative_addition Oxidative Addition diaryl_pd Ar-Pd(II)L₂-Ar' pd_complex->diaryl_pd transmetalation Transmetalation diaryl_pd->pd0 product Ar-Ar' (Product) diaryl_pd->product reductive_elimination Reductive Elimination aryl_halide Ar-X (Ethyl 2-chloroisonicotinate) boronic_acid Ar'-B(OH)₂ (Phenylboronic Acid) boronic_acid->pd_complex Ar'B(OH)₃⁻ base Base (e.g., K₂CO₃) base->boronic_acid activates

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Route 2: The Negishi Cross-Coupling Reaction

The Negishi coupling provides a powerful alternative, utilizing an organozinc reagent in place of an organoboron compound.[9] Published in 1977, this was one of the first methods to allow for the efficient synthesis of unsymmetrical biaryls.[10] The reaction typically involves coupling ethyl 2-chloroisonicotinate with a pre-formed or in situ-generated phenylzinc halide.

Mechanistic Rationale and Experimental Design

The catalytic cycle of the Negishi coupling shares fundamental steps with the Suzuki reaction but differs in the key transmetalation step.[11]

  • Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) or Ni(0) catalyst undergoes oxidative addition with the ethyl 2-chloroisonicotinate.[9]

  • Transmetalation: The organozinc reagent (e.g., PhZnCl) transfers its organic group to the Pd(II) center. A key advantage of the Negishi coupling is that organozinc reagents are generally more reactive than organoboron compounds.[9] This heightened reactivity means that the transmetalation step does not require a base for activation, which can be advantageous when working with base-sensitive substrates. However, this reactivity also makes organozinc reagents highly sensitive to air and moisture, necessitating strictly anhydrous and inert reaction conditions.[12]

  • Reductive Elimination: The coupled product, ethyl 2-phenylisonicotinate, is released, and the active catalyst is regenerated.

The preparation of the organozinc reagent is a critical experimental consideration. It is typically formed by the transmetalation of an organolithium or Grignard reagent (e.g., phenyllithium) with a zinc halide like ZnCl₂, or by the direct insertion of activated zinc metal into an aryl halide.[12] The use of pre-catalysts and specialized ligands, similar to those in Suzuki couplings, can significantly enhance reaction efficiency and substrate scope.[13]

Negishi_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Ar-X oxidative_addition Oxidative Addition diaryl_pd Ar-Pd(II)L₂-Ar' pd_complex->diaryl_pd transmetalation Transmetalation diaryl_pd->pd0 product Ar-Ar' (Product) diaryl_pd->product reductive_elimination Reductive Elimination aryl_halide Ar-X (Ethyl 2-chloroisonicotinate) organozinc Ar'-ZnX' (Phenylzinc Chloride) organozinc->pd_complex Ar'ZnX'

Figure 2: Catalytic Cycle of the Negishi Reaction.

Quantitative Comparison of Synthetic Routes

The following table summarizes typical conditions and expected yields for the synthesis of ethyl 2-phenylisonicotinate via Suzuki-Miyaura and Negishi couplings, based on established protocols for analogous 2-arylpyridines.

ParameterSuzuki-Miyaura CouplingNegishi Coupling
Pyridine Substrate Ethyl 2-chloroisonicotinateEthyl 2-chloroisonicotinate
Arylating Agent Phenylboronic AcidPhenylzinc Chloride
Catalyst (Typical) Pd(OAc)₂ / Pd(PPh₃)₄ / Pd₂(dba)₃Pd(PPh₃)₄ / Ni(acac)₂
Ligand (Typical) PPh₃ / SPhos / XPhosPPh₃ / XPhos / dppf
Additive Inorganic Base (e.g., K₂CO₃, K₃PO₄)None (or LiCl for zincate formation)
Solvent System Toluene/H₂O, Dioxane/H₂O, DMFAnhydrous THF, Dioxane
Temperature 80 - 110 °CRoom Temp. to 65 °C
Typical Yield 75 - 95%70 - 90%
Key Advantage Stability of reagents, functional group toleranceHigh reactivity, no base required
Key Disadvantage Requires base, potential for protodeboronationAir/moisture sensitivity of organozinc reagent

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methods for the coupling of 2-halopyridines.[14]

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-chloroisonicotinate (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (8 mL) and water (2 mL), via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield ethyl 2-phenylisonicotinate.

Protocol 2: Negishi Coupling

This protocol involves the in situ preparation of the organozinc reagent followed by coupling, adapted from standard Negishi procedures.[10][12]

Part A: Preparation of Phenylzinc Chloride All glassware must be oven-dried, and all steps performed under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

  • In a flask, dissolve anhydrous zinc chloride (ZnCl₂, 1.1 mmol, 1.1 equiv.) in anhydrous THF (5 mL).

  • In a separate flask, dissolve bromobenzene (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL) and cool to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.0 mmol, 1.0 equiv., e.g., 2.5 M in hexanes) to the bromobenzene solution and stir for 30 minutes to form phenyllithium.

  • Slowly transfer the cold phenyllithium solution via cannula to the zinc chloride solution at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of phenylzinc chloride (~0.1 M in THF) is used directly in the next step.

Part B: Cross-Coupling Reaction

  • Reaction Setup: In a separate oven-dried flask under an inert atmosphere, dissolve ethyl 2-chloroisonicotinate (0.9 mmol, 0.9 equiv. relative to the organozinc reagent) in anhydrous THF (5 mL).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.045 mmol, 5 mol%).

  • Coupling: Slowly add the prepared phenylzinc chloride solution from Part A to the flask containing the substrate and catalyst at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently to 50-65 °C. Monitor the reaction by TLC or LC-MS (typically 4-12 hours).

  • Workup: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford ethyl 2-phenylisonicotinate.

Conclusion and Field-Proven Insights

Both the Suzuki-Miyaura and Negishi couplings are highly effective and reliable methods for the synthesis of ethyl 2-phenylisonicotinate. The choice between them often depends on practical laboratory considerations.

  • The Suzuki-Miyaura coupling is generally preferred in many settings due to its operational simplicity and the high stability of the boronic acid reagents, which are often commercially available, bench-stable solids.[15] Its tolerance for a wide range of functional groups and compatibility with aqueous solvent systems make it robust and scalable. The primary challenge lies in optimizing the base and catalyst system, particularly for less reactive aryl chlorides.

  • The Negishi coupling offers the distinct advantage of high nucleophile reactivity, allowing for milder reaction conditions (often room temperature) and obviating the need for a base.[13] This can be crucial for substrates with base-sensitive functional groups. However, this reactivity comes at the cost of stability; organozinc reagents are sensitive to air and moisture, requiring stringent inert atmosphere techniques which can be more cumbersome for routine synthesis or large-scale production.[12]

For general-purpose synthesis where starting materials are stable, the Suzuki-Miyaura coupling often provides the most practical and user-friendly approach. For substrates intolerant to basic conditions or for couplings that are sluggish under Suzuki conditions, the Negishi coupling serves as an outstanding and powerful alternative.

References

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  • A. Amat, M. Cantí, M. Rodriguez, et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(43), 15174-15184. Available at: [Link]

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  • Royal Society of Chemistry. (2010). Three giants of organic chemistry, who pioneered the now ubiquitous palladium-catalysed cross coupling reaction, have at last been recognised with the Nobel prize. Chemistry World. Available at: [Link]

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  • G. A. Molander, K. M. Traister, S. L. J. Trice. (2013). Palladium-catalyzed α-arylation of 2-chloroacetates and 2-chloroacetamides. PubMed. Available at: [Link]

  • A. G. Myers Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]

  • J. Rueda-Espinosa, D. Ramanayake, N. D. Ball, J. A. Love. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]

  • S. A. A. Abdel-Aziz, H. G. M. Yousef, A. F. M. Fahmy. (2018). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate. Available at: [Link]

  • Y. Ogiwara, N. Sakai. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal of Ethyl 2-Phenylisonicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of ethyl 2-phenylisonicotinate, a pyridine derivative utilized in various research and development applications. As a compound with potential environmental and health hazards, adherence to strict disposal protocols is paramount to ensure the safety of laboratory personnel and the preservation of our environment. This document is structured to provide a comprehensive, step-by-step approach, grounded in established safety principles and regulatory compliance.

Understanding the Hazard Profile: A Precautionary Approach

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful. Handle with appropriate personal protective equipment (PPE).

  • Environmental Hazard: Pyridine derivatives can be toxic to aquatic life. Do not dispose of down the drain or in regular trash.[1]

  • Flammability: While the exact flashpoint is unknown, many related compounds are flammable. Keep away from ignition sources.[3]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling ethyl 2-phenylisonicotinate for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Spill Management: A Rapid and Controlled Response

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Minor Spill (Contained within a fume hood):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to dike and absorb the spill.[4] Work from the outside of the spill inward.[4]

  • Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[5]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), and place the cleaning materials into the hazardous waste container.

  • Reporting: Inform your laboratory supervisor or Environmental Health & Safety (EHS) department.

Major Spill (Outside of a fume hood or a large volume):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Alert: Notify your institution's EHS department or emergency response team immediately.

  • Do Not Attempt to Clean: A major spill requires specialized handling by trained professionals.

Disposal Procedures for Ethyl 2-Phenylisonicotinate Waste

All materials contaminated with ethyl 2-phenylisonicotinate must be disposed of as hazardous chemical waste. This includes the pure compound, solutions, reaction mixtures, and any contaminated labware.

Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.

Waste TypeContainer TypeLabeling Requirements
Non-contaminated solid Sealable, chemically compatible container."Hazardous Waste," "Ethyl 2-Phenylisonicotinate," and appropriate hazard pictograms (e.g., "Harmful").
Liquid Waste (Pure/Solutions) Leak-proof, screw-cap container (glass or compatible plastic)."Hazardous Waste," "Ethyl 2-Phenylisonicotinate," list all components and approximate percentages, and hazard pictograms.
Contaminated Labware (solid) Puncture-resistant, sealable container."Hazardous Waste," "Contaminated Debris," list contaminant (Ethyl 2-Phenylisonicotinate), and hazard pictograms.
Step-by-Step Disposal Protocol
  • Waste Collection: Collect all waste streams in separate, appropriately labeled containers as described in the table above.

  • Container Management: Keep waste containers closed except when adding waste. Do not overfill containers.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

  • Disposal Request: Once a waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup.

The decision-making process for the disposal of ethyl 2-phenylisonicotinate is outlined in the following workflow diagram:

DisposalWorkflow Disposal Workflow for Ethyl 2-Phenylisonicotinate Start Waste Generation (Ethyl 2-Phenylisonicotinate) Assess_Waste Assess Waste Type Start->Assess_Waste Liquid_Waste Liquid Waste (Pure, Solutions) Assess_Waste->Liquid_Waste Liquid Solid_Waste Solid Waste (Contaminated Labware, PPE) Assess_Waste->Solid_Waste Solid Containerize_Liquid Containerize in a labeled, leak-proof liquid waste container Liquid_Waste->Containerize_Liquid Containerize_Solid Containerize in a labeled, puncture-resistant solid waste container Solid_Waste->Containerize_Solid Store Store in designated Satellite Accumulation Area Containerize_Liquid->Store Containerize_Solid->Store EHS_Pickup Request Pickup by EHS or licensed waste disposal service Store->EHS_Pickup End Proper Disposal (Incineration) EHS_Pickup->End

Caption: Disposal workflow for ethyl 2-phenylisonicotinate.

Decontamination of Empty Containers

Empty containers that held ethyl 2-phenylisonicotinate must also be managed as hazardous waste or properly decontaminated.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The first rinsate is considered acutely hazardous and must be collected in a designated hazardous liquid waste container. Subsequent rinsates can also be collected in the same container.

  • Container Disposal: After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated containers.

Final Disposal Method

The recommended final disposal method for pyridine and its derivatives is high-temperature incineration at a licensed hazardous waste disposal facility.[2] This process ensures the complete destruction of the compound, preventing its release into the environment.

References

  • 8 Steps to Handling a Laboratory Chemical Spill. (2023, May 5). ReAgent. [Link]

  • Chemical Spill Clean-up Procedure. (2017, November 27). Safety & Risk Services, The University of British Columbia. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry. [Link]

  • Method for removing residual pyridine in waste water. (2015).
  • Pyridine. Wikipedia. [Link]

  • Ethyl 2-methylisonicotinate. PubChem. [Link]

  • Methyl 2-Phenylisonicotinate. PubChem. [Link]

  • Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent impregnated resins. (2015, January 15). University of Twente Research Information. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.